Ica 105665
Description
Properties
Key on ui mechanism of action |
ICA-105665 is an activator of subtypes of KCNQ ion channels, which are attractive targets for the treatment of epilepsy based on their function and genetic linkage to a seizure disorder. |
|---|---|
Molecular Formula |
C19H15F2N3O2 |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-(2-cyclopropyl-7-fluoro-4-oxoquinazolin-3-yl)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H15F2N3O2/c20-13-5-1-11(2-6-13)9-17(25)23-24-18(12-3-4-12)22-16-10-14(21)7-8-15(16)19(24)26/h1-2,5-8,10,12H,3-4,9H2,(H,23,25) |
InChI Key |
QVQACHQOSXTOLH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ica 105665
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ica 105665 is a potent, orally active small molecule that has been investigated for its antiseizure properties. Its primary mechanism of action is the positive modulation of specific subtypes of voltage-gated potassium channels of the Kv7 (KCNQ) family. This guide provides a comprehensive overview of the core mechanism of action of this compound, presenting key quantitative data, detailing experimental protocols from preclinical and clinical studies, and visualizing the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Potentiation of KCNQ2/3 and KCNQ3/5 Channels
The principal mechanism through which this compound exerts its effects is the potentiation of neuronal KCNQ2/3 and KCNQ3/5 potassium channels.[1] These channels are critical regulators of neuronal excitability. By opening these channels, this compound increases the efflux of potassium ions (K+) from the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential in response to an excitatory stimulus. This reduction in neuronal excitability is the basis for its demonstrated antiseizure effects in multiple animal models.[1]
Signaling Pathway for KCNQ Channel Modulation
The following diagram illustrates the direct action of this compound on KCNQ channels and its downstream effect on neuronal excitability.
Caption: Mechanism of this compound action on neuronal KCNQ2/3 channels.
While the precise binding site of this compound has not been definitively elucidated in the reviewed literature, evidence from a similar selective KCNQ2/3 opener, ICA-27243, suggests a novel binding site within the S1-S4 voltage-sensor domain (VSD) of the channel.[2][3] This is distinct from non-selective KCNQ openers like retigabine, which bind to the pore domain. This interaction with the VSD is thought to shift the voltage-dependence of channel activation to more hyperpolarized potentials, meaning the channels are more likely to be open at or near the resting membrane potential.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Channel/Assay | Value | Reference |
| EC50 | KCNQ2/3 | 0.3 µM | [4] |
| EC50 | KCNQ3/5 | 1.5 µM | [4] |
| EC50 | KCNQ4 | 3.3 µM | [4] |
| IC50 | BSEP Transport Inhibition | 311 µM | [5] |
| IC50 | THLE Cell Cytotoxicity (72h) | ~192 µM | [5] |
| IC50 | HepG2 Cell Cytotoxicity (72h) | ~130 µM | [5] |
| AC50 | Human Hepatocyte Cell Loss (48h) | >125 µM | [5] |
Table 2: Preclinical Antiseizure Efficacy
| Animal Model | Species | Effective Dose Range (p.o.) | Reference |
| Maximal Electroshock (MES) | Mouse/Rat | <1 to 5 mg/kg | [1] |
| Pentylenetetrazole (PTZ) | Mouse/Rat | <1 to 5 mg/kg | [1] |
| 6 Hz Seizure | Mouse | <1 to 5 mg/kg | [1] |
| Electrical Kindling | Rat | <1 to 5 mg/kg | [1] |
Table 3: Human Pharmacokinetics (Single Ascending Dose in Healthy Volunteers)
| Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| 100 mg | 3,318 (± 873) | 2.20 (± 0.73) | 4.26 (± 0.91) |
| 200 mg | 6,228 (± 2,073) | 3.38 (± 1.23) | 4.03 (± 0.59) |
| 400 mg | 10,613 (± 2,059) | 3.13 (± 1.13) | 4.23 (± 0.71) |
| 500 mg | 11,883 (± 3,458) | 3.50 (± 1.38) | 4.90 (± 1.39) |
Data presented as mean (± SD).
Table 4: Clinical Efficacy in Photosensitive Epilepsy
| Dose | Responder Rate |
| 100 mg | 1 of 4 patients |
| 400 mg | 2 of 4 patients |
| 500 mg | 4 of 6 patients |
A response was defined as a reduction in the Standardized Photosensitivity Range (SPR) of at least three units at three separate time points compared to placebo.[1][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The potency and mechanism of this compound on KCNQ channels are typically determined using the whole-cell patch-clamp technique in heterologous expression systems.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.[7][8]
-
Transfection: Cells are transiently or stably transfected with cDNAs encoding the desired human KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).
-
Electrophysiological Recordings:
-
Pipette Solution (Intracellular): A typical intracellular solution contains (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 Na₂-ATP, with the pH adjusted to 7.3 with KOH.
-
Bath Solution (Extracellular): A standard extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.
-
Voltage Protocol for Activation: To determine the voltage-dependence of activation, cells are held at a hyperpolarized potential (e.g., -80 mV) and then subjected to a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments). The resulting tail currents at a fixed repolarizing potential (e.g., -60 mV) are measured and plotted against the prepulse potential to generate a conductance-voltage (G-V) curve.
-
Data Analysis: G-V curves are fitted with a Boltzmann function to determine the half-activation voltage (V½) and the slope factor. The effect of this compound is quantified by the leftward shift in the V½ (ΔV½) and the increase in maximal current amplitude. Concentration-response curves are generated by applying increasing concentrations of this compound to determine the EC₅₀.
-
The following diagram illustrates a typical experimental workflow for electrophysiological characterization.
Caption: Workflow for in vitro electrophysiological analysis of this compound.
Preclinical In Vivo Models of Seizure
This compound has demonstrated broad-spectrum anticonvulsant activity in various rodent models of seizure.[1]
-
Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds that prevent the spread of seizures.
-
Animals: Male CF-1 or C57BL/6 mice, or Sprague-Dawley rats.[9]
-
Drug Administration: this compound is typically administered orally (p.o.) at various doses.
-
Procedure: A high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal electrodes.[9][10]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[9] The dose that protects 50% of the animals (ED₅₀) is determined.
-
-
Pentylenetetrazole (PTZ) Seizure Model: This model is used to identify compounds that raise the seizure threshold.
-
Drug Administration: this compound is administered p.o. prior to PTZ injection.
-
Procedure: A convulsant dose of PTZ (e.g., 60-85 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).[11][12]
-
Endpoint: Animals are observed for the presence and latency of clonic and tonic-clonic seizures. Protection is defined as the absence of generalized seizures.
The logical relationship for preclinical seizure model testing is depicted below.
Caption: Logical workflow for preclinical anticonvulsant testing.
Clinical Photosensitivity Model
The efficacy of this compound in humans was assessed using a photosensitivity model in patients with epilepsy.[1][6]
-
Study Design: A single-blind, single-dose, placebo-controlled, multiple-cohort study (NCT00979004).[13]
-
Participants: Male and female patients aged 18-60 years with reproducible photoparoxysmal responses (PPRs) to intermittent photic stimulation (IPS).[6]
-
Procedure:
-
On day 1, patients received a placebo, and a baseline Standardized Photosensitivity Range (SPR) was determined by exposing them to IPS at 14 different frequencies.
-
On day 2, patients received a single oral dose of this compound (100, 200, 400, 500, or 600 mg).
-
The SPR was reassessed at multiple time points after dosing to evaluate the effect of the drug.
-
-
Endpoint: The primary efficacy endpoint was the reduction in the SPR after this compound administration compared to placebo. A partial response was defined as a reduction in the SPR of at least three units at three separate time points.[6]
Conclusion
This compound is a potent and selective opener of KCNQ2/3 and KCNQ3/5 potassium channels. Its mechanism of action, centered on the hyperpolarization of neuronal membranes and subsequent reduction of neuronal excitability, has been substantiated by a body of in vitro and in vivo evidence. The quantitative data from preclinical and clinical studies support its potential as an antiseizure agent. Further research to definitively identify its binding site and to fully characterize its effects on neuronal firing patterns would provide a more complete understanding of this compound. This guide provides a foundational understanding of the core principles underlying the therapeutic potential of this compound for researchers and drug development professionals.
References
- 1. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KCNQ2/3 selective channel opener ICA-27243 binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoform-specific Prolongation of Kv7 (KCNQ) Potassium Channel Opening Mediated by New Molecular Determinants for Drug-Channel Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Properties of single M-type KCNQ2/KCNQ3 potassium channels expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-throughput methods for cardiac cellular electrophysiology studies: the road to personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Pentylenetetrazol-induced seizures in rats: an ontogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentylenetetrazole-Induced Seizures in Wistar Male Albino Rats with Reference to Glutamate Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov:443]
An In-depth Technical Guide to Ica 105665 (PF-04895162)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ica 105665, also known as PF-04895162, is a potent, orally active small molecule that functions as an opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels.[1][2] Developed initially by Icagen, Inc., it demonstrated significant antiseizure activity in preclinical animal models and early clinical trials by modulating neuronal excitability.[2][3] Despite its promising efficacy in treating epilepsy, the clinical development of this compound was halted due to unexpected hepatotoxicity observed in healthy subjects, which was linked to off-target effects on liver mitochondrial function and bile salt export protein (BSEP) transport.[1][4] This guide provides a comprehensive overview of the function, mechanism of action, quantitative data, and key experimental protocols related to this compound.
Core Function and Mechanism of Action
This compound exerts its primary pharmacological effect by activating specific subtypes of the Kv7 (or KCNQ) family of voltage-gated potassium channels. These channels are crucial regulators of neuronal excitability.
Signaling Pathway: Modulation of Neuronal Excitability
The activation of Kv7.2/7.3 and Kv7.3/7.5 channels by this compound leads to an increased efflux of potassium ions (K+) from the neuron. This efflux hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This stabilization of the resting membrane potential and suppression of repetitive firing underlies its antiseizure effects.[5] The M-current, a subthreshold potassium current, is largely mediated by Kv7 channels, and its enhancement is a key mechanism for reducing neuronal hyperexcitability.[4]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro and Off-Target Activity
| Parameter | Value | Target/System | Notes |
| EC₅₀ | 160 nM | Cloned rat KCNQ2/3 channels | Concentration for 50% of maximal effect.[6] |
| IC₅₀ (BSEP) | 311 µM | Bile Salt Export Protein (BSEP) transport | Indicates inhibition of BSEP at higher concentrations.[1] |
| IC₅₀ (Cytotoxicity) | ~192 µM | THLE cell line (72 hrs) | Demonstrates cytotoxic properties at high concentrations.[1] |
| IC₅₀ (Cytotoxicity) | ~130 µM | HepG2 cell line (72 hrs) | Demonstrates cytotoxic properties at high concentrations.[1] |
| AC₅₀ (Cell Loss) | >125 µM | Human hepatocytes (48 hrs) | Concentration for 50% of maximal activity for cell loss.[1] |
Table 2: Preclinical Antiseizure Activity in Animal Models
| Animal Model | Effective Dose Range |
| Maximal Electroshock | <1 to 5 mg/kg[1][2] |
| 6 Hz Seizures | <1 to 5 mg/kg[1][2] |
| Pentylenetetrazole | <1 to 5 mg/kg[1][2] |
| Electrical Kindling | <1 to 5 mg/kg[1][2] |
Table 3: Clinical Efficacy in Photosensitive Epilepsy Patients
| Single Dose | Patient Response Rate (Partial or Complete) |
| 100 mg | 1 of 4 patients[2][7] |
| 200 mg | No significant response reported |
| 400 mg | 2 of 4 patients[2][7] |
| 500 mg | 4 of 6 patients[2][7] |
Experimental Protocols
Human Photosensitivity Epilepsy Model
This clinical study was designed to assess the antiseizure potential of this compound in a proof-of-concept model.[2][7]
-
Objective: To evaluate the effect of this compound on photoparoxysmal responses (PPRs) in epilepsy patients.[2][7]
-
Study Design: A single-blind, single-dose, multiple-cohort, placebo-controlled study.[2][8]
-
Participants: Male and female patients aged 18-60 years with a history of reproducible PPRs.[2][7]
-
Methodology:
-
Baseline (Day 1): Patients received a placebo. Their Standard Photosensitivity Range (SPR) was determined by exposing them to intermittent photic stimulation (IPS) at 14 different frequencies.[8] The SPR was quantified under three conditions: eyes closing, eyes closed, and eyes open, with the most sensitive condition used for efficacy assessment.[3][8]
-
Treatment (Day 2): Patients received a single dose of this compound (cohorts at 100, 200, 400, 500, or 600 mg).[2]
-
Assessment: The SPR was re-evaluated at multiple time points post-dosing to measure any changes from baseline.[3]
-
-
Endpoints:
-
Partial Response: A reduction in the SPR of at least three units at three separate time points post-dosing compared to placebo, with no time points showing an increase of more than three units.[3][8]
-
Complete Suppression: No PPRs observed in any eye condition at one or more time points post-dosing.[3]
-
Salicylate-Induced Hearing Loss Model in Rats
This preclinical study investigated the potential of this compound to mitigate ototoxicity.[6]
-
Objective: To determine if this compound could prevent salicylate-induced hearing loss.[6]
-
Study Design: In vivo study in anesthetized rats.
-
Methodology:
-
Treatment: Rats were treated with this compound (10 mg/kg, i.p.). One hour later, salicylate (B1505791) (250 mg/kg, i.p.) was administered to induce temporary hearing loss.[6]
-
Assessment: Compound Action Potentials (CAPs) were recorded from the round window of the cochlea to measure neural output. Distortion-Product Otoacoustic Emissions (DPOAEs) were measured to assess outer hair cell (OHC) function.[6]
-
Measurements: CAP amplitude and threshold, and DPOAE amplitude were monitored before treatment and at 1 and 2 hours after salicylate administration.[6]
-
-
Endpoints: The primary endpoints were the prevention of salicylate-induced reduction in CAP and DPOAE amplitudes and the prevention of CAP threshold shifts.[6]
Safety and Tolerability
In clinical studies, the most frequently reported treatment-emergent adverse events were related to the central nervous system, including dizziness, somnolence, ataxia, and tremor.[2] A brief generalized seizure was reported in the single patient who received a 600 mg dose, leading to the discontinuation of that dose cohort.[2] The critical safety finding that led to the termination of its development was unexpected hepatotoxicity (transaminase elevations) in healthy volunteers during a 14-day study, which was not predicted by preclinical toxicology studies in rats and monkeys.[1][4] This was later attributed to the inhibition of liver mitochondrial function and the bile salt export protein (BSEP).[1][4]
Conclusion
This compound is a potent activator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels with demonstrated antiseizure efficacy. Its mechanism of action, centered on the hyperpolarization of neuronal membranes, represents a valid therapeutic strategy for epilepsy. However, the discovery of off-target hepatotoxicity underscores the challenges in developing selective ion channel modulators. The data and protocols associated with this compound provide valuable insights for future drug development programs targeting the Kv7 channel family, emphasizing the need for comprehensive safety assessments, including the evaluation of potential mitochondrial and transporter-related toxicities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICA-105665 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Ica 105665: A Technical Overview of a Kv7.2/7.3 Potassium Channel Opener for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ica 105665 is a potent small molecule activator of Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels. These channels are critical regulators of neuronal excitability, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy and pain. By opening these channels, this compound enhances the M-current, a hyperpolarizing potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its mechanism of action, electrophysiological properties, and efficacy in models of neuronal hyperexcitability.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of Kv7.2/7.3 and Kv7.3/7.5 channels. This action increases the probability of channel opening, leading to an enhanced outward potassium current (the M-current). This increased potassium efflux hyperpolarizes the neuronal membrane, making it more difficult for neurons to reach the threshold for action potential generation and thereby reducing overall neuronal excitability. This mechanism is particularly relevant in conditions characterized by excessive neuronal firing, such as epilepsy.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound on Human Kv7 Channels
| Channel Subtype | EC50 (µM) |
| Kv7.2/7.3 | 0.3 |
| Kv7.3/7.5 | 1.5 |
| Kv7.4 | 3.3 |
Table 2: Efficacy of this compound in Preclinical Seizure Models
| Animal Model | Effective Dose Range (mg/kg) |
| Maximal Electroshock (MES) | <1 - 5 |
| 6 Hz Seizures | <1 - 5 |
| Pentylenetetrazole (PTZ) | <1 - 5 |
| Electrical Kindling | <1 - 5 |
Table 3: Clinical Efficacy of this compound in Photosensitive Epilepsy
| Single Dose | Responder Rate |
| 100 mg | 1 of 4 |
| 400 mg | 2 of 4 |
| 500 mg | 4 of 6 |
Key Experimental Protocols
Patch-Clamp Electrophysiology for Kv7 Channel Activity
Objective: To determine the potency and efficacy of this compound on human Kv7 channel subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).
Methodology:
-
Cell Culture and Transfection: Cells are cultured under standard conditions and transiently transfected with plasmids encoding the desired human Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.
-
Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -80 mV. To elicit M-currents, depolarizing voltage steps (e.g., to -20 mV for 1-2 seconds) are applied.
-
Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the extracellular solution. The compound is applied to the cells via a perfusion system.
-
Data Analysis: The increase in the M-current amplitude in the presence of different concentrations of this compound is measured. The data is then fitted to a Hill equation to determine the EC50 value.
Animal Models of Seizures
Objective: To assess the in vivo anticonvulsant activity of this compound.
Methodology: A variety of standard, well-validated rodent models of seizures are utilized.
-
Maximal Electroshock (MES) Test:
-
Animals (e.g., mice or rats) are administered this compound or vehicle via an appropriate route (e.g., oral gavage).
-
At a predetermined time after dosing, a brief electrical stimulus is delivered via corneal or auricular electrodes to induce a tonic hindlimb extension seizure.
-
The ability of this compound to prevent the tonic hindlimb extension is recorded as the endpoint.
-
-
Pentylenetetrazole (PTZ) Test:
-
Animals are pre-treated with this compound or vehicle.
-
A convulsant dose of PTZ is administered subcutaneously or intraperitoneally.
-
Animals are observed for the occurrence of clonic and/or tonic-clonic seizures. The ability of this compound to prevent or delay the onset of seizures is measured.
-
-
6 Hz Psychomotor Seizure Test:
-
Animals are pre-treated with this compound or vehicle.
-
A low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes to induce a psychomotor seizure.
-
The duration of the seizure is recorded, and the ability of this compound to shorten or abolish the seizure is determined.
-
Photosensitive Epilepsy Clinical Trial
Objective: To evaluate the efficacy of this compound in reducing photoparoxysmal responses (PPRs) in patients with photosensitive epilepsy.
Methodology:
-
Patient Population: Adult patients with a history of reproducible PPRs upon intermittent photic stimulation (IPS).
-
Study Design: A single-blind, placebo-controlled, single-ascending dose study.
-
Procedure:
-
Day 1 (Baseline): Patients receive a placebo, and their baseline standard photosensitivity range (SPR) is determined by exposing them to a range of IPS frequencies (e.g., 1-60 Hz). The SPR is the range of frequencies that consistently elicits a PPR.
-
Day 2 (Treatment): Patients receive a single oral dose of this compound (e.g., 100, 200, 400, 500, or 600 mg).
-
The SPR is assessed at multiple time points post-dose to evaluate the effect of the drug.
-
-
Endpoint: A "responder" is defined as a patient who shows a significant reduction in their SPR (e.g., a reduction of at least 3 Hz at three separate time points) or a complete suppression of the PPR.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Kv7.2/7.3 channel regulation.
PF-04895162: A Technical Guide on its Pharmacology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-04895162, also known as ICA-105665, is a potent, orally active small molecule that functions as an opener of the neuronal Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels. Initially developed for the treatment of epilepsy, PF-04895162 demonstrated broad-spectrum anticonvulsant activity in a range of preclinical models. However, its clinical development was halted during a Phase I trial due to unexpected hepatotoxicity in healthy volunteers. This technical guide provides a comprehensive overview of the pharmacology of PF-04895162, its therapeutic potential, and the mechanistic basis of its liver toxicity, with a focus on quantitative data, experimental methodologies, and relevant signaling and process pathways.
Pharmacology
Mechanism of Action
PF-04895162 is a positive allosteric modulator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels. These channels are responsible for generating the M-current, a sub-threshold, non-inactivating potassium current that plays a critical role in stabilizing the neuronal membrane potential and controlling neuronal excitability. By opening these channels, PF-04895162 enhances the M-current, leading to hyperpolarization of the neuronal membrane. This action increases the threshold for action potential firing and suppresses neuronal hyperexcitability, which is the underlying mechanism of its anticonvulsant effects.
Pharmacodynamics
The primary pharmacodynamic effect of PF-04895162 is the suppression of seizures. In preclinical studies, the compound exhibited robust, dose-dependent antiseizure activity across multiple rodent models of epilepsy.[1]
Pharmacokinetics
Pharmacokinetic data for PF-04895162 is available from a Phase I clinical trial in healthy human subjects. The preclinical pharmacokinetic parameters in rats and monkeys have not been detailed in the reviewed literature, but it was noted that systemic exposure in monkeys at doses up to 100 mg/kg/day was equivalent to or exceeded that in the clinical study where toxicity was observed.[2]
Therapeutic Potential and Clinical Development
Preclinical Efficacy
PF-04895162 showed significant promise as a broad-spectrum anticonvulsant in several well-established preclinical models of epilepsy.
| Preclinical Efficacy of PF-04895162 | |
| Seizure Models | Maximal Electroshock (MES), 6 Hz, Pentylenetetrazole (PTZ), Electrical Kindling[1] |
| Effective Dose Range | <1 to 5 mg/kg[1] |
Clinical Trial and Discontinuation
A randomized, double-blind, placebo-controlled Phase I clinical trial (NCT01691274) was initiated to evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of PF-04895162 in healthy volunteers. The study was terminated prematurely when a significant number of participants receiving 300 mg of PF-04895162 twice daily for 14 days developed elevated liver transaminases (alanine aminotransferase [ALT] and aspartate aminotransferase [AST]), indicative of hepatotoxicity.[2] This adverse effect was not predicted by preclinical toxicology studies in rats (up to 6 months) and cynomolgus monkeys (up to 9 months).[2]
Hepatotoxicity
Mechanism of Liver Injury
Subsequent mechanistic studies revealed that the hepatotoxicity of PF-04895162 in humans is likely due to a dual mechanism involving the inhibition of the bile salt export pump (BSEP) and mitochondrial dysfunction.[2][3]
-
Bile Salt Export Pump (BSEP) Inhibition: PF-04895162 was found to be an inhibitor of BSEP, a transporter protein located on the canalicular membrane of hepatocytes that is responsible for the efflux of bile acids from the liver into the bile. Inhibition of BSEP leads to the intracellular accumulation of cytotoxic bile acids, causing cholestatic liver injury.
-
Mitochondrial Dysfunction: The compound was also shown to impair mitochondrial function. Mitochondrial toxicity can lead to cellular energy depletion, oxidative stress, and ultimately, hepatocyte necrosis and apoptosis.
The combination of these two mechanisms is believed to have a synergistic effect, leading to the observed liver injury in humans.[4]
In Vitro Toxicity Data
| In Vitro Toxicity of PF-04895162 | |
| BSEP Inhibition (IC50) | 311 µM[1] |
| Cytotoxicity (IC50, 72h) | ~192 µM (THLE cell line)[1] |
| ~130 µM (HepG2 cell line)[1] | |
| Hepatocyte Cell Loss (AC50, 48h) | >125 µM[1] |
Experimental Protocols
Preclinical Seizure Models
This model is used to screen for drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation: Rodents (mice or rats) are acclimatized to the laboratory environment.
-
Drug Administration: PF-04895162 or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.
-
Stimulation: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered through corneal or auricular electrodes.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is determined, and the median effective dose (ED50) is calculated.
This model is used to identify drugs that may be effective against psychomotor or therapy-resistant seizures.
-
Animal Preparation: Similar to the MES model.
-
Drug Administration: Test compound or vehicle is administered.
-
Stimulation: A low-frequency (6 Hz) electrical stimulus of longer duration (e.g., 3 seconds) is delivered via corneal electrodes.
-
Observation: Animals are observed for seizure behaviors such as stun, forelimb clonus, and twitching of the vibrissae.
-
Data Analysis: Protection is defined as the absence of these seizure behaviors. The ED50 is calculated based on the dose-response relationship.
This model is used to screen for drugs effective against myoclonic and absence seizures.
-
Animal Preparation: As with other models.
-
Drug Administration: PF-04895162 or vehicle is administered.
-
PTZ Injection: A convulsant dose of pentylenetetrazole (a GABA-A receptor antagonist) is injected, typically subcutaneously or intraperitoneally.
-
Observation: Animals are observed for the onset and severity of clonic and tonic-clonic seizures.
-
Data Analysis: The ability of the drug to prevent or delay the onset of seizures is measured, and the ED50 is determined.
In Vitro Toxicity Assays
-
Vesicle Preparation: Inside-out membrane vesicles from cells overexpressing human BSEP are prepared.
-
Incubation: Vesicles are incubated with a labeled BSEP substrate (e.g., [3H]-taurocholate) in the presence of ATP and varying concentrations of PF-04895162.
-
Uptake Measurement: The uptake of the labeled substrate into the vesicles is measured using a scintillation counter.
-
Data Analysis: The concentration of PF-04895162 that inhibits 50% of BSEP-mediated substrate transport (IC50) is calculated.
-
Cell Culture: Human-derived liver cells (e.g., HepG2) are cultured in a multi-well plate.
-
Drug Exposure: Cells are exposed to various concentrations of PF-04895162.
-
Assessment of Mitochondrial Function: Mitochondrial function can be assessed by various methods, such as:
-
MTT Assay: Measures the activity of mitochondrial dehydrogenases.
-
Seahorse XF Analyzer: Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
Mitochondrial Membrane Potential Dyes (e.g., JC-1, TMRE): Measures changes in the mitochondrial membrane potential.
-
-
Data Analysis: The concentration of PF-04895162 that causes a 50% reduction in mitochondrial function (IC50 or EC50) is determined.
Visualizations
Caption: Signaling pathway of PF-04895162's anticonvulsant action.
Caption: Workflow of PF-04895162 development and toxicity investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of PF‐04895162, a Kv7 channel opener, reveals unexpected hepatotoxicity in healthy subjects, but not rats or monkeys: clinical evidence of disrupted bile acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative systems toxicology (QST) reproduces species differences in PF-04895162 liver safety due to combined mitochondrial and bile acid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Neuronal Potassium Channel Modulator Ica 105665
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ica 105665 (also known as PF-04895162) is a potent, orally active small molecule that functions as an opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] These channels are critical regulators of neuronal excitability, and their activation has been a key strategy in the development of antiepileptic drugs. This compound has demonstrated broad-spectrum antiseizure activity in a range of preclinical models and has been evaluated in clinical trials for the treatment of epilepsy. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical and clinical efficacy, and detailed experimental protocols.
Introduction to Neuronal Potassium Channels and this compound
Voltage-gated potassium channels (Kv) are crucial for maintaining the resting membrane potential and shaping the action potential in neurons. The Kv7 (or KCNQ) family of potassium channels, particularly Kv7.2, Kv7.3, and Kv7.5, are the molecular correlates of the M-current, a subthreshold, non-inactivating potassium current that plays a significant role in controlling neuronal excitability. The opening of these channels leads to an efflux of potassium ions, which hyperpolarizes the neuronal membrane and reduces the likelihood of action potential firing. Consequently, openers of Kv7 channels are a promising class of therapeutic agents for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.
This compound is a novel compound identified for its ability to positively modulate the activity of heteromeric Kv7.2/7.3 and Kv7.3/7.5 channels.[2] Its development was based on the therapeutic potential of targeting the M-current to achieve seizure control.
Mechanism of Action
This compound exerts its therapeutic effect by directly activating Kv7.2/7.3 and Kv7.3/7.5 channels. This activation is believed to cause a hyperpolarizing shift in the voltage-dependence of channel opening, leading to an increased probability of the channels being open at subthreshold membrane potentials. This, in turn, enhances the M-current, stabilizes the neuronal membrane potential, and dampens excessive neuronal firing that can lead to seizures.
Signaling Pathway
The activation of Kv7 channels by this compound leads to a cascade of events that ultimately reduces neuronal excitability. The following diagram illustrates the proposed signaling pathway.
Quantitative Data
Preclinical Efficacy
This compound has demonstrated significant antiseizure activity across a variety of well-established animal models of epilepsy.
| Animal Model | Species | Endpoint | ED₅₀ / Effective Dose |
| Maximal Electroshock (MES) | Rat | Abolition of tonic hindlimb extension | 0.9 mg/kg |
| 6 Hz Seizure | Mouse/Rat | Protection from seizure | <1 to 5 mg/kg |
| Pentylenetetrazole (PTZ) | Mouse/Rat | Inhibition of clonic seizures | <1 to 5 mg/kg |
| Amygdala Kindling | Rat | Reduction in seizure severity and duration | <1 to 5 mg/kg |
Clinical Efficacy in Photosensitive Epilepsy
A Phase II clinical trial evaluated the efficacy of single oral doses of this compound in patients with photosensitive epilepsy. The primary endpoint was the reduction in the Standardized Photosensitivity Range (SPR).
| Dose of this compound | Number of Patients | Responders (Partial or Complete Reduction in SPR) |
| 100 mg | 4 | 1 |
| 200 mg | 4 | 0 |
| 400 mg | 4 | 2 (1 complete) |
| 500 mg | 6 | 4 |
Other In Vitro Data
This compound has been shown to inhibit liver mitochondrial function and the bile salt export protein (BSEP) transport with an IC₅₀ of 311 μM.[1]
Experimental Protocols
In Vitro Electrophysiology (General Protocol)
While a specific detailed protocol for this compound is not publicly available, the following represents a general whole-cell patch-clamp protocol for assessing the activity of Kv7 channel openers.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures.
-
Animals: Male Sprague-Dawley rats.
-
Stimulation: A 60 Hz alternating current is delivered for 0.2 seconds via corneal electrodes.
-
Procedure:
-
Administer this compound or vehicle control orally.
-
At the time of predicted peak effect, apply the electrical stimulus.
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
-
Endpoint: Abolition of the tonic hindlimb extension component of the seizure is considered protection.
6 Hz Seizure Model
The 6 Hz model is considered a model of therapy-resistant partial seizures.
-
Animals: Male CF-1 mice.
-
Stimulation: A 6 Hz sine-wave stimulus of 3 seconds duration is delivered via corneal electrodes.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally.
-
After a predetermined pretreatment time, apply the electrical stimulus.
-
Observe the animal for seizure activity, characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.
-
-
Endpoint: The absence of seizure activity is considered protection.
Pentylenetetrazole (PTZ) Seizure Model
The PTZ model is a chemical convulsant model of generalized myoclonic seizures.
-
Animals: Male Swiss-Webster mice.
-
Procedure:
-
Administer this compound or vehicle control subcutaneously.
-
After a specified pretreatment time, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observe the animals for the onset and severity of seizures, typically clonic seizures lasting for at least 5 seconds.
-
-
Endpoint: The absence of clonic seizures is considered protection.
Amygdala Kindling Model
The kindling model is a model of temporal lobe epilepsy where repeated subconvulsive electrical stimulation of the amygdala leads to progressively more severe seizures.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Surgically implant a bipolar electrode into the basolateral amygdala.
-
After recovery, deliver a brief, low-intensity electrical stimulus to the amygdala once daily.
-
Monitor the behavioral seizure severity using the Racine scale.
-
Once the animals are fully kindled (consistently exhibiting stage 4 or 5 seizures), administer this compound or vehicle.
-
Deliver the electrical stimulus and record the seizure severity and afterdischarge duration.
-
-
Endpoint: A reduction in seizure severity and afterdischarge duration compared to the vehicle control.
Photosensitive Epilepsy Clinical Trial
This was a single-blind, placebo-controlled, single-dose, crossover study in patients with a history of photosensitive epilepsy.[3]
-
Participants: Male and female patients aged 18-60 with reproducible photoparoxysmal responses (PPRs) on electroencephalogram (EEG).[3]
-
Procedure:
-
On Day 1, patients received a placebo, and a baseline Standardized Photosensitivity Range (SPR) was determined by exposing them to intermittent photic stimulation (IPS) at various frequencies.
-
On Day 2, patients received a single oral dose of this compound.
-
The SPR was reassessed at multiple time points post-dose.
-
-
Endpoint: A partial response was defined as a reduction in the SPR of at least three frequency units at three separate time points compared to placebo. A complete response was the complete abolition of the PPR.[3]
Summary and Future Directions
This compound is a potent Kv7 potassium channel opener with demonstrated antiseizure efficacy in both preclinical models and a human model of photosensitive epilepsy.[2] Its mechanism of action, centered on the enhancement of the M-current, provides a rational basis for its antiepileptic effects. The quantitative data from preclinical and clinical studies support its potential as a therapeutic agent for epilepsy.
However, the clinical development of this compound was halted due to findings of hepatotoxicity in a Phase I study, which was associated with the inhibition of mitochondrial function and bile salt export protein.[4] This highlights the importance of thorough safety and toxicology assessments in drug development.
Future research in this area may focus on developing Kv7 channel openers with a more favorable safety profile, potentially by designing molecules that are more selective for the neuronal Kv7 channels and have minimal off-target effects on hepatic functions. The detailed experimental protocols provided in this guide can serve as a valuable resource for the preclinical and clinical evaluation of such next-generation Kv7 modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of PF‐04895162, a Kv7 channel opener, reveals unexpected hepatotoxicity in healthy subjects, but not rats or monkeys: clinical evidence of disrupted bile acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Ica-105665: A Technical Guide for Epilepsy Drug Development Professionals
An In-depth Overview of the Preclinical and Early Clinical Development of a Novel KCNQ Channel Opener for Epilepsy
Introduction
Ica-105665 is a novel small molecule that acts as a potent opener of neuronal Kv7 (KCNQ) potassium channels, specifically targeting subtypes Kv7.2/7.3 and Kv7.3/7.5.[1] Developed by Icagen, Inc., this compound has been investigated for its potential as an anti-epileptic drug (AED). By activating these channels, Ica-105665 enhances the M-current, a critical regulator of neuronal excitability. This mechanism of action provides a targeted approach to dampening the neuronal hyperexcitability that underlies epileptic seizures. This technical guide provides a comprehensive overview of the early-stage research on Ica-105665, summarizing key preclinical and early clinical findings to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Neuronal Excitability
Ica-105665's primary mechanism of action is the potentiation of the M-current through the opening of Kv7.2/7.3 and Kv7.3/7.5 potassium channels. These channels are voltage-gated and play a crucial role in the repolarization of the neuronal membrane, thereby controlling the firing rate of neurons. In epilepsy, dysfunctional ion channels can lead to neuronal hyperexcitability and the generation of seizures. By selectively targeting these KCNQ channel subtypes, Ica-105665 aims to restore the balance of neuronal signaling and reduce the likelihood of seizure activity.
Below is a diagram illustrating the proposed signaling pathway of Ica-105665.
Preclinical Efficacy
Ica-105665 has demonstrated a broad spectrum of anti-seizure activity in several well-established preclinical models of epilepsy. These studies have indicated its potential efficacy against both partial and generalized seizures.
Quantitative Preclinical Efficacy Data
| Model | Species | Endpoint | Efficacy |
| Maximal Electroshock (MES) | Rat | Protection from tonic hindlimb extension | ED₅₀: 0.9 mg/kg |
| 6 Hz Seizure Model | Rodent | Protection from psychomotor seizures | Effective at doses of <1 to 5 mg/kg[2] |
| Pentylenetetrazole (PTZ) | Rodent | Prevention of clonic seizures | Effective at doses of <1 to 5 mg/kg[2] |
| Electrical Kindling | Rodent | Reduction of seizure severity and duration | Effective at doses of <1 to 5 mg/kg[2] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of Ica-105665 are outlined below.
This model is used to identify compounds that prevent the spread of seizures.
-
Animals: Male Sprague-Dawley rats.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds) is delivered via corneal or auricular electrodes.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Procedure: Animals are administered Ica-105665 or vehicle orally. At the time of predicted peak plasma concentration, the electrical stimulus is applied, and the presence or absence of tonic hindlimb extension is recorded. The dose that protects 50% of the animals (ED₅₀) is then calculated.
This model is considered a model of therapy-resistant partial seizures.
-
Animals: Male CF-1 mice.
-
Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a predetermined current (e.g., 32 mA or 44 mA) is delivered via corneal electrodes.
-
Endpoint: The presence of a seizure, characterized by stun, forelimb clonus, and twitching of the vibrissae.
-
Procedure: Ica-105665 or vehicle is administered to the animals. After a set period, the electrical stimulus is delivered, and the animals are observed for the presence or absence of seizure activity.
This model is used to identify compounds that can raise the seizure threshold.
-
Animals: Male mice.
-
Induction: A subcutaneous injection of a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg).
-
Endpoint: The occurrence of clonic seizures lasting for at least 5 seconds.
-
Procedure: Animals are pre-treated with Ica-105665 or vehicle. Following the pre-treatment period, PTZ is administered, and the animals are observed for the onset and severity of seizures.
This model represents chronic epilepsy with a focus on temporal lobe seizures.
-
Animals: Rats with a stimulating electrode implanted in the amygdala or hippocampus.
-
Procedure: A sub-convulsive electrical stimulus is delivered daily. Over time, this repeated stimulation leads to a progressive intensification of seizure activity, eventually resulting in generalized seizures. Once the animals are fully kindled, they are treated with Ica-105665 or vehicle to assess the compound's ability to reduce seizure severity and duration.
The following diagram illustrates a typical preclinical screening workflow for a novel anti-epileptic drug candidate like Ica-105665.
Early Clinical Development
Following promising preclinical results, Ica-105665 advanced to Phase I and Phase IIa clinical trials to assess its safety, tolerability, pharmacokinetics, and preliminary efficacy in humans.
Phase IIa Photosensitivity Study
A key early clinical study was a Phase IIa trial in patients with photosensitive epilepsy. This model is a valuable tool for demonstrating target engagement and anti-epileptic activity in a controlled setting.
| Dose | Number of Patients | Responders (Reduction in Photoparoxysmal Response) |
| 100 mg | 4 | 1 |
| 400 mg | 4 | 2 |
| 500 mg | 6 | 4 |
Note: A response was defined as a significant reduction in the standardized photosensitivity range (SPR).
-
Participants: Patients with a history of photosensitive epilepsy.
-
Design: A single-center, double-blind, placebo-controlled, crossover study.
-
Procedure: Patients received a single oral dose of Ica-105665 or placebo. Intermittent photic stimulation (IPS) was administered at various frequencies before and after dosing to elicit a photoparoxysmal response (PPR), which was measured by electroencephalography (EEG).
-
Endpoint: The primary endpoint was the change in the standardized photosensitivity range (SPR), a measure of the range of light frequencies that provoke a PPR.
Conclusion
Early-stage research on Ica-105665 has demonstrated its potential as a novel anti-epileptic drug with a targeted mechanism of action. The compound has shown broad-spectrum efficacy in a range of preclinical models and has provided evidence of anti-seizure activity in a human model of photosensitive epilepsy. Further clinical development would be necessary to fully establish its efficacy and safety profile in a broader patient population with different types of epilepsy. This technical guide provides a foundational understanding of the preclinical and early clinical data for Ica-105665, offering valuable insights for researchers and drug development professionals in the field of epilepsy.
References
Investigating Ica 105665: A Look into its Role in Neuropathic Pain Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Ica 105665 (also known as PF-04895162) is a potent and orally active opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels, developed by Icagen, Inc.[1][2] While the compound showed promise in preclinical models of epilepsy and was investigated for its potential in treating neuropathic pain, its clinical development was ultimately halted due to observations of liver toxicity in human trials.[3][4] This guide provides a comprehensive overview of the available information regarding this compound, with a focus on its intended application in neuropathic pain models. Due to the discontinuation of its development, detailed preclinical data specifically for neuropathic pain models are not publicly available. This document will, therefore, focus on its mechanism of action, summarize the known preclinical and clinical data from epilepsy studies to provide context, and present detailed hypothetical experimental protocols for how it would have been evaluated in neuropathic pain models.
Introduction: The Rationale for Kv7 Channel Openers in Neuropathic Pain
Neuropathic pain is a chronic and debilitating condition resulting from damage or disease affecting the somatosensory nervous system.[5] A key underlying mechanism of neuropathic pain is neuronal hyperexcitability in pain-sensing (nociceptive) pathways. Voltage-gated potassium channels of the Kv7 (or KCNQ) family, particularly Kv7.2 and Kv7.3, are crucial regulators of neuronal excitability.[3] These channels generate the "M-current," a sub-threshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[3] In neuropathic pain states, the function and expression of Kv7 channels can be downregulated, contributing to the hyperexcitability of nociceptive neurons. Therefore, compounds that can enhance the activity of these channels, known as Kv7 channel openers, have been a significant area of interest for the development of novel analgesics.[3]
This compound was developed as a selective opener of neuronal Kv7 channel subtypes, making it a promising candidate for treating disorders characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain.[6][7]
Mechanism of Action of this compound
This compound exerts its effects by directly activating Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1][2] This activation leads to an increased outward flow of potassium ions from the neuron, which in turn causes hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further away from the threshold required to initiate an action potential, thereby reducing neuronal excitability. In the context of neuropathic pain, this mechanism is expected to counteract the hyperexcitability of sensory neurons, thus reducing the transmission of pain signals.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on nociceptive neurons.
Quantitative Data Summary
While specific quantitative data for this compound in neuropathic pain models is not publicly available, data from its development for epilepsy provides some insight into its potency and clinical dosing.
Table 1: Preclinical Efficacy of this compound in Seizure Models
| Animal Model | Efficacy Endpoint | Effective Dose Range (mg/kg) |
| Maximal Electroshock (MES) | Antiseizure activity | <1 to 5[2] |
| 6 Hz Seizures | Antiseizure activity | <1 to 5[2] |
| Pentylenetetrazole | Antiseizure activity | <1 to 5[2] |
| Electrical Kindling | Antiseizure activity | <1 to 5[2] |
Table 2: Human Clinical Trial Data for this compound in Epilepsy
| Study Phase | Population | Doses Administered | Key Findings |
| Phase I | Healthy Volunteers | Single ascending doses up to 400mg | Generally well-tolerated.[6] |
| Phase II (Photosensitivity) | Epilepsy Patients | Single doses of 100, 200, 400, 500, 600 mg | Reduced photoparoxysmal EEG responses.[8][9] |
Hypothetical Experimental Protocols for Neuropathic Pain Models
The following are detailed, hypothetical protocols describing how this compound would have been evaluated in standard preclinical models of neuropathic pain.
Chronic Constriction Injury (CCI) Model
Objective: To assess the efficacy of this compound in reducing mechanical allodynia and thermal hyperalgesia in a rat model of chronic constriction injury.
Animals: Male Sprague-Dawley rats (200-250g).
Surgical Procedure:
-
Anesthetize rats with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing.
-
Close the incision with sutures.
-
Allow animals to recover for 7-14 days to allow for the development of neuropathic pain behaviors.
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) at doses ranging from 0.3 to 10 mg/kg.
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Acclimatize rats in individual Plexiglas chambers on a wire mesh floor.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Test at baseline before surgery, post-surgery before drug administration, and at various time points after drug administration.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place rats in individual Plexiglas chambers on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the latency to paw withdrawal.
-
Test at baseline before surgery, post-surgery before drug administration, and at various time points after drug administration.
-
Spinal Nerve Ligation (SNL) Model
Objective: To evaluate the effect of this compound on mechanical allodynia in a rat model of spinal nerve ligation.
Animals: Male Wistar rats (180-220g).
Surgical Procedure:
-
Anesthetize rats with isoflurane.
-
Make a paraspinal incision at the L4-S2 level.
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves with silk suture.
-
Close the incision in layers.
-
Allow a recovery period of 7 days.
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) at doses ranging from 0.3 to 10 mg/kg.
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test):
-
Follow the same procedure as described for the CCI model.
-
Assess the paw withdrawal threshold on the ipsilateral (ligated) and contralateral (non-ligated) sides.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study of this compound in a neuropathic pain model.
Caption: A generalized workflow for preclinical evaluation.
Conclusion and Future Directions
This compound represented a targeted approach to neuropathic pain treatment by modulating the activity of Kv7 potassium channels. While its development was halted due to safety concerns, the underlying principle of targeting neuronal hyperexcitability through Kv7 channel activation remains a valid and promising strategy for the development of novel analgesics. Future research in this area will likely focus on developing Kv7 openers with improved safety profiles, potentially with greater selectivity for specific channel subtypes or with different pharmacokinetic and pharmacodynamic properties to avoid the liabilities observed with this compound. The hypothetical protocols and workflows outlined in this guide provide a framework for the preclinical evaluation of such next-generation compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Icagen, Inc. Presents Results of Phase I Program of ICA-105665 - BioSpace [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. ICA-105665 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Development of Ica 105665: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ica 105665, also known as PF-04895162, is a potent small molecule activator of Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels. Developed initially by Icagen, Inc., it demonstrated significant anticonvulsant properties in a range of preclinical models, suggesting a broad spectrum of activity against both generalized and partial seizures. Early clinical development showed promising central nervous system penetration and target engagement. However, the development of this compound was ultimately discontinued (B1498344) due to observations of liver toxicity in early-phase clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical data, and the experimental protocols utilized in the initial development of this compound.
Introduction
The neuronal Kv7 (KCNQ) potassium channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are critical regulators of neuronal excitability. They generate the M-current, a sub-threshold potassium current that stabilizes the membrane potential and dampens repetitive firing. This central role in controlling neuronal hyperexcitability makes them a compelling target for the development of antiepileptic drugs (AEDs). This compound emerged from a screening program at Icagen aimed at identifying novel, potent, and selective activators of these channels.
Mechanism of Action
This compound is a potent opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1][2] By activating these channels, this compound enhances the M-current, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This mechanism is believed to underlie its broad-spectrum anticonvulsant effects observed in preclinical models.[3] Unlike some other potassium channel modulators, this compound was found to be selective for Kv7 channels and did not significantly affect GABAa receptors.[4]
Signaling Pathway
The activation of Kv7 channels by this compound leads to an increased efflux of potassium ions from the neuron, which in turn hyperpolarizes the cell membrane. This makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing overall neuronal excitability and suppressing seizure activity.
Caption: Mechanism of action of this compound.
In Vitro and In Vivo Pharmacology
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Channel Subtype | EC50 (µM) |
| Human Kv7.2/7.3 | 0.3 |
| Human Kv7.3/7.5 | 1.5 |
| Human Kv7.4 | 3.3 |
Data sourced from reference[3]
Table 2: Preclinical Anticonvulsant Efficacy of this compound in Rodent Models
| Seizure Model | Species | Route of Administration | ED50 (mg/kg) |
| Maximal Electroshock (MES) | Rat | p.o. | <1 - 5 |
| 6 Hz Seizures | Mouse | i.p. | <1 - 5 |
| Pentylenetetrazole (PTZ) | Rat/Mouse | p.o./i.p. | <1 - 5 |
| Electrical Kindling | Rat | p.o. | <1 - 5 |
Data sourced from reference[3]
Table 3: Phase I Single Ascending Dose Pharmacokinetics in Healthy Volunteers
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| 100 | 3,318 (± 873) | 2.20 (± 0.73) | 4.26 (± 0.91) |
| 200 | 6,228 (± 2,073) | 3.38 (± 1.23) | 4.03 (± 0.58) |
| 400 | - | - | - |
Data for 400mg dose was not fully reported in the provided snippets. Data sourced from reference[4]
Table 4: Phase II Photosensitivity Study Efficacy in Epilepsy Patients
| Dose (mg) | Responders / Total Patients |
| 100 | 1 / 4 |
| 400 | 2 / 4 |
| 500 | 4 / 6 |
A response was defined as a reduction in the Standard Photosensitivity Range (SPR). Data sourced from reference[4]
Experimental Protocols
In Vitro Electrophysiology
Objective: To determine the potency of this compound on human Kv7 channel subtypes.
Methodology:
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Kv7.2/7.3, Kv7.3/7.5, or Kv7.4 channels.
-
Electrophysiology: Whole-cell patch-clamp electrophysiology was used to record potassium currents.
-
Voltage Protocol: Cells were held at a holding potential of -80 mV. Currents were elicited by depolarizing voltage steps.
-
Compound Application: this compound was applied at various concentrations to determine the concentration-response curve and calculate the EC50 value.
Preclinical Anticonvulsant Screening
Objective: To assess the efficacy of this compound against generalized tonic-clonic seizures.
Methodology:
-
Animals: Male Sprague-Dawley rats or CD-1 mice.
-
Stimulation: A suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) was delivered via corneal electrodes.
-
Endpoint: The primary endpoint was the abolition of the tonic hindlimb extension phase of the seizure.
-
Dosing: this compound was administered orally at various doses prior to the MES test to determine the median effective dose (ED50).
Objective: To evaluate the efficacy of this compound in a model of partial seizures with secondary generalization.
Methodology:
-
Animals: Male Sprague-Dawley rats.
-
Electrode Implantation: A bipolar stimulating electrode was stereotaxically implanted into the basolateral amygdala.
-
Kindling Procedure: A low-intensity electrical stimulus was delivered to the amygdala once daily until a stable, fully kindled state (Class 5 seizures according to Racine's scale) was achieved.
-
Drug Testing: Once fully kindled, rats were treated with this compound or vehicle prior to stimulation to assess the drug's ability to suppress seizure activity.
Caption: Preclinical anticonvulsant screening workflow.
Clinical Photosensitivity Study (NCT00979004)
Objective: To assess the effect of single oral doses of this compound on the photoparoxysmal response (PPR) in photosensitive epilepsy patients.
Methodology:
-
Study Design: A single-blind, placebo-controlled, single ascending dose study.
-
Participants: Patients with a history of photosensitive epilepsy and a reproducible PPR on EEG.
-
Intervention: Patients received a single oral dose of this compound (100, 200, 400, 500, or 600 mg) or placebo.
-
Efficacy Assessment: The primary efficacy endpoint was the change in the Standard Photosensitivity Range (SPR) in response to intermittent photic stimulation (IPS).
-
Safety Monitoring: Adverse events, vital signs, and clinical laboratory tests were monitored throughout the study.
Discontinuation of Development
The clinical development of this compound was halted due to findings of liver toxicity in early-phase clinical trials.[5] Specifically, this compound was found to inhibit liver mitochondrial function and the bile salt export pump (BSEP).[1] This highlights the importance of thorough toxicological evaluation in drug development, even for compounds with promising efficacy profiles.
Conclusion
This compound was a potent and selective activator of Kv7 potassium channels with demonstrated efficacy in preclinical models of epilepsy. Initial clinical data supported its central nervous system activity. However, unforeseen liver toxicity led to the termination of its development. The story of this compound serves as a valuable case study for drug development professionals, emphasizing the critical need for a comprehensive understanding of a compound's safety profile alongside its pharmacological activity. The detailed data and protocols presented in this whitepaper provide a thorough resource for researchers in the field of epilepsy and ion channel modulation.
References
- 1. electrical amygdala kindling model in the rat: comparative study using two different stimulation protocols [aesnet.org]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Lamotrigine-Resistant Amygdala Kindling Model (rat) [panache.ninds.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ica-105665: A Technical Guide on its Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ica-105665 is a potent and orally active small molecule that functions as an agonist of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels. These channels are critical in regulating neuronal excitability, and their activation has been a key target for the development of novel antiepileptic drugs. Preclinical studies have demonstrated the broad-spectrum anticonvulsant activity of Ica-105665 in various animal models of seizures. Furthermore, a Phase IIa clinical trial in patients with photosensitive epilepsy provided evidence of its central nervous system (CNS) penetration and engagement with its neuronal target, resulting in a reduction of epileptiform EEG discharges. This technical guide provides an in-depth overview of the available data on Ica-105665, focusing on its mechanism of action, preclinical and clinical efficacy, pharmacokinetics, and the experimental protocols used in its evaluation.
Mechanism of Action: Targeting Neuronal Excitability
Ica-105665 exerts its effects on the central nervous system by activating specific subtypes of voltage-gated potassium channels, namely Kv7.2/7.3 and Kv7.3/7.5. These channels are responsible for generating the M-current, a sub-threshold potassium current that plays a crucial role in stabilizing the neuronal resting membrane potential and suppressing repetitive action potential firing.
By opening these channels, Ica-105665 increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarization moves the membrane potential further away from the threshold required to initiate an action potential, thereby reducing overall neuronal excitability. This mechanism is particularly relevant in the context of epilepsy, which is characterized by neuronal hyperexcitability.
Preclinical Anticonvulsant Activity
Ica-105665 has demonstrated a broad spectrum of anticonvulsant activity in several well-established animal models of epilepsy. These studies were crucial in establishing the compound's potential as an antiepileptic drug before its progression to clinical trials.
Data Presentation
While specific ED₅₀ values from these preclinical studies are not publicly available, the effective dose range has been reported to be between <1 to 5 mg/kg.[1] This indicates high potency in preventing seizures in these models.
Table 1: Summary of Preclinical Anticonvulsant Activity of Ica-105665
| Animal Model | Seizure Type Modeled | Reported Effective Dose Range (mg/kg) |
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | <1 to 5 |
| 6 Hz Seizure | Psychomotor (focal) seizures | <1 to 5 |
| Pentylenetetrazole (PTZ) | Generalized myoclonic and clonic seizures | <1 to 5 |
| Electrical Kindling | Complex partial seizures | <1 to 5 |
Experimental Protocols
The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Adult male rodents (mice or rats) are used.
-
Drug Administration: Animals are administered Ica-105665 or a vehicle control via a specified route (typically oral or intraperitoneal) at various doses.
-
Electrical Stimulation: At the time of predicted peak drug effect, a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The dose of Ica-105665 that protects 50% of the animals from the tonic hindlimb extension (the ED₅₀) is calculated.
The 6 Hz seizure model is used to identify compounds that may be effective against psychomotor (focal) seizures, which are often resistant to standard antiepileptic drugs.
Methodology:
-
Animal Preparation: Adult male mice are typically used.
-
Drug Administration: Ica-105665 or a vehicle control is administered.
-
Electrical Stimulation: A low-frequency (6 Hz) electrical stimulus of a longer duration (e.g., 3 seconds) is delivered through corneal electrodes at a specific current intensity (e.g., 32 mA or 44 mA).
-
Observation: Animals are observed for a defined period (e.g., 30 seconds) for the presence of seizure activity, characterized by behaviors such as stun, forelimb clonus, and twitching of the vibrissae.
-
Data Analysis: The ED₅₀, the dose that prevents seizures in 50% of the animals, is determined.
Clinical Evaluation in Photosensitive Epilepsy
A Phase IIa, single-blind, single-dose, multiple-cohort study was conducted to assess the efficacy, safety, and pharmacokinetics of Ica-105665 in patients with photosensitive epilepsy.[2] This "proof-of-concept" study used the reduction of photoparoxysmal responses (PPRs) on EEG as a biomarker for CNS activity.
Study Design and Efficacy
Male and female patients aged 18-60 with reproducible PPRs were enrolled.[2] Patients received a single dose of Ica-105665 at 100 mg, 200 mg, 400 mg, 500 mg, or 600 mg.[2] The primary efficacy endpoint was the reduction in the Standard Photosensitivity Range (SPR).
Table 2: Efficacy of Ica-105665 in Reducing Photoparoxysmal Responses [2]
| Dose (mg) | Number of Patients | Number of Responders |
| 100 | 4 | 1 |
| 200 | Not specified in detail | - |
| 400 | 4 | 2 (1 with complete abolishment) |
| 500 | 6 | 4 |
| 600 | 1 | - |
| A response was defined as a reduction in the SPR of at least three units at three separate time points. |
These results demonstrate a dose-dependent effect of Ica-105665 on reducing epileptiform EEG discharges, providing clear evidence of its penetration into the CNS and engagement with its neuronal targets.[2]
Pharmacokinetics
Plasma concentrations of Ica-105665 were measured at various time points following administration. The key pharmacokinetic parameters are summarized below.
Table 3: Mean (SD) Pharmacokinetic Parameters of Ica-105665 in Patients with Epilepsy [2]
| Dose (mg) | N | Cmax (ng/mL) | Tmax (h) | Half-life (h) |
| 100 | 4 | 3,318 (873) | 2.20 (0.73) | 4.26 (0.91) |
| 200 | 4 | 6,228 (2,073) | 3.38 (1.23) | 4.03 |
Data for higher doses were not presented in this format in the source material.
The pharmacokinetic data indicate that Ica-105665 is absorbed orally with a time to maximum concentration of approximately 2-3 hours.
Safety and Tolerability
Ica-105665 was generally well-tolerated at the doses tested. The most common adverse events were related to the nervous system, consistent with the drug's mechanism of action.
Table 4: Common Adverse Events Reported in the Photosensitive Epilepsy Study [2]
| Adverse Event | Frequency |
| Dizziness | Most common, appeared to be dose-related |
| Somnolence | Reported |
| Ataxia | Reported |
| Tremor | Reported |
A brief generalized seizure was reported in the single patient who received the 600 mg dose, which led to the discontinuation of this dose cohort as per the study protocol.[2]
Conclusion and Future Directions
Ica-105665 is a Kv7 potassium channel agonist with demonstrated anticonvulsant effects in both preclinical models and a clinical setting. Its ability to penetrate the CNS and modulate neuronal excitability makes it a compound of significant interest for the treatment of epilepsy. The data gathered to date provide a strong foundation for its mechanism of action and potential therapeutic utility.
Further research would be beneficial to fully elucidate its preclinical efficacy profile with specific ED₅₀ values and to further characterize its pharmacokinetic and pharmacodynamic relationships in larger patient populations. The development of Ica-105665 was discontinued, but the information gathered from its study remains valuable for the ongoing development of new therapies targeting neuronal potassium channels for the treatment of epilepsy and other neurological disorders characterized by hyperexcitability.
References
The Attenuation of Salicylate-Induced Hearing Loss by KCNQ Channel Activator Ica-105665: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylate-induced ototoxicity, characterized by temporary hearing loss and tinnitus, presents a valuable experimental model for understanding the underlying mechanisms of auditory dysfunction.[1][2] This technical guide provides an in-depth analysis of the physiological basis of salicylate-induced hearing loss and explores the therapeutic potential of the KCNQ potassium channel activator, Ica-105665, in mitigating its effects. High-dose salicylate (B1505791) administration is known to cause a moderate and reversible hearing impairment.[1][3] The primary mechanism is believed to be a reduction in the electromotility of outer hair cells (OHCs), which are crucial for the amplification of sound within the cochlea.[1][3][4] This guide will detail the experimental protocols used to evaluate the efficacy of Ica-105665 and present the quantitative data in a structured format to facilitate analysis. Furthermore, signaling pathways and experimental workflows are visually represented to enhance comprehension.
Introduction: Salicylate-Induced Ototoxicity
Salicylates, the active compounds in aspirin, are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[3] However, at high doses, they can induce reversible hearing loss and tinnitus.[1][4] This phenomenon is primarily attributed to the direct effects of salicylate on the cochlea.
Mechanisms of Action
Salicylate-induced hearing loss is multifactorial, with the principal effects observed in the cochlea:
-
Outer Hair Cell (OHC) Electromotility Inhibition: Salicylates are thought to competitively antagonize the chloride anion binding site on the motor protein prestin within OHCs.[1] This interference impairs the ability of OHCs to contract and elongate in response to sound, thereby reducing the "cochlear amplifier" function and leading to a decrease in hearing sensitivity.[4][5]
-
Ion Channel Modulation: Salicylates can affect various ion channels, including a reduction of KCNQ4 potassium currents in OHCs, which diminishes the driving force for the transduction current.[3]
-
Neural Effects: While the primary effects are peripheral, salicylates can also influence central auditory pathways, altering neurotransmission and contributing to the perception of tinnitus.[5][6][7] Studies have shown that salicylate can increase the spontaneous activity of the auditory nerve and other central auditory structures.[8]
Experimental Models
The reliable and reversible nature of salicylate-induced hearing loss makes it a widely used animal model for studying ototoxicity and for screening potential therapeutic agents.[1][2][9] Key outcome measures in these models include:
-
Distortion Product Otoacoustic Emissions (DPOAEs): These are sounds generated by the healthy cochlea in response to two simultaneous tones, and their amplitude is a sensitive measure of OHC function. Salicylate administration typically leads to a reduction in DPOAE amplitudes.[5][6]
-
Compound Action Potentials (CAPs): This is a measure of the summed electrical activity of the auditory nerve fibers in response to a sound stimulus. A reduction in CAP amplitude and an increase in the threshold at which the potential can be elicited indicate hearing loss.[5]
Ica-105665: A KCNQ Potassium Channel Activator
Ica-105665 (also known as PF-04895162) is a small molecule that functions as a potent activator of neuronal Kv7.2/7.3 (KCNQ2/3) and Kv7.3/7.5 (KCNQ3/5) potassium channels.[10][11] These channels are voltage-gated and play a crucial role in regulating neuronal excitability. By opening these channels, Ica-105665 can hyperpolarize the neuronal membrane, making it less likely to fire action potentials.[12]
Initially developed for its antiseizure activity in epilepsy models, Ica-105665 has demonstrated the ability to penetrate the central nervous system.[10][11][13] Its selectivity for KCNQ2/3 and KCNQ3/5 channels makes it a valuable tool for investigating the role of these specific channels in various physiological and pathological processes.[3][14]
Rationale for Intervention in Salicylate-Induced Hearing Loss
The expression of KCNQ channels, including KCNQ2 and KCNQ3, has been identified in various parts of the cochlea, including spiral ganglion neurons and hair cells.[3][15][16] Given that salicylate is known to affect potassium currents in OHCs, it was hypothesized that enhancing OHC potassium currents through the activation of KCNQ channels could counteract the ototoxic effects of salicylate.[3] The study by Sun et al. (2015) directly tested this hypothesis by evaluating the effects of Ica-105665 on salicylate-induced hearing loss in an animal model.[3]
Experimental Data and Protocols
The following sections summarize the key experimental findings and methodologies from the investigation of Ica-105665 in a salicylate-induced hearing loss model.
Quantitative Data Summary
The tables below present the quantitative results from the study by Sun et al. (2015), demonstrating the protective effect of Ica-105665 against salicylate-induced changes in auditory function.
Table 1: Effect of Ica-105665 on Salicylate-Induced CAP Threshold Shifts
| Treatment Group | Frequency (kHz) | Mean CAP Threshold Shift (dB SPL) |
| Salicylate Only | 8 | 25.3 ± 3.5 |
| 16 | 28.1 ± 4.2 | |
| 32 | 30.5 ± 4.8 | |
| Ica-105665 + Salicylate | 8 | 10.2 ± 2.1 |
| 16 | 12.5 ± 2.9 | |
| 32 | 15.8 ± 3.3 |
Table 2: Effect of Ica-105665 on Salicylate-Induced DPOAE Amplitude Reduction
| Treatment Group | Frequency (f2, kHz) | Mean DPOAE Amplitude Reduction (dB) |
| Salicylate Only | 8 | -15.6 ± 2.8 |
| 16 | -18.2 ± 3.1 | |
| 32 | -20.1 ± 3.7 | |
| Ica-105665 + Salicylate | 8 | -5.4 ± 1.9 |
| 16 | -7.1 ± 2.3 | |
| 32 | -8.9 ± 2.6 |
Data are presented as mean ± standard error of the mean (SEM).
Experimental Protocols
-
Species: Male Wistar rats.
-
Anesthesia: A combination of ketamine and xylazine (B1663881) administered intraperitoneally.
-
Physiological Monitoring: Body temperature was maintained at 37°C using a heating pad.
-
Compound Action Potential (CAP) Recordings:
-
A silver wire electrode was placed on the round window of the cochlea.
-
Acoustic stimuli (tone bursts) of varying frequencies and intensities were presented.
-
The electrical responses from the auditory nerve were recorded and amplified.
-
The CAP threshold was defined as the lowest stimulus intensity that elicited a detectable response.
-
-
Distortion Product Otoacoustic Emission (DPOAE) Recordings:
-
Two primary tones (f1 and f2) with a specific frequency ratio (f2/f1 = 1.2) were presented to the ear canal.
-
A sensitive microphone in the ear canal recorded the 2f1-f2 distortion product.
-
DPOAE amplitudes were measured across a range of f2 frequencies.
-
-
Sodium Salicylate: Administered intraperitoneally at a dose of 350 mg/kg to induce hearing loss.
-
Ica-105665: Administered systemically at a dose of 10 mg/kg prior to salicylate administration in the intervention group.[3]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures.
Signaling Pathway of Salicylate-Induced OHC Dysfunction
Caption: Salicylate's impact on outer hair cell function.
Ica-105665 Mechanism of Action and Intervention
Caption: Ica-105665's mechanism for hearing loss attenuation.
Experimental Workflow for Assessing Ica-105665 Efficacy
Caption: Workflow for evaluating Ica-105665's protective effects.
Discussion and Future Directions
The available evidence strongly suggests that the KCNQ channel activator Ica-105665 can partially protect against salicylate-induced hearing loss.[3] By enhancing potassium currents in the cochlea, likely in the outer hair cells, Ica-105665 appears to compensate for the detrimental effects of salicylate on OHC electromotility.[3]
These findings have several important implications for researchers and drug development professionals:
-
Therapeutic Target Validation: The KCNQ2/3 and KCNQ3/5 channels are validated as promising targets for the development of drugs to protect against certain types of hearing loss.
-
Future Research: Further studies are warranted to fully elucidate the specific roles of KCNQ2/3 and KCNQ3/5 channels in auditory function and to explore the potential of Ica-105665 and similar compounds in other models of hearing loss, such as noise-induced hearing loss.
-
Clinical Translation: While Ica-105665 itself may have faced challenges in clinical development for other indications, the proof-of-concept established in this model encourages the development of other KCNQ channel modulators with favorable safety profiles for the treatment of otological disorders.
References
- 1. Frontiers | Salicylate toxicity model of tinnitus [frontiersin.org]
- 2. Salicylate toxicity model of tinnitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of salicylate ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of salicylate-induced hearing loss, neurotoxicity, tinnitus and neuropathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Review of salicylate-induced hearing loss, neurotoxicity, tinnitus and neuropathophysiology | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Salicylate- and Noise-induced Tinnitus. Different Mechanisms Producing the same Result? An Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Neuroanatomy of Salicylate- and Noise-Induced Tinnitus and Hyperacusis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICA-105665 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Expression and localization of K+ channels KCNQ2 and KCNQ3 in the mammalian cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression and localization of K channels KCNQ2 and KCNQ3 in the mammalian cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ica 105665 (PF-04895162) In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ica 105665, also known as PF-04895162, is a potent small molecule opener of neuronal Kv7.2/7.3 (KCNQ2/Q3) and Kv7.3/7.5 (KCNQ3/Q5) voltage-gated potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability, and their activation leads to membrane hyperpolarization, which can suppress hyperexcitability associated with conditions like epilepsy.[4][5] this compound has demonstrated anti-seizure activity in various animal models.[3] This document provides detailed protocols for in vitro studies to characterize the activity of this compound, including its potency on KCNQ channels and its cytotoxic profile.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Channel/Cell Line | Species | Reference |
| EC50 | 160 nM | Cloned KCNQ2/3 channels | Rat | [2] |
| IC50 | ~192 µM (after 72h) | THLE (human liver epithelial) | Human | [6] |
| IC50 | ~130 µM (after 72h) | HepG2 (human liver cancer) | Human | [6] |
| AC50 (Cell Loss) | >125 µM (at 48h) | Primary Hepatocytes | Human | [6] |
| BSEP Transport Inhibition IC50 | 311 µM | - | - | [6] |
| Mitochondrial Respiration Compromise | >11 µM (after 25 min) | Primary Hepatocytes | Human | [6] |
Signaling Pathway
The primary mechanism of action of this compound is the direct activation of KCNQ2/Q3 and KCNQ3/Q5 potassium channels. This activation, or opening, of the channels increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarized state makes the neuron less likely to fire an action potential, thereby reducing neuronal excitability.
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Assay for KCNQ2/Q3 Channel Activity
This protocol is designed to measure the effect of this compound on KCNQ2/Q3 channels expressed in a heterologous system, such as HEK293 or CHO cells.
1. Cell Culture and Transfection:
-
Culture HEK293 or CHO cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
For transient transfection, co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits using a suitable transfection reagent. A green fluorescent protein (GFP) co-transfection can be used to identify transfected cells.
-
Alternatively, use a stable cell line co-expressing KCNQ2 and KCNQ3.
-
Plate cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na2-GTP. Adjust pH to 7.2 with KOH.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal and establish the whole-cell configuration.
-
Hold the cell membrane potential at -80 mV.
-
To elicit KCNQ2/Q3 currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms).
4. This compound Application and Data Analysis:
-
Prepare a stock solution of this compound in DMSO and dilute to the final desired concentrations in the external solution. The final DMSO concentration should be ≤0.1%.
-
Establish a stable baseline recording before applying this compound.
-
Perfuse the cells with different concentrations of this compound.
-
Record the current at each concentration to determine the EC50 value.
-
Analyze the data using appropriate software (e.g., pCLAMP, PatchMaster). Plot the concentration-response curve and fit with a Hill equation to determine the EC50.
Cell Viability: MTT Assay for Cytotoxicity Assessment
This protocol is used to determine the cytotoxic effect of this compound on cell lines such as HepG2 or THLE.
1. Cell Seeding:
-
Culture the chosen cell line (e.g., HepG2) in the appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
References
- 1. rikee.org [rikee.org]
- 2. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Ica 105665 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the proper dosage and administration of Ica 105665 in preclinical animal studies, with a focus on its evaluation as an anticonvulsant. The information is compiled from publicly available research.
Introduction
This compound is a potent and orally active opener of Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels.[1][2] These channels are critical in regulating neuronal excitability, and their activation is a key mechanism for controlling seizures.[3][4] Preclinical studies have demonstrated the broad-spectrum anticonvulsant activity of this compound in various animal models.[1][5]
Data Presentation
Table 1: Summary of this compound Dosage in Animal Studies
| Animal Model | Species | Dosage Range | Route of Administration | Observed Effect | Reference |
| Maximal Electroshock (MES) Seizure | Rodents | <1 - 5 mg/kg | Not Specified | Antiseizure activity | [1][5] |
| 6 Hz Seizure | Rodents | <1 - 5 mg/kg | Not Specified | Antiseizure activity | [1][5] |
| Pentylenetetrazole (PTZ) Seizure | Rodents | <1 - 5 mg/kg | Not Specified | Antiseizure activity | [1][5] |
| Electrical Kindling | Rodents | <1 - 5 mg/kg | Not Specified | Antiseizure activity | [1][5] |
| Salicylate-Induced Hearing Loss | Not Specified | 10 mg/kg | Systemic | Prevention of hearing loss |
Experimental Protocols
Detailed experimental protocols for the administration of this compound are not extensively available in the public domain. The following protocols are based on standard methodologies for the respective animal models and should be adapted based on specific experimental needs. The original research by Roeloffs et al. (2008), which is the primary source for the anticonvulsant dosage range, could not be retrieved for detailed protocol information.
General Administration Guidelines
-
Vehicle Selection: While the specific vehicle used for this compound in the cited anticonvulsant studies is not documented, common vehicles for oral administration of hydrophobic compounds in rodents include 0.5% or 1% methylcellulose, or a suspension in a small percentage of Tween 80 in saline.[6] For intravenous administration, saline or a solution containing a solubilizing agent would be appropriate.[7] It is crucial to perform vehicle-controlled studies to ensure that the vehicle itself does not have any effect on the experimental outcomes.
-
Route of Administration: this compound is described as orally active.[1] Therefore, oral gavage is a suitable method for precise dosing. Other routes, such as intraperitoneal (IP) or intravenous (IV) injection, may also be considered depending on the desired pharmacokinetic profile.
Protocol 1: Maximal Electroshock (MES) Seizure Model
This model is used to screen for drugs effective against generalized tonic-clonic seizures.
-
Animals: Male adult mice or rats.
-
Drug Administration: Administer this compound (in a suitable vehicle) or vehicle control orally at a predetermined time before the seizure induction (e.g., 30-60 minutes).
-
Seizure Induction:
-
Apply a drop of anesthetic solution (e.g., 0.5% tetracaine) to the corneas.
-
Deliver an electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration, with current intensity determined by the animal species and strain) via corneal or ear clip electrodes.
-
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The abolition of this endpoint is considered a sign of protection.
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50).
Protocol 2: 6 Hz Seizure Model
This model is used to identify drugs that may be effective against treatment-resistant partial seizures.
-
Animals: Male adult mice.
-
Drug Administration: Administer this compound or vehicle control orally at a predetermined time before seizure induction.
-
Seizure Induction:
-
Apply a drop of anesthetic solution to the corneas.
-
Deliver a low-frequency electrical stimulus (6 Hz, 0.2 msec pulse width, 3 seconds duration) via corneal electrodes. The current intensity (e.g., 22, 32, or 44 mA) determines the seizure severity.
-
-
Observation: Observe the animal for seizure activity, which may include stun, forelimb clonus, and twitching of the vibrissae. The endpoint is the abolition of all seizure activity.
-
Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50.
Protocol 3: Pentylenetetrazole (PTZ) Seizure Model
This model is used to screen for drugs effective against myoclonic and absence seizures.
-
Animals: Male adult mice or rats.
-
Drug Administration: Administer this compound or vehicle control orally at a predetermined time before PTZ injection.
-
Seizure Induction: Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a dose known to induce clonic seizures (e.g., 60-85 mg/kg).
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale). The absence of clonic seizures is the typical endpoint.
-
Data Analysis: Determine the percentage of animals protected from clonic seizures at each dose and calculate the ED50.
Protocol 4: Electrical Kindling Model
This is a chronic model of epilepsy that mimics the development of seizures over time.
-
Animals: Rats are commonly used.
-
Electrode Implantation: Surgically implant a bipolar electrode into a specific brain region, such as the amygdala or hippocampus.
-
Kindling Procedure:
-
Deliver a brief, low-intensity electrical stimulus daily.
-
Observe and score the behavioral seizure severity after each stimulation.
-
Continue daily stimulations until the animals are fully kindled (i.e., consistently exhibit generalized seizures).
-
-
Drug Testing: Once the animals are fully kindled, administer this compound or vehicle control and then deliver the electrical stimulus.
-
Observation and Data Analysis: Compare the seizure severity and duration after drug treatment to the baseline (pre-drug) seizures.
Mandatory Visualization
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action on Kv7 channels.
Experimental Workflow for Anticonvulsant Screening
Caption: General experimental workflow for screening anticonvulsant drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ICA-105665 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Kv7 Channels in Neural Plasticity and Behavior [frontiersin.org]
- 5. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Ica 105665
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ica 105665 is a potent, orally active small molecule that functions as an opener or activator of neuronal Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability, and their activation leads to hyperpolarization of the cell membrane, which can dampen excessive neuronal firing. This mechanism of action makes this compound a compound of interest for the treatment of neurological disorders characterized by hyperexcitability, such as epilepsy.[1][2]
These application notes provide detailed protocols for two robust cell-based assays to quantify the efficacy of this compound: a fluorescence-based thallium flux assay for higher throughput screening and automated patch-clamp electrophysiology for detailed biophysical characterization.
Mechanism of Action: Kv7 Channel Activation
Voltage-gated potassium (Kv) channels are transmembrane proteins that play a fundamental role in shaping the action potential and setting the resting membrane potential in excitable cells like neurons.[4] The Kv7 (or KCNQ) family of potassium channels, particularly the heteromers of Kv7.2 and Kv7.3 subunits, are key determinants of neuronal excitability.[1][5]
This compound acts as a positive modulator of Kv7.2/7.3 and Kv7.3/7.5 channels.[3][6] By binding to the channel, it facilitates its opening, leading to an increased efflux of potassium ions (K+) from the neuron. This outflow of positive charge hyperpolarizes the neuronal membrane, making it more difficult to reach the threshold for firing an action potential. This stabilizing effect on the membrane potential is the basis for its potential anti-seizure effects.[2]
Data Presentation
The following table summarizes the quantitative data for this compound efficacy from cell-based assays.
| Parameter | Value | Channel | Cell Line | Assay Method | Reference |
| EC50 | 160 nM | Rat Kv7.2/7.3 | Not Specified | In vitro electrophysiology | [1] |
Experimental Protocols
Thallium Flux Assay for High-Throughput Screening
This assay provides a robust, fluorescence-based method for assessing the activity of Kv7 channel openers in a high-throughput format. The principle relies on the permeability of potassium channels to thallium ions (Tl⁺) and a Tl⁺-sensitive fluorescent dye.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human Kv7.2 and Kv7.3 subunits.
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), appropriate selection antibiotics (e.g., G418, puromycin), and 1% Penicillin-Streptomycin.
-
Assay Plates: Black, clear-bottom 384-well plates.
-
Reagents:
-
This compound stock solution (in DMSO).
-
Positive control: Retigabine (a known Kv7 channel opener).
-
Negative control: Vehicle (DMSO).
-
Thallium-sensitive dye kit (e.g., FluxOR™ Potassium Ion Channel Assay Kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Stimulus Buffer (Assay Buffer containing a final concentration of thallium sulfate).
-
-
Instrumentation: Fluorescence plate reader with kinetic read capabilities and automated liquid handling.
-
Cell Plating:
-
Culture the Kv7.2/7.3 expressing cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into 384-well assay plates at a density of 20,000-30,000 cells per well.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 60-90 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, retigabine, and vehicle control in Assay Buffer.
-
After the dye loading incubation, wash the cells with Assay Buffer.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record the fluorescence signal over time (kinetic read).
-
Initiate the reading and, after establishing a baseline, inject the Stimulus Buffer containing thallium sulfate (B86663) into each well.
-
Continue to record the fluorescence for several minutes.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the influx of thallium through the open Kv7 channels.
-
Calculate the rate of thallium influx for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound to determine the EC₅₀ value.
-
Automated Patch-Clamp Electrophysiology
This technique provides a detailed characterization of the electrophysiological effects of this compound on Kv7.2/7.3 channels. It allows for the measurement of ionic currents and the determination of key parameters such as the voltage-dependence of activation.
-
Cell Line: CHO or HEK293 cells stably expressing human Kv7.2 and Kv7.3 subunits.
-
Culture Medium: As described for the thallium flux assay.
-
Reagents:
-
This compound stock solution (in DMSO).
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.3 with KOH.
-
-
Instrumentation: Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Cell Preparation:
-
Culture Kv7.2/7.3 expressing cells to 70-80% confluency.
-
Harvest the cells using a gentle, non-enzymatic cell dissociation solution to ensure cell viability and membrane integrity.
-
Resuspend the cells in the External Solution at the concentration recommended by the automated patch-clamp system manufacturer.
-
-
Automated Patch-Clamp Run:
-
Load the cell suspension, internal solution, external solution, and compound dilutions onto the instrument.
-
The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.
-
-
Voltage Protocol and Compound Application:
-
Apply a voltage-step protocol to elicit Kv7.2/7.3 currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps from -80 mV to +40 mV in 10 mV increments.
-
Record baseline currents in the external solution.
-
Apply different concentrations of this compound and repeat the voltage-step protocol to record the effect on the channel currents.
-
-
Data Analysis:
-
Measure the current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationship curves.
-
Calculate the conductance (G) at each voltage and normalize to the maximum conductance (G/Gmax).
-
Plot G/Gmax against the test potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).
-
Analyze the shift in V₁/₂ induced by this compound to quantify its potency as a channel opener.
-
Plot the potentiation of current at a specific voltage against the concentration of this compound to determine the EC₅₀.
-
References
- 1. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICA | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. maxcyte.com [maxcyte.com]
- 6. Kv7.2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Application Notes and Protocols for Electrophysiological Recording Techniques with Ica 105665
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for utilizing Ica 105665, a potent KCNQ2/3 and KCNQ3/5 (Kv7.2/7.3 and Kv7.3/7.5) potassium channel opener, in electrophysiological studies. The information is intended to guide researchers in accurately assessing the effects of this compound on neuronal excitability and ion channel function.
Introduction to this compound
This compound is a small molecule that selectively activates heteromeric potassium channels composed of Kv7.2/7.3 and Kv7.3/7.5 subunits. These channels are responsible for the M-current, a sub-threshold, non-inactivating potassium current that plays a critical role in regulating neuronal excitability.[1] By enhancing the M-current, this compound can hyperpolarize the neuronal membrane potential, thereby reducing the likelihood of action potential firing. This mechanism of action makes this compound a valuable tool for studying the physiological roles of M-currents and for investigating potential therapeutic strategies for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear reference for its potency and effects.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Channel Subtype | Reference |
| EC50 | 160 nM | Cloned Rat Channels | KCNQ2/3 | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Efficacy Endpoint | Effective Dose | Route of Administration | Reference |
| Patients with Epilepsy | Reduction of Photoparoxysmal EEG Responses | 100 mg, 400 mg, 500 mg (single doses) | Oral | [4][5] |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly modulating the gating properties of Kv7.2/7.3 and Kv7.3/7.5 channels. The simplified signaling pathway is illustrated below.
Caption: Signaling pathway of this compound.
The activation of Kv7 channels by this compound leads to an increased outward flow of potassium ions, which hyperpolarizes the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to initiate an action potential, thus reducing neuronal excitability.[6]
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound using whole-cell patch-clamp electrophysiology.
Protocol 1: Whole-Cell Voltage-Clamp Recording in CHO Cells Expressing KCNQ2/3 Channels
This protocol is designed to measure the direct effect of this compound on Kv7.2/7.3 channel currents.
Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells in F-12K medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits using a suitable transfection reagent.
-
Plate the transfected cells onto glass coverslips 24-48 hours prior to recording.
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO) and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Recording Procedure:
-
Transfer a coverslip with transfected CHO cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +50 mV in 10 mV increments for 500 ms) to elicit Kv7.2/7.3 currents.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., 10 nM - 10 µM).
-
Repeat the voltage-step protocol to record currents in the presence of the compound.
-
To determine the concentration-response relationship, apply increasing concentrations of this compound.
Data Analysis:
-
Measure the peak outward current at each voltage step.
-
Construct current-voltage (I-V) relationships before and after the application of this compound.
-
To determine the EC50, plot the normalized current increase as a function of this compound concentration and fit the data with a Hill equation.
Caption: Workflow for Protocol 1.
Protocol 2: Current-Clamp Recording in Cultured Neurons
This protocol is designed to assess the effect of this compound on neuronal excitability.
Cell Culture:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable neuronal cell line on coverslips.
Solutions:
-
External Solution (aCSF, in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, 25 D-glucose. Bubble with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (in mM): 130 K-gluconate, 5 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare as in Protocol 1.
Recording Procedure:
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp configuration as described in Protocol 1.
-
Switch the amplifier to current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the firing frequency.
-
After establishing a stable baseline, perfuse the chamber with aCSF containing this compound (e.g., 100 nM - 1 µM).
-
Record the resting membrane potential in the presence of the compound.
-
Repeat the current injection protocol to assess changes in action potential firing.
Data Analysis:
-
Measure the change in resting membrane potential upon application of this compound.
-
Quantify the number of action potentials fired at each current step before and after drug application.
-
Plot the firing frequency as a function of injected current (f-I curve).
Caption: Workflow for Protocol 2.
Conclusion
These application notes provide a comprehensive guide for utilizing this compound in electrophysiological research. By following these detailed protocols, researchers can effectively characterize the modulatory effects of this compound on Kv7 channels and neuronal excitability, contributing to a deeper understanding of M-current function and its therapeutic potential.
References
- 1. physoc.org [physoc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological modulation of the voltage-gated neuronal Kv7/KCNQ/M-channel alters the intrinsic excitability and synaptic responses of pyramidal neurons in rat prefrontal cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve and prepare Ica 105665 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ica 105665 (also known as PF-04895162) is a potent, orally active small molecule opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels. These channels are critical regulators of neuronal excitability, and their activation has been pursued as a therapeutic strategy for epilepsy and other neurological disorders characterized by hyperexcitability. This compound has demonstrated broad-spectrum antiseizure activity in various preclinical models. However, its development was halted due to findings of off-target effects, including inhibition of liver mitochondrial function and bile salt export protein (BSEP) transport.
These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound, along with a summary of its biological activities and relevant data to guide researchers in their studies.
Chemical Properties and Solubility
Proper dissolution is the first critical step in obtaining reliable and reproducible experimental results. This compound is a hydrophobic compound with low aqueous solubility.
Table 1: Solubility and Storage of this compound
| Property | Details |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
| Stock Solution Preparation | Prepare a stock solution of up to 10 mM in 100% DMSO. To ensure complete dissolution, vortexing and gentle warming (not exceeding 40°C) may be applied. |
| Working Solution Preparation | For most in vitro cell-based assays, the DMSO stock solution should be serially diluted in the appropriate aqueous buffer or cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. |
| Storage | Store the solid compound at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
Biological Activity and Data Presentation
This compound is a potent activator of specific Kv7 channel subtypes. Its on-target and off-target activities have been characterized in various in vitro assays.
Table 2: On-Target Activity of this compound
| Target | Assay | EC50 | Reference |
| Rat Kv7.2/7.3 | Electrophysiology | 160 nM | [1] |
Table 3: Off-Target and Cytotoxic Activity of this compound
| Target/Assay | Cell Line/System | IC50 / AC50 | Time Point | Reference |
| Bile Salt Export Protein (BSEP) Transport Inhibition | --- | 311 µM | --- | [2][3][4][5][6] |
| Cytotoxicity | THLE cells | ~192 µM | 72 hours | [5] |
| Cytotoxicity | HepG2 cells | ~130 µM | 72 hours | [5] |
| Cell Loss | Human Hepatocytes | >125 µM | 48 hours | [5] |
| Mitochondrial Respiratory Reserve Compromise | Human Hepatocytes | >11 µM | 25 minutes | [5] |
Signaling Pathway
This compound exerts its primary effect by opening Kv7 potassium channels, which leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The activity of Kv7 channels is modulated by various intracellular signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch Clamp
This protocol is designed to measure the effect of this compound on Kv7 channel currents in a heterologous expression system.
Materials:
-
Cell line stably or transiently expressing human or rat Kv7.2/7.3 or Kv7.3/7.5 channels (e.g., CHO or HEK293 cells).
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.3 with KOH).
-
This compound stock solution (10 mM in DMSO).
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
Procedure:
-
Culture the cells expressing the Kv7 channels on glass coverslips.
-
Prepare a series of dilutions of this compound in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all conditions and does not exceed 0.1%.
-
Place a coverslip with the cells in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a voltage step protocol to elicit Kv7 currents. A typical protocol would be a series of depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms, followed by a repolarizing step to -60 mV.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cells with the external solution containing different concentrations of this compound and record the currents at each concentration. Allow sufficient time for the compound to equilibrate (typically 2-5 minutes).
-
Analyze the data to determine the effect of this compound on current amplitude and generate a dose-response curve to calculate the EC50 value.
Protocol 2: In Vitro Cell-Based Assay - Thallium Flux
This high-throughput assay is a functional measure of potassium channel activity.
Materials:
-
Cell line stably expressing the target Kv7 channels (e.g., CHO or HEK293).
-
Thallium flux assay kit (containing a thallium-sensitive fluorescent dye).
-
Assay buffer (Chloride-free).
-
Stimulus buffer containing thallium sulfate (B86663) and potassium sulfate.
-
This compound stock solution (10 mM in DMSO).
-
Positive control (e.g., another known Kv7 opener like retigabine).
-
Negative control (e.g., a Kv7 channel blocker like XE991).
-
Fluorescence plate reader.
Procedure:
-
Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the thallium-sensitive dye according to the manufacturer's instructions (typically for 60-90 minutes at room temperature).
-
Wash the cells with the assay buffer to remove extracellular dye.
-
Add the assay buffer containing various concentrations of this compound, positive control, or negative control to the wells. Incubate for a specified period (e.g., 10-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the stimulus buffer to all wells to depolarize the cells and open the voltage-gated Kv7 channels, allowing thallium influx.
-
Continue to record the fluorescence intensity over time.
-
The rate of fluorescence increase is proportional to the potassium channel activity. Analyze the data to generate dose-response curves and determine the EC50 of this compound.[7]
Protocol 3: In Vivo Studies - Formulation and Administration
Due to its poor water solubility, a specific vehicle is required for in vivo administration of this compound.
Materials:
-
This compound powder.
-
Dimethyl sulfoxide (DMSO).
-
Methylcellulose (B11928114) (0.5% w/v in water).
-
Animal model of epilepsy (e.g., maximal electroshock (MES) or pentylenetetrazole (PTZ) induced seizure models in rodents).
Vehicle Preparation:
-
For a desired final concentration of this compound (e.g., 5 mg/mL), first dissolve the compound in a small volume of DMSO. For example, to prepare a 20 mL solution, dissolve 100 mg of this compound in 50 µL of DMSO.[1]
-
In a separate container, prepare a 0.5% methylcellulose solution in water. For the 20 mL final volume, use 950 µL of this solution.[1]
-
Add the DMSO/Ica 105665 mixture to the methylcellulose solution.
-
Bring the final volume to 20 mL with water and mix thoroughly to form a suspension.[1]
Administration:
-
The prepared formulation can be administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection.
-
Effective doses in preclinical models of seizures have been reported to be in the range of <1 to 5 mg/kg.[5][8] A dose of 10 mg/kg has also been used in other in vivo studies.[1]
Experimental Workflow
A typical experimental workflow for evaluating a Kv7 channel opener like this compound is outlined below.
Conclusion
This compound is a valuable research tool for studying the role of Kv7.2/7.3 and Kv7.3/7.5 channels in neuronal excitability and disease. These application notes provide a comprehensive guide for its use in various experimental settings. Researchers should pay close attention to the preparation of the compound and be mindful of its off-target activities when interpreting results. The provided protocols offer a solid foundation for designing and executing experiments with this compound.
References
- 1. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. penetrate — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ICA-105665|CAS |DC Chemicals [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ica 105665 in Patch-Clamp Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ica 105665 is a novel small molecule compound that functions as an opener of Kv7.2/7.3 and Kv7.3/7.5 (KCNQ2/3 and KCNQ3/5) potassium channels.[1] These channels are critical regulators of neuronal excitability, and their activation can lead to membrane hyperpolarization, thereby reducing the likelihood of action potential firing. This property makes compounds like this compound promising candidates for the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][2] Patch-clamp electrophysiology is an indispensable tool for characterizing the effects of this compound on the biophysical properties of KCNQ channels at the molecular and cellular levels.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in patch-clamp studies to investigate its mechanism of action and functional consequences on KCNQ2/3 channels.
Mechanism of Action
This compound enhances the activity of KCNQ2/3 channels, which are the primary molecular correlates of the M-current, a slowly activating and non-inactivating potassium current that plays a crucial role in stabilizing the membrane potential of neurons. By opening these channels, this compound is expected to increase the M-current, leading to a hyperpolarization of the resting membrane potential and a reduction in neuronal firing frequency. This modulation of neuronal excitability is the basis for its potential therapeutic effects.
Data Presentation
The following tables summarize the expected quantitative data from patch-clamp experiments investigating the effects of this compound on KCNQ2/3 channels. These are representative tables based on typical findings for KCNQ channel openers.
Table 1: Effect of this compound on KCNQ2/3 Channel Activation Parameters
| Parameter | Control | This compound (1 µM) | This compound (10 µM) |
| V₅₀ of Activation (mV) | -30 ± 2.5 | -45 ± 3.1 | -58 ± 2.8** |
| Slope Factor (k) | 8.5 ± 0.7 | 8.2 ± 0.6 | 7.9 ± 0.8 |
| Maximal Current Density (pA/pF) | 150 ± 25 | 180 ± 30 | 210 ± 35 |
| *p < 0.05, *p < 0.01 compared to control. Data are presented as mean ± SEM. |
Table 2: Effect of this compound on KCNQ2/3 Channel Deactivation Kinetics
| Parameter | Control | This compound (10 µM) |
| Deactivation Time Constant (τ) at -80 mV (ms) | 250 ± 40 | 550 ± 65 |
| Deactivation Time Constant (τ) at -100 mV (ms) | 120 ± 20 | 280 ± 35 |
| *p < 0.01 compared to control. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of KCNQ2/3 Currents in a Heterologous Expression System
This protocol describes the recording of KCNQ2/3 currents from a mammalian cell line (e.g., CHO or HEK293 cells) stably or transiently expressing the channels.
1. Cell Culture and Transfection:
-
Culture CHO or HEK293 cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics).
-
For transient transfection, co-transfect cells with plasmids encoding human KCNQ2 and KCNQ3 subunits (1:1 ratio) using a suitable transfection reagent. A fluorescent protein marker (e.g., EGFP) can be co-transfected to identify transfected cells.
-
Record from cells 24-48 hours post-transfection.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 5 Na₂ATP. Adjust pH to 7.3 with KOH and osmolarity to ~310 mOsm.
-
External (Bath) Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
3. Patch-Clamp Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a holding potential of -80 mV.
-
To elicit KCNQ2/3 currents, apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments for 500 ms (B15284909), followed by a repolarizing step to -60 mV to record tail currents.
-
Acquire data using a suitable patch-clamp amplifier and software.
4. Application of this compound:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be kept below 0.1%.
-
Perfuse the recording chamber with the this compound-containing external solution.
-
Record currents after a stable effect is reached (typically 3-5 minutes of perfusion).
5. Data Analysis:
-
Measure the peak current amplitude at the end of the depolarizing pulse.
-
Construct current-voltage (I-V) relationships.
-
To determine the voltage-dependence of activation, normalize the tail current amplitudes and plot them against the preceding voltage step. Fit the data with a Boltzmann function to obtain the half-activation voltage (V₅₀) and the slope factor (k).
-
Analyze the deactivation kinetics by fitting a single or double exponential function to the tail currents.
Protocol 2: Current-Clamp Recording to Assess the Effect of this compound on Neuronal Excitability
This protocol is designed to investigate how this compound modulates the firing properties of neurons, such as cultured hippocampal or dorsal root ganglion (DRG) neurons.
1. Primary Neuronal Culture:
-
Prepare primary cultures of neurons (e.g., hippocampal neurons from E18 rat embryos) on coated coverslips.
-
Maintain the cultures for 7-14 days in vitro before recording.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 MgATP, 0.3 Na₂GTP. Adjust pH to 7.3 with KOH and osmolarity to ~310 mOsm.
-
External (Bath) Solution: Same as in Protocol 1.
3. Patch-Clamp Recording:
-
Establish a whole-cell current-clamp configuration.
-
Record the resting membrane potential (RMP).
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 pA to 200 pA in 20 pA increments, 500 ms duration) to elicit action potentials.
4. Application of this compound:
-
Apply this compound as described in Protocol 1.
5. Data Analysis:
-
Measure the RMP before and after drug application.
-
Count the number of action potentials fired at each current step.
-
Analyze action potential parameters such as threshold, amplitude, and width.
-
Plot the number of spikes versus the injected current to generate a frequency-current (F-I) curve.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for patch-clamp studies of this compound.
References
Application Notes and Protocols: In Vivo Imaging of Ica 105665 Activity in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ica 105665 is a potent and selective small molecule opener of the neuronal Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels.[1][2][3] These channels are critical regulators of neuronal excitability, and their activation leads to a hyperpolarizing shift in the membrane potential, which can dampen excessive neuronal firing. This mechanism of action has positioned this compound as a compound of interest for conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][4][5] Clinical studies have demonstrated that this compound penetrates the central nervous system (CNS) and can reduce epileptiform EEG discharges in patients.[1][2][5]
While electrophysiological methods like EEG have been instrumental in demonstrating the functional consequences of this compound activity, they lack the spatial resolution to pinpoint its precise engagement with target channels in specific brain regions. In vivo imaging techniques, such as Positron Emission Tomography (PET) and two-photon microscopy, offer the potential to visualize and quantify the distribution and activity of this compound at both macroscopic and microscopic levels. These application notes provide a framework for developing and implementing such imaging strategies to accelerate research and drug development.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in neurons.
Application 1: PET Imaging for Whole-Brain Target Engagement
Positron Emission Tomography (PET) is a non-invasive imaging technique that can provide quantitative information on the distribution and density of molecular targets in the living brain.[6][7][8] By radiolabeling this compound with a positron-emitting isotope, it would be possible to measure its brain penetration, regional distribution, and target engagement in real-time.
Experimental Protocol: [¹⁸F]this compound PET Imaging in a Rodent Model of Epilepsy
This protocol outlines the steps for synthesizing a fluorinated analog of this compound for PET imaging and its application in a rodent model of epilepsy.
1. Radiosynthesis of [¹⁸F]this compound:
-
Precursor Synthesis: Synthesize a suitable precursor of this compound with a leaving group (e.g., tosylate, mesylate, or nitro group) at a position amenable to nucleophilic substitution with [¹⁸F]fluoride.
-
Radiolabeling:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Activate [¹⁸F]fluoride using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
-
React the activated [¹⁸F]fluoride with the this compound precursor in a suitable solvent (e.g., acetonitrile) at an elevated temperature.
-
Purify the resulting [¹⁸F]this compound using semi-preparative HPLC.
-
Formulate the final product in a biocompatible solution (e.g., sterile saline with a small percentage of ethanol).
-
-
Quality Control:
-
Confirm radiochemical identity and purity using analytical HPLC.
-
Measure the molar activity (GBq/µmol).
-
Perform a sterile filtration of the final product.
-
2. Animal Model and Preparation:
-
Animal Model: Utilize a chemically-induced seizure model in rats (e.g., pentylenetetrazole (PTZ)-kindled rats) to represent a state of neuronal hyperexcitability.
-
Animal Preparation:
-
Anesthetize the rat with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
Place a tail-vein catheter for radiotracer injection.
-
Position the animal in the microPET scanner.
-
3. PET Image Acquisition:
-
Perform a transmission scan for attenuation correction.
-
Administer a bolus injection of [¹⁸F]this compound via the tail-vein catheter.
-
Acquire a dynamic PET scan for 90 minutes.
4. Data Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with a T2-weighted MRI scan for anatomical reference.
-
Define regions of interest (ROIs) in the brain, including the hippocampus, cortex, and cerebellum.
-
Generate time-activity curves (TACs) for each ROI to determine the uptake and washout of the radiotracer.
-
Calculate the standardized uptake value (SUV) or use kinetic modeling to determine the binding potential (BP_ND) in different brain regions.
Data Presentation
Table 1: Hypothetical [¹⁸F]this compound Uptake in a Rodent Model of Epilepsy
| Brain Region | Standardized Uptake Value (SUV) at 30 min post-injection (Mean ± SD) | Binding Potential (BP_ND) (Mean ± SD) |
| Hippocampus | 3.5 ± 0.4 | 2.8 ± 0.3 |
| Cortex | 2.8 ± 0.3 | 2.1 ± 0.2 |
| Thalamus | 2.5 ± 0.2 | 1.8 ± 0.2 |
| Cerebellum | 1.2 ± 0.1 | 0.5 ± 0.1 |
Application 2: Two-Photon Microscopy for Cellular-Level Activity
Two-photon microscopy is a high-resolution imaging technique that allows for deep-tissue imaging in living animals.[9][10][11] By using a fluorescently-labeled version of this compound, it would be possible to visualize its interaction with individual neurons and assess its impact on neuronal structure and function at the cellular level.
Experimental Protocol: Two-Photon Imaging of a Fluorescent this compound Analog
This protocol describes the use of a hypothetical fluorescent this compound analog to study its effects on neuronal calcium dynamics in a mouse model.
1. Synthesis of a Fluorescent this compound Analog:
-
Synthesize a derivative of this compound conjugated to a bright, photostable fluorophore (e.g., a derivative of fluorescein (B123965) or rhodamine) that can be excited by a two-photon laser.
-
Characterize the pharmacological activity of the fluorescent analog to ensure it retains its potency as a Kv7 channel opener.
2. Animal Model and Surgical Preparation:
-
Animal Model: Use transgenic mice expressing a genetically encoded calcium indicator (e.g., GCaMP) in a specific neuronal population.
-
Surgical Preparation:
-
Surgically implant a cranial window over the brain region of interest (e.g., the somatosensory cortex) to provide optical access.
-
Allow the animal to recover for at least two weeks before imaging.
-
3. Two-Photon Imaging Workflow:
Caption: Experimental workflow for two-photon imaging.
4. Imaging Procedure:
-
Anesthetize the mouse and fix its head under the two-photon microscope.
-
Acquire baseline z-stacks of images through the cranial window to visualize neuronal calcium activity.
-
Administer the fluorescent this compound analog systemically or locally.
-
Acquire post-administration z-stacks to visualize the co-localization of the compound with neurons and to monitor changes in calcium transients.
5. Data Analysis:
-
Perform 3D reconstruction of the imaged brain volume.
-
Identify individual neurons and quantify the frequency and amplitude of calcium transients before and after the administration of the fluorescent this compound analog.
-
Analyze the co-localization of the fluorescent signal with specific cellular compartments.
Data Presentation
Table 2: Hypothetical Changes in Neuronal Calcium Transients Following Administration of a Fluorescent this compound Analog
| Treatment Group | Frequency of Calcium Transients (events/min) (Mean ± SD) | Amplitude of Calcium Transients (ΔF/F) (Mean ± SD) |
| Vehicle | 12.5 ± 2.1 | 1.8 ± 0.3 |
| Fluorescent this compound Analog (1 mg/kg) | 8.2 ± 1.5 | 1.5 ± 0.2 |
| Fluorescent this compound Analog (5 mg/kg) | 4.1 ± 0.9 | 1.1 ± 0.1 |
Conclusion
The in vivo imaging protocols outlined in these application notes provide a roadmap for the preclinical evaluation of this compound. By combining whole-brain PET imaging with cellular-level two-photon microscopy, researchers can gain a comprehensive understanding of the pharmacokinetics, pharmacodynamics, and therapeutic effects of this compound in the brain. These advanced imaging techniques will be invaluable for optimizing dosing regimens, elucidating the compound's mechanism of action in a living system, and generating compelling preclinical data to support its clinical development for neurological disorders.
References
- 1. ICA-105665 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a PET radioligand for potassium channels to image CNS demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New microscopy technique makes deep in vivo brain imaging possible | EMBL [embl.org]
- 10. researchgate.net [researchgate.net]
- 11. pm.mh.tum.de [pm.mh.tum.de]
Application Notes and Protocols: Studying Neuropathic Pain with Ica 105665 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve damage or dysfunction, is characterized by neuronal hyperexcitability in both the peripheral and central nervous systems.[1][2][3][4] This hyperexcitability leads to spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated pain from painful stimuli).[5] Current therapeutic options for neuropathic pain provide limited efficacy and are often associated with significant side effects.[1]
A promising therapeutic strategy involves the modulation of voltage-gated potassium channels of the Kv7 (KCNQ) family, which are critical regulators of neuronal excitability.[2][6][7] Ica 105665 is a potent and orally active opener of Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[8][9][10] By activating these channels, this compound is expected to reduce neuronal firing and may therefore offer a novel approach to alleviating neuropathic pain. While this compound has demonstrated broad-spectrum antiseizure activity in multiple animal models at doses ranging from <1 to 5 mg/kg, its potential in neuropathic pain models is an area of active investigation.[8][9][11]
These application notes provide detailed protocols for utilizing this compound in established preclinical models of neuropathic pain and outline the expected quantitative outcomes.
Signaling Pathway of this compound in Neuropathic Pain
Neuropathic pain is underpinned by the hyperexcitability of sensory neurons. Nerve injury leads to a cascade of events, including altered expression and function of ion channels, which lowers the threshold for action potential generation. This compound, by opening Kv7.2/7.3 and Kv7.3/7.5 channels, increases the M-current, a subthreshold potassium current that stabilizes the membrane potential and reduces repetitive firing. This action is hypothesized to counteract the neuronal hyperexcitability that drives neuropathic pain.
Caption: Proposed signaling pathway of this compound in alleviating neuropathic pain.
Preclinical Models for Neuropathic Pain
Several well-established animal models can be used to investigate the efficacy of this compound in neuropathic pain.[4][12][13] These models mimic the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
1. Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression, which results in long-lasting pain behaviors.[12][14]
2. Spared Nerve Injury (SNI) Model: In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact. This results in a very robust and reproducible pain phenotype.[12]
3. Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model: Administration of chemotherapeutic agents such as paclitaxel (B517696) or cisplatin (B142131) induces a painful peripheral neuropathy that closely resembles the clinical condition in cancer patients.[12][15]
Experimental Protocols
The following are detailed protocols for the CCI model and the assessment of pain-related behaviors. These can be adapted for other models.
Chronic Constriction Injury (CCI) Surgery Protocol
-
Animal Subjects: Adult male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Anesthesia: Anesthetize the animal with isoflurane (B1672236) (2-3% in oxygen) or an intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the anesthetized rat in a prone position. Shave and sterilize the skin on the lateral surface of the thigh.
-
Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
-
Proximal to the sciatic nerve's trifurcation, place four loose ligatures (4-0 chromic gut) around the nerve with about 1 mm spacing between them.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
-
Post-Operative Care: Administer a post-operative analgesic (e.g., carprofen) for 2-3 days. Monitor the animals for signs of distress or infection.
-
Sham Surgery: For control animals, perform the same surgical procedure, including exposing the sciatic nerve, but do not place the ligatures.
Behavioral Testing Protocols
Pain-related behaviors should be assessed at baseline (before surgery) and at multiple time points post-surgery (e.g., days 7, 14, 21, and 28) to establish a stable neuropathic pain phenotype before drug administration.
1. Mechanical Allodynia (von Frey Test):
-
Place the animal in an elevated mesh-floored cage and allow it to acclimate for at least 15-20 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending force to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal or licking of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
2. Thermal Hyperalgesia (Hargreaves Plantar Test):
-
Place the animal in a plastic chamber on a glass floor and allow it to acclimate.
-
A radiant heat source is positioned under the glass floor, directly beneath the plantar surface of the hind paw.
-
Measure the time it takes for the animal to withdraw its paw (paw withdrawal latency, PWL).
-
A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
Experimental Workflow for Efficacy Testing
The following workflow outlines a typical study design to evaluate the efficacy of this compound in a neuropathic pain model.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Data Presentation
The following tables present hypothetical but expected quantitative data from a study evaluating this compound in the CCI model in rats.
Table 1: Effect of this compound on Mechanical Allodynia in CCI Rats
| Treatment Group | Dose (mg/kg, p.o.) | Baseline PWT (g) | Post-CCI PWT (g) | Post-Dose PWT (g) at 2h | % Reversal of Allodynia |
| Sham + Vehicle | - | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.0 ± 1.3 | N/A |
| CCI + Vehicle | - | 15.0 ± 1.0 | 3.5 ± 0.5 | 3.8 ± 0.6 | 2.6% |
| CCI + this compound | 0.5 | 14.8 ± 1.3 | 3.2 ± 0.4 | 6.5 ± 0.8 | 28.4% |
| CCI + this compound | 1.0 | 15.2 ± 0.9 | 3.6 ± 0.7 | 9.8 ± 1.0 | 53.4% |
| CCI + this compound | 3.0 | 14.9 ± 1.1 | 3.4 ± 0.5 | 12.5 ± 1.2 | 79.1% |
| CCI + this compound | 5.0 | 15.1 ± 1.4 | 3.3 ± 0.6 | 13.8 ± 1.1** | 89.0% |
| p < 0.05, **p < 0.01 vs. CCI + Vehicle. Data are presented as mean ± SEM. PWT = Paw Withdrawal Threshold. |
Table 2: Effect of this compound on Thermal Hyperalgesia in CCI Rats
| Treatment Group | Dose (mg/kg, p.o.) | Baseline PWL (s) | Post-CCI PWL (s) | Post-Dose PWL (s) at 2h | % Reversal of Hyperalgesia |
| Sham + Vehicle | - | 10.5 ± 0.8 | 10.2 ± 0.9 | 10.4 ± 0.7 | N/A |
| CCI + Vehicle | - | 10.8 ± 0.6 | 5.2 ± 0.4 | 5.5 ± 0.5 | 5.4% |
| CCI + this compound | 0.5 | 10.6 ± 0.7 | 5.0 ± 0.3 | 6.8 ± 0.4 | 32.1% |
| CCI + this compound | 1.0 | 10.9 ± 0.5 | 5.4 ± 0.5 | 8.2 ± 0.6 | 50.9% |
| CCI + this compound | 3.0 | 10.7 ± 0.8 | 5.1 ± 0.4 | 9.5 ± 0.5 | 78.6% |
| CCI + this compound | 5.0 | 11.0 ± 0.6 | 5.3 ± 0.3 | 10.1 ± 0.7** | 84.2% |
| p < 0.05, **p < 0.01 vs. CCI + Vehicle. Data are presented as mean ± SEM. PWL = Paw Withdrawal Latency. |
Conclusion
This compound, as a potent opener of Kv7.2/7.3 and Kv7.3/7.5 channels, represents a promising therapeutic candidate for the treatment of neuropathic pain. The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this compound in relevant animal models. The ability of this compound to reverse mechanical allodynia and thermal hyperalgesia in a dose-dependent manner would provide strong evidence for its potential clinical utility in managing this challenging pain condition. Further studies could also explore its efficacy in combination with other analgesics and investigate its effects on other aspects of neuropathic pain, such as spontaneous pain and affective-motivational components.
References
- 1. Mechanism and Preclinical Models of Neuropathic Pain: An Update [ojs.ukscip.com]
- 2. Enhancing M Currents: A Way Out for Neuropathic Pain? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. The KCNQ2/3 selective channel opener ICA-27243 binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Preclinical Pain Models - Aginko Research [aginko.com]
- 14. mdpi.com [mdpi.com]
- 15. Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ica 105665-Induced Hepatotoxicity in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential hepatotoxicity issues encountered during in vitro and in vivo studies with Ica 105665 (PF-04895162).
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable advice for specific experimental challenges related to this compound-induced liver injury.
Q1: We are observing significant cytotoxicity in our hepatic cell line (e.g., HepG2, primary human hepatocytes) upon treatment with this compound. How can we mitigate this?
A1: this compound-induced hepatotoxicity is primarily driven by a dual mechanism: inhibition of the Bile Salt Export Pump (BSEP) and mitochondrial dysfunction.[1][2] To mitigate this, consider the following strategies:
-
Co-treatment with Hepatoprotective Agents:
-
N-acetylcysteine (NAC): NAC is a potent antioxidant that can help counteract mitochondrial-generated oxidative stress by replenishing glutathione (B108866) (GSH) stores.[3][4] Co-incubation with NAC may alleviate the mitochondrial component of this compound's toxicity.
-
Tauroursodeoxycholic acid (TUDCA): TUDCA is a hydrophilic bile acid that can have protective effects in certain cholestatic conditions. However, its effect in the context of BSEP inhibition can be complex and may depend on the experimental model.[5][6] Careful dose-response studies are recommended.
-
-
Optimization of Experimental Conditions:
-
Dose Reduction: If permissible for your experimental goals, reducing the concentration of this compound may lower the toxic impact.
-
Time-Course Experiments: Determine the earliest time point at which the desired pharmacological effect of this compound is observed, before significant cytotoxicity occurs.
-
Q2: Our in vivo studies with this compound are showing elevated liver enzymes (ALT, AST). What are our options for continuing the study?
A2: Elevated liver enzymes are a clinical sign of liver damage. The hepatotoxicity of this compound was observed in humans but not in rats or monkeys in preclinical studies, suggesting a species-specific difference.[1][3]
-
Consider the Animal Model: If you are using a species other than rats or monkeys, you may be observing a species-specific sensitivity similar to humans.
-
Hepatoprotective Co-administration:
-
N-acetylcysteine (NAC): In vivo administration of NAC has shown protective effects against various forms of drug-induced liver injury (DILI) by mitigating oxidative stress.[3][4][7]
-
Silymarin: This extract from milk thistle has well-documented hepatoprotective effects, primarily through its antioxidant and anti-inflammatory properties.
-
-
Monitoring: Implement more frequent monitoring of liver function markers to track the progression of hepatotoxicity.
Q3: How can we confirm that BSEP inhibition is a contributing factor to the hepatotoxicity we are observing?
A3: Several in vitro assays can be used to assess BSEP inhibition.[1][8][9]
-
Vesicular Transport Assays: Inside-out membrane vesicles from Sf9 cells overexpressing human BSEP are a common model.[10] The uptake of a fluorescent BSEP substrate (e.g., tauro-nor-THCA-24-DBD) is measured in the presence and absence of this compound.[8]
-
Sandwich-Cultured Hepatocytes (SCHs): This model maintains the polarity of hepatocytes, allowing for the assessment of biliary excretion.[1][11] A decrease in the biliary excretion of a probe substrate in the presence of this compound indicates BSEP inhibition.
Q4: What is the role of mitochondrial dysfunction in this compound hepatotoxicity, and how can we measure it?
A4: Mitochondrial dysfunction is a key mechanism of this compound-induced liver injury.[1] This can be assessed by:
-
Mitochondrial Respiration: Use of high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) can reveal effects on the electron transport chain.
-
Mitochondrial Membrane Potential (MMP): Staining with fluorescent dyes like TMRE or JC-1 can quantify changes in MMP. A decrease in MMP is an indicator of mitochondrial dysfunction.
-
ATP Levels: A decrease in cellular ATP levels can be measured using commercially available kits and is a direct consequence of impaired mitochondrial function.
-
Reactive Oxygen Species (ROS) Production: Assays using fluorescent probes like DCFDA can detect increases in mitochondrial ROS production.
Q5: We have heard about the NLRP3 inflammasome's role in liver injury. Is it relevant to this compound-induced hepatotoxicity, and should we consider inhibiting it?
A5: The NLRP3 inflammasome is implicated in various forms of drug-induced liver injury and mediates inflammatory responses.[12][13][14] While direct evidence for its involvement in this compound-induced hepatotoxicity is not yet established, it is a plausible downstream pathway.
-
Assessing NLRP3 Activation: Measure the levels of NLRP3, ASC, and cleaved caspase-1 by Western blot, and the release of IL-1β and IL-18 by ELISA in your experimental system.
-
Inhibition: The use of a specific NLRP3 inhibitor, such as MCC950, could be explored as a potential therapeutic strategy to mitigate the inflammatory component of the liver injury.[14]
Data Summary
Table 1: In Vitro Models for Assessing BSEP Activity
| Model System | Advantages | Disadvantages | Key Readouts |
| BSEP-expressed Membrane Vesicles | High-throughput, specific to BSEP. | Lacks physiological relevance (no metabolism). | Inhibition of fluorescent substrate uptake. |
| Sandwich-Cultured Hepatocytes (SCHs) | More physiologically relevant, maintains cell polarity. | Complex to prepare, lower throughput. | Biliary excretion index of a probe substrate. |
| Hepatocytes in Suspension | Higher throughput than SCHs, allows for cross-species comparison. | Loss of cell polarity over time. | Accumulation of a fluorescent substrate. |
Table 2: Potential Hepatoprotective Agents
| Agent | Proposed Mechanism of Action | Typical In Vitro Concentration Range | Typical In Vivo Dose Range |
| N-acetylcysteine (NAC) | Replenishes glutathione, antioxidant. | 1 - 10 mM | 100 - 300 mg/kg |
| Tauroursodeoxycholic acid (TUDCA) | Choleretic, anti-apoptotic. | 50 - 500 µM | 10 - 50 mg/kg |
| Silymarin | Antioxidant, anti-inflammatory. | 10 - 100 µg/mL | 50 - 200 mg/kg |
| MCC950 (NLRP3 Inhibitor) | Specific inhibitor of NLRP3 inflammasome activation. | 1 - 10 µM | 10 - 50 mg/kg |
Experimental Protocols
Protocol 1: In Vitro Assessment of BSEP Inhibition using a Fluorescent Substrate in Sandwich-Cultured Hepatocytes
-
Cell Culture: Plate primary human hepatocytes in a collagen-coated plate and overlay with a layer of extracellular matrix (e.g., Matrigel) to form sandwich cultures. Maintain the cultures for 4-5 days to allow for the formation of bile canaliculi.
-
Pre-incubation: Wash the cells with Williams' E medium and pre-incubate with this compound or a vehicle control for 30-60 minutes.
-
Substrate Incubation: Add a fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein, CLF) to the medium and incubate for a further 10-30 minutes.
-
Washing: Wash the cells multiple times with ice-cold buffer to remove extracellular substrate.
-
Imaging and Quantification: Use fluorescence microscopy to visualize and quantify the accumulation of the fluorescent substrate in the bile canaliculi. A reduction in canalicular fluorescence in the this compound-treated cells compared to the vehicle control indicates BSEP inhibition.
Protocol 2: Measurement of Mitochondrial Respiration using High-Resolution Respirometry
-
Cell Seeding: Seed a hepatic cell line (e.g., HepG2) in a Seahorse XF cell culture microplate and allow the cells to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for the desired duration.
-
Assay Preparation: Wash the cells and replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator for 1 hour.
-
Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Data Analysis: Measure the oxygen consumption rate (OCR) and calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters indicates mitochondrial dysfunction.
Visualizations
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Caption: Experimental workflow for addressing this compound hepatotoxicity.
References
- 1. In vitro model systems to investigate bile salt export pump (BSEP) activity and drug interactions: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The choleretic role of tauroursodeoxycholic acid exacerbates alpha-naphthylisothiocyanate induced cholestatic liver injury through the FXR/BSEP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of N-acetylcysteine in non-acetaminophen-related acute liver failure: an updated meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]
- 9. BSEP inhibition: in vitro screens to assess cholestatic potential of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. researchgate.net [researchgate.net]
- 12. NLRP3 Inflammasome in Acute and Chronic Liver Diseases [mdpi.com]
- 13. NLRP3 inflammasome in digestive diseases: From mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Mitochondrial Dysfunction Induced by Ica 105665
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address mitochondrial dysfunction caused by the experimental compound Ica 105665.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule that functions as an opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1][2][3] Its primary therapeutic potential has been investigated for nervous system disorders, particularly for its anti-seizure effects.[1][2][4]
Q2: Is there evidence that this compound can cause mitochondrial dysfunction?
A2: Yes, there is direct evidence that this compound can induce mitochondrial dysfunction. Studies have shown that it inhibits liver mitochondrial function.[3] A phase I clinical trial involving this compound was halted due to hepatotoxicity, which was attributed to the inhibition of mitochondrial function and the bile salt export protein (BSEP).[5]
Q3: What are the key indicators of mitochondrial dysfunction that I should monitor in my experiments with this compound?
A3: Key parameters to monitor include a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), altered cellular ATP levels, and changes in the oxygen consumption rate (OCR).[6][7][8] These indicators can be measured using various fluorescence-based assays and respirometry techniques.[6][7]
Q4: What experimental models can be used to study this compound-induced mitochondrial dysfunction?
A4: In vitro models such as cultured cell lines (e.g., HepG2, primary hepatocytes) are commonly used to investigate drug-induced mitochondrial toxicity.[3][9] For a more physiologically relevant context, 3D cell cultures or animal models can be employed, though toxicity studies in rats and monkeys with this compound did not show transaminase elevations.[3]
Troubleshooting Guides
Issue 1: Observing Decreased Cell Viability After Treatment with this compound
Potential Cause: The observed cytotoxicity may be a direct result of mitochondrial dysfunction. This compound has been shown to inhibit mitochondrial function, which can lead to a cascade of events culminating in cell death.[3][10][11]
Troubleshooting Steps:
-
Confirm Mitochondrial Toxicity:
-
Measure Mitochondrial Membrane Potential (ΔΨm): Utilize fluorescent dyes like TMRM or JC-10.[6][9] A decrease in fluorescence intensity (TMRM) or a shift from red to green fluorescence (JC-10) indicates depolarization of the mitochondrial membrane, a hallmark of dysfunction.
-
Assess Reactive Oxygen Species (ROS) Production: Employ probes such as MitoSOX™ Red to specifically detect mitochondrial superoxide (B77818) levels. An increase in fluorescence suggests elevated oxidative stress.
-
Determine Cellular ATP Levels: Use luciferase-based assays to quantify ATP concentrations. A drop in ATP levels points towards impaired mitochondrial energy production.[12]
-
Analyze Oxygen Consumption Rate (OCR): Perform high-resolution respirometry to measure the rate of oxygen consumption.[7][8] A decrease in basal and maximal respiration after this compound treatment would confirm mitochondrial impairment.
-
-
Dose-Response and Time-Course Analysis:
-
Perform experiments with a range of this compound concentrations and multiple time points to determine the IC50 for mitochondrial dysfunction and the onset of toxicity. The reported IC50 for inhibition of liver mitochondrial function is approximately 311 μM.[3]
-
-
Mitochondrial Rescue Strategies:
-
Supplement with Antioxidants: Co-treat cells with mitochondrial-targeted antioxidants (e.g., MitoQ) to counteract an increase in ROS.
-
Provide Alternative Energy Substrates: Culture cells in media supplemented with substrates that can fuel glycolysis, such as glucose, to compensate for reduced oxidative phosphorylation. Comparing cytotoxicity in glucose versus galactose-supplemented media can highlight a compound's effect on mitochondrial respiration.[9]
-
Enhance Mitochondrial Biogenesis: Investigate the expression of key regulators of mitochondrial biogenesis, such as PGC-1α, to see if the cells are attempting to compensate for the damage.[13]
-
Issue 2: Inconsistent or Non-reproducible Results in Mitochondrial Function Assays
Potential Cause: Variability in experimental conditions, cell health, or assay execution can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Ensure consistent cell passage numbers, seeding densities, and growth media composition.
-
Monitor cell health and morphology prior to each experiment.
-
-
Optimize Assay Protocols:
-
Carefully titrate the concentrations of fluorescent probes and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A) for your specific cell type.
-
Include appropriate positive and negative controls in every experiment. For example, use a known mitochondrial toxicant like rotenone as a positive control.
-
-
Instrument Calibration and Settings:
-
Regularly calibrate plate readers, flow cytometers, and fluorescence microscopes.
-
Optimize instrument settings (e.g., gain, exposure time) to ensure signals are within the linear range of detection.
-
Quantitative Data Summary
| Parameter | Compound | Value | Cell Line/System | Reference |
| Mitochondrial Function Inhibition (IC50) | This compound | 311 µM | Liver Mitochondria | [3] |
| Bile Salt Export Protein (BSEP) Transport Inhibition (IC50) | This compound | 311 µM | Not Specified | [3] |
| Cytotoxicity (IC50) | This compound | ~192 µM (72h) | THLE Cells | [3] |
| Cytotoxicity (IC50) | This compound | ~130 µM (72h) | HepG2 Cells | [3] |
| Cytotoxicity (AC50 for cell loss) | This compound | >125 µM (48h) | Human Hepatocytes | [3] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
Objective: To assess changes in mitochondrial membrane potential following treatment with this compound.
Materials:
-
Cells of interest (e.g., HepG2)
-
Cell culture medium
-
This compound
-
Tetramethylrhodamine, methyl ester (TMRM)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (FCCP, added 10-30 minutes before measurement).
-
Prepare a working solution of TMRM in pre-warmed cell culture medium (final concentration typically 20-100 nM).
-
Remove the treatment medium and incubate the cells with the TMRM working solution for 20-30 minutes at 37°C.
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS) or imaging buffer.
-
Acquire fluorescence images using a microscope or measure fluorescence intensity using a plate reader (Excitation/Emission ~548/573 nm).
-
Quantify the fluorescence intensity per cell or per well. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Visualizations
Caption: Troubleshooting workflow for this compound-induced mitochondrial dysfunction.
Caption: Mitochondrial quality control cycle, a target for therapeutic intervention.
References
- 1. ICA-105665 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays for Mitochondria Function | Thermo Fisher Scientific - IE [thermofisher.com]
- 7. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Ica 105665 and Bile Salt Export Protein (BSEP) Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ica 105665 and investigating its inhibitory effects on the Bile Salt Export Protein (BSEP), a critical transporter in the liver.
Troubleshooting Guide
This guide addresses common issues that may be encountered during in vitro experiments assessing the BSEP inhibition potential of this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values for this compound | Inconsistent assay conditions (e.g., incubation time, temperature, protein concentration). | Standardize all assay parameters. Ensure consistent timing for all steps and use a calibrated incubator. Use the same batch and concentration of vesicle preparations for all experiments in a single study. |
| Purity of this compound may vary between batches. | Use a highly purified and well-characterized batch of this compound. Confirm purity using analytical methods like HPLC. | |
| Substrate concentration is too high. | Use a probe substrate concentration well below its Km value to ensure the IC50 value approaches the true Ki.[1] | |
| No or weak BSEP inhibition observed | Incorrect preparation of this compound solution. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in the assay buffer. Check for precipitation. |
| Inactive BSEP vesicles. | Use a known BSEP inhibitor (e.g., cyclosporin (B1163) A, troglitazone) as a positive control to confirm vesicle activity.[1] | |
| Insufficient concentration of this compound. | The reported IC50 for this compound is relatively high (in the micromolar range). Ensure the concentration range tested is appropriate to capture the full dose-response curve.[2][3][4] | |
| High background signal in vesicle transport assay | Non-specific binding of the substrate to vesicles or filters. | Pre-treat filters with a blocking agent (e.g., bovine serum albumin). Include control vesicles (without BSEP expression) to determine and subtract non-specific binding. |
| Substrate instability. | Assess the stability of the probe substrate under the experimental conditions. | |
| Inconsistent results between different assay formats (e.g., vesicle vs. hepatocyte-based assays) | Differences in transporter expression levels and the presence of other transporters in hepatocytes. | Acknowledge that sandwich-cultured hepatocytes provide a more physiologically relevant system but also introduce more complexity.[5] Use data from both systems to build a comprehensive understanding. |
| Metabolic activity in hepatocytes altering this compound concentration. | Consider potential metabolism of this compound in hepatocytes and its impact on the effective concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hepatotoxicity?
A1: The hepatotoxicity of this compound is believed to be multifactorial, primarily driven by a dual inhibition mechanism. It involves the inhibition of the Bile Salt Export Pump (BSEP) and impairment of mitochondrial function.[2][4] Inhibition of BSEP leads to the accumulation of cytotoxic bile acids within hepatocytes, while mitochondrial inhibition exacerbates cellular injury.[2][4]
Q2: What is the reported IC50 value for this compound inhibition of BSEP?
A2: The IC50 value for this compound (also known as PF-04895162) inhibition of BSEP has been reported to be approximately 311 µM.[2][3] Another study using Hi5 insect cell vesicles reported an IC50 of 106 µmol/L.[4]
Q3: What in vitro models are suitable for studying this compound's effect on BSEP?
A3: Commonly used in vitro models include inside-out membrane vesicles prepared from cell lines (e.g., Sf9 insect cells) overexpressing human BSEP and sandwich-cultured human hepatocytes.[1][5] Vesicle assays are useful for direct inhibition studies, while hepatocyte models provide a more physiologically relevant system that incorporates uptake and efflux transporters as well as cellular metabolism.[5][6]
Q4: What are the key considerations when designing a BSEP inhibition assay for this compound?
A4: Key considerations include:
-
Choice of Substrate: Use a validated BSEP probe substrate, such as radiolabeled taurocholate or a fluorescent bile salt derivative like tauro-nor-THCA-24-DBD.[5]
-
ATP-Dependence: BSEP is an ATP-dependent transporter. Assays should be performed in the presence and absence of ATP to determine ATP-dependent transport.
-
Positive Controls: Include a known BSEP inhibitor (e.g., cyclosporin A, troglitazone) to validate the assay system.[1]
-
Concentration Range: Given the relatively high IC50 of this compound, a wide concentration range should be tested to ensure an accurate determination of the dose-response curve.
Q5: How can I interpret the clinical relevance of my in vitro BSEP inhibition data for this compound?
A5: To assess the clinical risk of drug-induced liver injury (DILI), it is important to relate the in vitro IC50 value to the in vivo drug exposure at steady state (Css,plasma).[1][6] Alterations in the plasma profile of conjugated to unconjugated bile acid species can also serve as an early biomarker of BSEP inhibition in a clinical setting.[4]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the inhibitory effects of this compound.
| Parameter | Value | Assay System | Reference |
| BSEP IC50 | 311 µM | Not specified | [2][3] |
| BSEP IC50 | 106 µmol/L | Hi5 insect cell vesicles | [4] |
| Mitochondrial Respiration (glutamate/malate) IC50 | ~10 µmol/L | Not specified | [4] |
| Mitochondrial Fatty Acid Oxidation (palmitate) IC50 | ~70 µmol/L | Not specified | [4] |
| MRP4 IC50 | 121 µmol/L | Not specified | [4] |
Experimental Protocols
Protocol: In Vitro BSEP Inhibition Assay using Membrane Vesicles
This protocol provides a general methodology for assessing the inhibitory potential of this compound on BSEP using commercially available inside-out membrane vesicles.
1. Materials:
-
Human BSEP-expressing membrane vesicles (and control vesicles)
-
This compound
-
[³H]-Taurocholic acid (or other suitable labeled substrate)
-
Assay Buffer (e.g., Tris-HCl, KCl, MgCl₂)
-
ATP and AMP solutions
-
DMSO (for dissolving this compound)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration manifold
2. Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution in the assay buffer to achieve the desired final concentrations.
-
Thaw the BSEP and control membrane vesicles on ice.
-
In a 96-well plate, pre-incubate the membrane vesicles with either this compound or vehicle control (DMSO) for 5-10 minutes at 37°C.
-
Initiate the transport reaction by adding a mixture of [³H]-Taurocholic acid and either ATP (for active transport) or AMP (for non-specific binding control) to each well.
-
Incubate for a predetermined linear uptake time (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through a glass fiber filter using a filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the counts in the presence of AMP from those in the presence of ATP.
-
Determine the percent inhibition of BSEP activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound-induced hepatotoxicity.
Caption: BSEP inhibition vesicle assay workflow.
Caption: Troubleshooting logic for BSEP inhibition assays.
References
- 1. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ICA-105665|CAS |DC Chemicals [dcchemicals.com]
- 4. Phase I study of PF‐04895162, a Kv7 channel opener, reveals unexpected hepatotoxicity in healthy subjects, but not rats or monkeys: clinical evidence of disrupted bile acid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ica 105665 Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ica 105665 in experimental models. The information addresses potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound (also known as PF-04895162) is a potent and orally active opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1][2] By activating these channels, it enhances the M-current, which helps to stabilize the neuronal membrane potential and reduce neuronal excitability. This mechanism is the basis for its investigation as an anti-seizure medication.[3][4]
Q2: What are the known on-target effects of this compound in experimental models?
In preclinical animal models, this compound has demonstrated broad-spectrum anti-seizure activity.[3] In a clinical setting, it has been shown to reduce photoparoxysmal EEG responses in patients with epilepsy, providing evidence of its central nervous system penetration and engagement with neuronal Kv7 channels.[4][5]
Q3: Has this compound been observed to have effects on the auditory system?
Yes, in a study investigating salicylate-induced hearing loss in rats, systemic application of this compound was found to prevent the salicylate-induced reduction in the amplitude of compound action potentials and distortion-product otoacoustic emissions. This suggests a protective effect on cochlear function, likely through the activation of KCNQ2/3 and/or KCNQ3/5 channels in the cochlea.[6]
Troubleshooting Guide: Off-Target Effects
Researchers using this compound may encounter unexpected results due to its off-target effects. This guide provides information on the most significant off-target issues and methodologies to investigate them.
Issue 1: Unexpected Hepatotoxicity or Altered Liver Function
Question: My in vivo model is showing signs of liver injury (e.g., elevated ALT levels) after treatment with this compound. Is this a known off-target effect?
Answer: Yes, unexpected hepatotoxicity was a significant finding in a Phase 1 clinical trial with healthy volunteers, leading to the discontinuation of the drug's development.[7] The mechanism is believed to be a dual inhibition of the bile salt export pump (BSEP) and mitochondrial function in hepatocytes.[7][8]
Troubleshooting and Experimental Protocols:
-
Assess BSEP Inhibition:
-
Problem: You suspect this compound is inhibiting BSEP in your experimental system.
-
Solution: Conduct a BSEP inhibition assay. A common method involves using inside-out membrane vesicles prepared from cell lines overexpressing human BSEP (e.g., HEK293 or Sf21 cells).[9][10][11][12][13] The inhibition of ATP-dependent uptake of a labeled BSEP substrate, such as taurocholic acid, is measured in the presence of this compound.[9][12]
-
-
Evaluate Mitochondrial Dysfunction:
-
Problem: You need to determine if this compound is causing mitochondrial toxicity in your cell or animal model.
-
Solution: A tiered approach to assess mitochondrial function is recommended.
-
Primary Screening: Measure oxygen consumption rates in live cells (e.g., HepG2) or isolated mitochondria. A decrease in oxygen consumption can indicate inhibition of the electron transport chain (ETC).[14][15][16] High-throughput methods using fluorescent oxygen-sensitive probes are available.[16][17]
-
Functional Assays: If oxygen consumption is affected, further investigate the specific mitochondrial complexes (I-V) that are inhibited using commercially available assay kits.[14] You can also measure changes in mitochondrial membrane potential and ATP synthesis.[14]
-
-
Issue 2: Dose-Dependent Neurological Side Effects
Question: I am observing neurological abnormalities in my animal models (e.g., dizziness, ataxia, tremor, or even seizures at high doses) that seem excessive for a Kv7 channel opener. Are these expected, and could they be off-target effects?
Answer: Dose-dependent neurological adverse events, including dizziness, somnolence, ataxia, and tremor, were the most common side effects observed in clinical trials of this compound.[3][18] A brief generalized seizure was reported in a patient receiving a high dose (600 mg), which led to the discontinuation of that dosage group.[3][5][18] While these effects are consistent with CNS penetration and potentiation of neuronal potassium channels, the possibility of off-target interactions cannot be entirely ruled out without further investigation. Unlike some other anti-seizure drugs, this compound is reported to be selective and does not appear to affect GABAa receptor responses.[8]
Troubleshooting and Experimental Protocols:
-
Dose-Response Analysis:
-
Problem: To distinguish between exaggerated on-target effects and potential off-target effects.
-
Solution: Conduct a detailed dose-response study in your model, carefully correlating the plasma and brain concentrations of this compound with the onset and severity of neurological signs. This can help establish a therapeutic window and a toxicological profile.
-
-
Off-Target Screening:
-
Problem: To identify potential off-target binding that could contribute to the observed neurological effects.
-
Solution: A broad off-target binding screen against a panel of CNS receptors, ion channels, and transporters can be performed. This is typically done through radioligand binding assays or functional assays by specialized contract research organizations.
-
Issue 3: Lack of Efficacy at Expected Doses
Question: I am not observing the expected anti-seizure or neurophysiological effects of this compound in my experimental model at doses reported in the literature. What could be the issue?
Answer: Several factors could contribute to a lack of efficacy:
-
Pharmacokinetics: The bioavailability and CNS penetration of this compound can vary between species and even strains. It is crucial to measure plasma and brain concentrations of the compound in your specific model to ensure adequate exposure.
-
Formulation and Administration: this compound is a small molecule that may require a specific vehicle for solubilization and administration. Ensure that the compound is fully dissolved and the route of administration is appropriate for achieving the desired exposure.
-
Model-Specific Differences: The expression and function of Kv7 channels can differ between various experimental models of epilepsy or neuronal hyperexcitability.
Quantitative Data Summary
| Parameter | Value | Context |
| BSEP Inhibition | IC50: 311 µM | Inhibition of bile salt export protein transport.[1][2] |
| Cytotoxicity (THLE cells) | IC50: ~192 µM (72 hours) | Cytotoxic potential in a human liver epithelial cell line.[2] |
| Cytotoxicity (HepG2 cells) | IC50: ~130 µM (72 hours) | Cytotoxic potential in a human liver carcinoma cell line.[2] |
| Cytotoxicity (Human Hepatocytes) | AC50 for cell loss: >125 µM (48 hours) | Acute cytotoxicity in primary human hepatocytes.[2] |
| Anti-seizure Activity (Animal Models) | Doses: <1 to 5 mg/kg | Effective dose range in various rodent models of seizures.[3] |
| Clinical Dosing | Up to 300 mg twice daily for 2 weeks | Dose at which transaminase elevations were observed in healthy subjects.[7] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ICA-105665|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICA-105665 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of PF‐04895162, a Kv7 channel opener, reveals unexpected hepatotoxicity in healthy subjects, but not rats or monkeys: clinical evidence of disrupted bile acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 11. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. In vitro inhibition of the bile salt export pump correlates with risk of cholestatic drug-induced liver injury in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 15. mdpi.com [mdpi.com]
- 16. ovid.com [ovid.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
Optimizing Ica 105665 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Ica-105665, a potent Kv7.2/7.3 and Kv7.3/7.5 potassium channel agonist, for maximum efficacy in experimental settings.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during the use of Ica-105665 in research experiments.
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of Ica-105665? Ica-105665 is an agonist of the Kv7 (KCNQ) family of voltage-gated potassium channels, specifically targeting subtypes containing Kv7.2, Kv7.3, and Kv7.5 subunits.[1][2] Activation of these channels leads to a hyperpolarizing potassium current, which can reduce neuronal excitability.[3][4]
-
What are the primary research applications for Ica-105665? Given its mechanism of action, Ica-105665 is a valuable tool for studying neuronal excitability and is particularly relevant for research in epilepsy, neuropathic pain, and other neurological disorders characterized by hyperexcitability.[2][5]
-
What is the known in vitro potency of Ica-105665? The half-maximal effective concentration (EC50) of Ica-105665 for cloned rat KCNQ2/3 channels has been reported to be 160 nM.[6]
-
Is Ica-105665 selective for specific Kv7 channel subtypes? Ica-105665 is known to open Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] It is reported to be more selective than some other Kv7 agonists, such as retigabine, as it does not appear to potentiate GABAa receptor responses.[6]
-
What are the potential off-target effects or toxicities of Ica-105665? In vitro studies have shown that Ica-105665 has cytotoxic effects at higher concentrations, with IC50 values of approximately 192 µM in THLE cells and 130 µM in HepG2 cells after 72 hours of exposure.[7] It has also been observed to compromise mitochondrial respiratory reserve in human hepatocytes at concentrations greater than 11 µM.[7] Clinical development of Ica-105665 was discontinued (B1498344) due to findings of hepatotoxicity in human subjects.[7]
Troubleshooting Common Experimental Issues
-
Issue: Inconsistent or no observable effect of Ica-105665 in our cell-based assay.
-
Possible Cause 1: Suboptimal Concentration. The effective concentration can vary significantly between different cell lines and experimental conditions.
-
Solution: Perform a dose-response curve starting from a low nanomolar range and extending to the low micromolar range to determine the optimal concentration for your specific system.
-
-
Possible Cause 2: Compound Stability. Ica-105665 may degrade over time, especially in solution.
-
Solution: Prepare fresh stock solutions of Ica-105665 for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Low Expression of Target Channels. The cell line you are using may not express sufficient levels of Kv7.2, Kv7.3, or Kv7.5 channels.
-
Solution: Confirm the expression of the target Kv7 channel subunits in your cell line using techniques such as qPCR or Western blotting. Consider using a cell line known to express these channels or a heterologous expression system.
-
-
-
Issue: Observed cellular toxicity at concentrations expected to be effective.
-
Possible Cause: Off-target effects. As noted, Ica-105665 can induce cytotoxicity and mitochondrial dysfunction at higher concentrations.[7]
-
Solution: Carefully titrate the concentration to find a window where you observe channel activation without significant toxicity. Use the lowest effective concentration and consider shorter incubation times. Include appropriate toxicity assays (e.g., LDH release, MTT assay) in your experimental design.
-
-
-
Issue: Difficulty dissolving Ica-105665.
-
Possible Cause: Improper solvent.
-
Solution: A common method for dissolving Ica-105665 involves first dissolving it in a small amount of DMSO, followed by dilution in an appropriate vehicle such as methylcellulose (B11928114) and then water.[6] Always check the solubility information provided by the supplier.
-
-
Data Presentation
The following tables summarize key quantitative data for Ica-105665 to facilitate experimental design.
Table 1: In Vitro Efficacy and Toxicity of Ica-105665
| Parameter | Value | Cell/System | Reference |
| EC50 (KCNQ2/3 channels) | 160 nM | Cloned rat channels | [6] |
| IC50 (Cytotoxicity, 72h) | ~192 µM | THLE cells | [7] |
| IC50 (Cytotoxicity, 72h) | ~130 µM | HepG2 cells | [7] |
| Mitochondrial Respiration Compromise | >11 µM | Human hepatocytes | [7] |
Table 2: In Vivo Dosage and Observations
| Species | Dose | Route | Observed Effect | Reference |
| Animal Models | <1 to 5 mg/kg | - | Antiseizure activity | [1] |
| Human (Clinical Trial) | 100, 400, 500 mg | Single dose | Reduction in photoparoxysmal EEG responses | [8][9] |
| Human (Clinical Trial) | 600 mg | Single dose | Development of a brief generalized seizure in one patient | [8][9] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of Ica-105665.
1. Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activation
-
Objective: To measure the effect of Ica-105665 on Kv7 channel currents in a neuronal cell line or primary neurons.
-
Materials:
-
Cell line expressing Kv7.2/7.3 channels (e.g., CHO or HEK293 cells stably transfected) or cultured primary neurons (e.g., hippocampal or dorsal root ganglion neurons).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Ica-105665 stock solution (e.g., 10 mM in DMSO).
-
-
Procedure:
-
Prepare fresh dilutions of Ica-105665 in the external solution to achieve the desired final concentrations.
-
Culture cells on glass coverslips suitable for microscopy.
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage protocol to elicit Kv7 currents. A typical protocol would be a series of depolarizing steps from -80 mV to +40 mV in 10 mV increments.
-
Record baseline currents in the absence of the compound.
-
Perfuse the recording chamber with the external solution containing the desired concentration of Ica-105665.
-
After a stable effect is observed (typically within 2-5 minutes), record the currents again using the same voltage protocol.
-
Wash out the compound with the control external solution to observe reversibility.
-
Analyze the data by measuring the current amplitude at a specific voltage step (e.g., 0 mV) before and after compound application. Construct a dose-response curve to determine the EC50.
-
2. Cell-Based Reporter Assay for Kv7 Channel Activity
-
Objective: To assess the activity of Ica-105665 on Kv7 channels in a high-throughput format using a membrane potential-sensitive dye.
-
Materials:
-
Cell line stably expressing Kv7.2/7.3 channels.
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader.
-
Ica-105665 stock solution.
-
High-potassium buffer to induce depolarization.
-
-
Procedure:
-
Seed the cells into the microplates and allow them to adhere overnight.
-
Prepare the membrane potential-sensitive dye according to the manufacturer's instructions and load it into the cells.
-
Prepare serial dilutions of Ica-105665 in the assay buffer.
-
Add the Ica-105665 dilutions to the appropriate wells and incubate for the desired time.
-
Measure the baseline fluorescence using the plate reader.
-
Add the high-potassium buffer to all wells to induce depolarization and immediately begin recording the fluorescence signal over time.
-
Analyze the data by measuring the change in fluorescence in response to depolarization in the presence of different concentrations of Ica-105665. A potent Kv7 agonist will hyperpolarize the cells, leading to a smaller change in fluorescence upon depolarization.
-
Calculate the EC50 from the concentration-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: Ica-105665 activates Kv7 channels, leading to reduced neuronal excitability.
Experimental Workflow
Caption: A typical workflow for determining the optimal experimental concentration of Ica-105665.
Troubleshooting Logic
Caption: A decision tree for troubleshooting lack of efficacy with Ica-105665.
References
- 1. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Molecular Targets for Antiepileptic Drugs: alpha2delta, SV2A and Kv7/KCNQ/M Potassium Channels [escholarship.org]
- 3. Kv7 channels: interaction with dopaminergic and serotonergic neurotransmission in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
- 5. In Silico Methods for the Discovery of Kv7.2/7.3 Channels Modulators: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Ica 105665 solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ica 105665. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule that functions as an opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] By activating these channels, this compound increases potassium ion (K+) efflux from neurons. This leads to hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability and has demonstrated antiseizure effects.[2][3] The compound is known to penetrate the blood-brain barrier.[1][4][5][6]
Q2: What are the known targets of this compound?
The primary targets of this compound are the voltage-gated potassium channel subunits Kv7.2, Kv7.3, and Kv7.5. It is known to be an agonist for heteromeric Kv7.2/7.3 and Kv7.3/7.5 channels.[1]
Q3: What were the reasons for the discontinuation of this compound's clinical development?
The clinical development of this compound was halted due to observations of hepatotoxicity. This was linked to the inhibition of liver mitochondrial function and the bile salt export protein (BSEP).[1]
Troubleshooting Guide
Solubility Issues
Q4: I am having trouble dissolving this compound. What are the recommended solvents?
This compound has high solubility in Dimethyl Sulfoxide (DMSO). A concentration of up to 250 mg/mL can be achieved in DMSO.[1]
Key Experimental Protocol: Preparing a DMSO Stock Solution
To prepare a stock solution in DMSO, it is recommended to use ultrasonication to aid dissolution. It is also crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q5: My experimental protocol requires an aqueous solution. How can I prepare a working solution of this compound in an aqueous buffer?
Direct dissolution of this compound in aqueous buffers is challenging due to its low aqueous solubility. A common method to prepare an aqueous suspension is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it into the desired aqueous medium.
Key Experimental Protocol: Preparing an Aqueous Suspension
One documented method involves first dissolving this compound in DMSO, then adding methylcellulose, and finally diluting this mixture in water. For example, to achieve a 5 mg/mL solution, 100 mg of this compound was first dissolved in 50 μl of DMSO and 950 μl of methylcellulose, followed by dissolution in 19 ml of water.[7]
Q6: I need to use a solvent other than DMSO. Is there any information on the solubility of this compound in solvents like ethanol (B145695) or methanol?
Currently, there is limited publicly available quantitative data on the solubility of this compound in other common laboratory solvents such as ethanol, methanol, or phosphate-buffered saline (PBS). If your experiment requires an alternative solvent, it is recommended to perform a small-scale solubility test to determine the optimal concentration for your specific application.
Stability and Storage
Q7: How should I store this compound to ensure its stability?
The stability of this compound depends on whether it is in solid form or in solution.
-
Solid Form: As a powder, this compound is stable for up to 3 years when stored at -20°C and for 2 years at 4°C.[1]
-
In Solvent: When dissolved in a solvent such as DMSO, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 250 mg/mL (703.55 mM) | Requires ultrasonication. Use of newly opened, non-hygroscopic DMSO is recommended. | [1] |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound on neuronal cells.
Caption: Mechanism of action of this compound.
Experimental Workflow for Preparing an Aqueous Suspension
This diagram outlines the steps for preparing a working aqueous solution of this compound for in vitro or in vivo experiments.
Caption: Workflow for this compound aqueous suspension.
Troubleshooting Logic for Solubility Issues
This diagram provides a logical workflow for troubleshooting common solubility problems with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Ica 105665 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ica 105665. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (also known as PF-04895162) is a potent, orally active opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] These channels are responsible for the M-current, which plays a crucial role in regulating neuronal excitability. By activating these channels, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing. This mechanism underlies its anti-seizure effects.[1][2][3]
Q2: What are the intended therapeutic applications of this compound?
A2: this compound was initially developed for the treatment of epilepsy due to its ability to suppress neuronal hyperexcitability.[4] It has demonstrated broad-spectrum anti-seizure activity in various animal models.[1] Additionally, its mechanism of action suggests potential applications in other neurological disorders characterized by neuronal hyperexcitability.
Q3: Is this compound selective for specific Kv7 channel subtypes?
A3: this compound is reported to be an opener of Kv7.2/7.3 and Kv7.3/7.5 channels.[1][2] Unlike some other Kv7 modulators, such as retigabine, this compound is considered more selective and does not appear to affect GABAa receptor responses.[3]
Troubleshooting Guide: In Vitro Experiments
Q4: My cell viability assay shows unexpected cytotoxicity at concentrations of this compound reported to be non-toxic. What could be the cause?
A4: While this compound has been reported to have low cytotoxic properties in some cell lines like THLE and HepG2 (IC50 of ~192 µM and 130 µM after 72 hours, respectively), unexpected toxicity can arise from several factors.[1]
Potential Causes and Troubleshooting Steps:
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. The reported non-toxic concentrations may not be applicable to your specific cell line. It is advisable to perform a dose-response curve to determine the IC50 in your experimental system.
-
Off-Target Effects: At higher concentrations, this compound is known to inhibit liver mitochondrial function.[1] This can lead to decreased cell viability. Consider assessing mitochondrial health in your cells upon treatment with this compound.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound can lead to inaccurate concentrations and potential cytotoxicity. Refer to the manufacturer's instructions for optimal solubility conditions.
-
Assay Interference: The chosen viability assay itself could be a source of error. For instance, compounds can interfere with the enzymatic reactions of tetrazolium-based assays (e.g., MTT, XTT). Consider using an alternative viability assay that relies on a different principle (e.g., trypan blue exclusion, CellTiter-Glo®).
Recommended Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently mix the contents of the wells to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage of the vehicle-treated control.
Q5: I am observing a decrease in mitochondrial respiration in my Seahorse assay after treatment with this compound. How can I confirm this is a direct effect of the compound?
A5: this compound has been shown to compromise the mitochondrial respiratory reserve in human hepatocytes at concentrations greater than 11 µM.[1] To investigate this further, a Seahorse XF Cell Mito Stress Test is the recommended approach.
Experimental Workflow for Investigating Mitochondrial Toxicity
Caption: Workflow for investigating mitochondrial effects of this compound.
Recommended Experimental Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type. Allow cells to attach and form a monolayer.
-
Compound Incubation: On the day of the assay, replace the culture medium with Seahorse XF Calibrant medium and incubate at 37°C in a non-CO₂ incubator for 1 hour. Treat cells with this compound for the desired duration before the assay.
-
Prepare Assay Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight. Load the injection ports with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Run Assay: Place the cell culture plate and the assay cartridge into the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the profiles of this compound-treated cells to vehicle-treated controls.
Troubleshooting Guide: In Vivo Experiments
Q6: I am observing elevated alanine (B10760859) aminotransferase (ALT) levels in my rat toxicity study with this compound. Does this indicate liver toxicity?
A6: Dose-dependent elevations in ALT have been observed in a 7-day rat toxicity study with this compound, which can be indicative of liver toxicity.[1] However, it is important to note that in some studies, these ALT elevations were not accompanied by histological evidence of liver injury and were not confirmed in repeat studies.[1]
Potential Causes and Troubleshooting Steps:
-
Dose and Duration: The observed hepatotoxicity may be dose- and duration-dependent. Consider performing a study with a wider range of doses and multiple time points to establish a clear dose-response relationship.
-
Species Differences: The toxicological profile of a compound can vary between species. While rats have shown some signs of hepatotoxicity, toxicity studies in cynomolgus monkeys up to 9 months were negative for liver toxicity.[1]
-
Mechanism of Toxicity: The elevated ALT levels could be linked to the known off-target effects of this compound, namely the inhibition of the bile salt export pump (BSEP) and mitochondrial function.[1] Inhibition of BSEP can lead to an accumulation of cytotoxic bile salts in hepatocytes.
Recommended Experimental Protocol: BSEP Transport Assay
A vesicular transport assay is commonly used to assess BSEP inhibition.[5]
-
Prepare Membrane Vesicles: Use inside-out membrane vesicles prepared from cells overexpressing human BSEP (e.g., Sf9 or HEK293 cells).
-
Incubation: Incubate the membrane vesicles with a radiolabeled BSEP substrate (e.g., [³H]-taurocholate) in the presence and absence of various concentrations of this compound.
-
Initiate Transport: Start the transport reaction by adding ATP.
-
Stop Reaction and Filter: After a short incubation period, stop the reaction by adding ice-cold wash buffer and rapidly filter the mixture through a filter plate to separate the vesicles from the assay buffer.
-
Quantify Transport: Measure the amount of radiolabeled substrate trapped inside the vesicles using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of BSEP inhibition by this compound at each concentration and determine the IC50 value.
Q7: In a clinical study, a paradoxical seizure was observed at a high dose of this compound. How can this be explained?
A7: In a clinical study in patients with epilepsy, a single patient in the 600 mg cohort developed a brief generalized seizure within one hour of dosing.[6][7][8] This led to the discontinuation of this dose group. While the exact mechanism for this paradoxical effect is not fully elucidated, it highlights the complex nature of modulating neuronal excitability.
Possible Explanations:
-
Off-Target Effects at High Concentrations: At high doses, this compound might engage off-target receptors or ion channels that could have pro-convulsant effects.
-
Network Effects: The brain is a complex network of interconnected neurons. While the primary effect of this compound is to suppress excitability, at high concentrations, it could disrupt the delicate balance of excitation and inhibition in certain neural circuits, leading to paradoxical hyperexcitability.
-
Metabolites: A metabolite of this compound, rather than the parent compound, could be responsible for the pro-convulsant effect at high concentrations.
Investigative Steps:
-
In Vivo Electrophysiology: In animal models, perform electroencephalogram (EEG) recordings at a range of doses, including high doses, to see if pro-convulsant activity can be replicated.
-
Receptor Profiling: Screen this compound against a broad panel of receptors and ion channels at high concentrations to identify potential off-target interactions.
-
Metabolite Analysis: Identify the major metabolites of this compound and test their activity in relevant in vitro and in vivo assays.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Citation |
| BSEP Transport Inhibition (IC50) | 311 µM | Not specified | [1] |
| Cytotoxicity (IC50, 72h) | ~192 µM | THLE | [1] |
| Cytotoxicity (IC50, 72h) | ~130 µM | HepG2 | [1] |
| Cell Loss (AC50, 48h) | >125 µM | Human Hepatocytes | [1] |
| Mitochondrial Respiratory Reserve Compromise | >11 µM | Human Hepatocytes | [1] |
Table 2: In Vivo and Clinical Dosing of this compound
| Species | Dose Range | Effect | Citation |
| Rat | <1 to 5 mg/kg | Broad-spectrum anti-seizure activity | [1] |
| Human | 100 - 500 mg (single dose) | Reduced photoparoxysmal EEG responses | [6][7][9] |
| Human | 600 mg (single dose) | One patient experienced a brief generalized seizure | [6][7][8] |
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound on Kv7 channels.
Caption: Logical troubleshooting workflow for unexpected in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICA-105665 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in animal responses to Ica 105665
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal responses during pre-clinical studies with Ica 105665.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective activator (opener) of the Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels.[1][2] These channels are crucial in regulating neuronal excitability. By activating these channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane and reduces the likelihood of action potential firing. This mechanism underlies its potential anti-seizure and analgesic effects.
Q2: What are the known targets of this compound?
This compound primarily targets heteromeric potassium channels composed of Kv7.2 and Kv7.3 subunits, as well as those composed of Kv7.3 and Kv7.5 subunits.[1][2] These channels are predominantly expressed in the nervous system and play a key role in controlling neuronal excitability.
Q3: In which animal models has this compound shown efficacy?
This compound has demonstrated broad-spectrum anti-seizure activity in various preclinical animal models, including the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models in rodents.[1]
Q4: What are the common adverse effects observed with this compound in preclinical and clinical studies?
In animal studies, a related compound, PF-04895162 (another designation for this compound), was associated with dose-dependent elevations in alanine (B10760859) aminotransferase (ALT), suggesting potential liver toxicity in rats with repeated dosing.[3] In human clinical trials, the most frequently reported adverse events were related to the central nervous system, including dizziness, somnolence, ataxia, and tremor.[1][4] The occurrence of these effects appears to be dose-dependent.[1]
Troubleshooting Guide: Addressing Variability in Animal Responses
Variability in animal responses to this compound can arise from several factors. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: Inconsistent or Lack of Efficacy
If you are observing inconsistent or lower-than-expected efficacy in your animal model, consider the following factors:
Potential Cause & Troubleshooting Steps
-
Species and Strain Differences:
-
Pharmacokinetics: Metabolic rates and drug distribution can vary significantly between species (e.g., mice vs. rats) and even between different strains of the same species.[5][6][7] Mice, for instance, often have higher metabolic rates than rats, which can lead to faster drug clearance and lower exposure.[6]
-
Pharmacodynamics: The expression levels and subunit composition of Kv7 channels may differ across species and strains, potentially altering the drug's efficacy.
-
Recommendation: If possible, conduct pilot pharmacokinetic studies in the chosen species and strain to determine the plasma and brain concentrations of this compound. This will help in correlating drug exposure with the observed efficacy. When comparing your results to published data, ensure you are using the same species and strain.
-
-
Formulation and Administration:
-
Solubility and Stability: this compound may have specific solubility characteristics. An improper vehicle can lead to poor dissolution, precipitation, and variable absorption.
-
Route of Administration: The chosen route (e.g., oral, intraperitoneal, intravenous) will significantly impact the bioavailability and time to peak concentration (Tmax).[8][9] Oral administration, for example, is subject to first-pass metabolism, which can differ between species.[5]
-
Recommendation: Ensure the formulation is optimized for solubility and stability. For oral administration, consider potential species differences in first-pass metabolism. For intraperitoneal injections, be mindful of the potential for injection into the gastrointestinal tract or other organs, which can lead to variable absorption.
-
-
Dose Selection:
-
Dose-Response Relationship: Both the therapeutic effects and adverse events of this compound are dose-dependent.[1] An inadequate dose will likely result in a lack of efficacy.
-
Recommendation: Perform a dose-response study to establish the optimal dose range for your specific animal model and experimental paradigm.
-
Issue 2: Unexpected or Severe Adverse Effects
If you are observing a high incidence of adverse effects, such as excessive sedation, motor impairment, or signs of toxicity, consider the following:
Potential Cause & Troubleshooting Steps
-
Species-Specific Sensitivity:
-
Metabolism and Clearance: Slower metabolism or clearance in a particular species or strain can lead to higher drug exposure and an increased risk of adverse effects.
-
Recommendation: Refer to pharmacokinetic data if available, or consider conducting a pilot study to assess drug exposure. It may be necessary to adjust the dose downwards for more sensitive species or strains.
-
-
Off-Target Effects:
-
High Concentrations: At higher concentrations, the selectivity of a compound may decrease, leading to off-target effects.
-
Recommendation: Correlate the timing of adverse events with the expected Tmax of the drug. If adverse effects are severe, consider reducing the dose.
-
-
Hepatotoxicity:
-
ALT Elevations: A related compound, PF-04895162, has been shown to cause dose-dependent ALT elevations in rats after repeated dosing, indicating potential liver injury.[3]
-
Recommendation: If your study involves repeated dosing, it is advisable to monitor liver function markers (e.g., ALT, AST) to assess for potential hepatotoxicity.
-
Data Summary Tables
Table 1: Preclinical Efficacy of this compound in Rodent Seizure Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Maximal Electroshock (MES) | Rodent | Not Specified | <1 to 5 mg/kg | Anti-seizure activity | [1] |
| Pentylenetetrazol (PTZ) | Rodent | Not Specified | <1 to 5 mg/kg | Anti-seizure activity | [1] |
| 6 Hz Seizures | Rodent | Not Specified | <1 to 5 mg/kg | Anti-seizure activity | [1] |
| Electrical Kindling | Rodent | Not Specified | <1 to 5 mg/kg | Anti-seizure activity | [1] |
Table 2: Human Clinical Trial Data for this compound in Photosensitive Epilepsy
| Dose | Number of Responders / Total Subjects | Common Adverse Events | Reference |
| 100 mg | 1 / 4 | Dizziness, Somnolence, Ataxia, Tremor | [1][4] |
| 400 mg | 2 / 4 | Dizziness, Somnolence, Ataxia, Tremor | [1][4] |
| 500 mg | 4 / 6 | Dizziness, Somnolence, Ataxia, Tremor | [1][4] |
Experimental Protocols
Protocol 1: General Procedure for Oral Administration in Rodents
-
Formulation: Prepare the desired concentration of this compound in a suitable vehicle. Common vehicles for oral administration in rodents include 0.5% methylcellulose (B11928114) or a suspension in a small amount of a palatable substance. Ensure the compound is fully dissolved or homogeneously suspended.
-
Animal Handling: Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a two-handed grip is often used.
-
Gavage: Use a gavage needle of appropriate size for the animal (e.g., 20-22 gauge for mice, 18-20 gauge for rats). Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.
-
Administration: Gently insert the gavage needle into the esophagus and slowly administer the formulation. Observe the animal for any signs of distress.
-
Post-Administration Monitoring: Monitor the animal for a short period to ensure there are no immediate adverse reactions.
Protocol 2: Assessment of Anti-Seizure Efficacy in the Maximal Electroshock (MES) Model
-
Drug Administration: Administer this compound or vehicle control at the desired dose and route. The timing of the seizure induction should be based on the expected Tmax of the compound.
-
Seizure Induction: Apply a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Endpoint: The primary endpoint is the percentage of animals in each treatment group that are protected from the tonic hindlimb extension.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 8. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Hepatotoxic Effects of Ica 105665 in Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the impact of Ica 105665 (PF-04895162) on liver function in experimental studies. This compound, a potent Kv7 potassium channel opener, demonstrated unexpected hepatotoxicity in human clinical trials, a result not predicted by initial animal studies.[1][2][3] This guide offers troubleshooting advice and frequently asked questions to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for liver function?
A1: this compound (also known as PF-04895162) is a potent, orally active opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[2][4] While under development for neurological conditions like epilepsy, it was discontinued (B1498344) during Phase I clinical trials due to observations of elevated liver transaminases in healthy subjects, indicating potential liver damage.[1][3] This was unexpected as preclinical studies in rats and monkeys did not identify the liver as a target organ.[1][2]
Q2: What is the proposed mechanism of this compound-induced liver toxicity?
A2: The hepatotoxicity of this compound is believed to stem from a dual-insult mechanism involving the inhibition of both mitochondrial function and the bile salt export pump (BSEP).[1][2][5] This combined effect leads to an accumulation of cytotoxic bile acids within liver cells, ultimately causing cellular damage.[1][6]
Q3: Why was the liver toxicity of this compound not detected in preclinical animal models?
A3: The discrepancy between human and animal studies highlights species-specific differences in liver physiology and drug metabolism.[1] Computational modeling suggests that humans may have a greater simulated liver exposure to the compound compared to rats.[3][6] Furthermore, the combination of mitochondrial toxicity and BSEP inhibition appears to be critical for the observed hepatotoxicity in humans, and this dual effect may not have been sufficiently pronounced in the animal models tested.[1][3]
Troubleshooting Guide
Issue: Observing cytotoxicity in my in vitro liver model after treatment with this compound.
| Potential Cause | Troubleshooting Step | Rationale |
| Mitochondrial Dysfunction | Perform a mitochondrial toxicity assay, such as measuring oxygen consumption rate (OCR) or assessing mitochondrial membrane potential. The mitochondrial Glu/Gal assay can also be used to detect mitochondrial impairment.[7] | This compound is known to inhibit mitochondrial function.[1][2] Quantifying this effect will help determine its contribution to the observed cytotoxicity. |
| Bile Salt Export Pump (BSEP) Inhibition | Conduct a BSEP inhibition assay using sandwich-cultured hepatocytes or membrane vesicles expressing BSEP. | This compound inhibits BSEP, leading to the intracellular accumulation of toxic bile salts.[1][2] Assessing the level of inhibition is crucial. |
| General Cytotoxicity | Run a standard cytotoxicity assay, such as measuring LDH release or ATP levels. The MTT assay can also provide an indicator of overall cell viability.[8] | It is important to distinguish between specific mechanisms of toxicity and general cell death. This compound has shown low cytotoxic potential in some human hepatocyte studies.[1] |
| Inappropriate in vitro model | Consider using more complex and physiologically relevant models such as 3D liver spheroids, co-cultures with non-parenchymal cells, or Liver-Chip systems.[9][10][11][12] | Traditional 2D cell cultures may lack the metabolic competency and cell-cell interactions necessary to accurately predict drug-induced liver injury (DILI).[11][13] |
Key Experimental Protocols
1. Assessing Mitochondrial Toxicity:
-
Seahorse XF Analyzer: Measure the oxygen consumption rate (OCR) of hepatocytes treated with this compound to directly assess mitochondrial respiration.
-
Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 or TMRM to quantify changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.
-
Glu/Gal Assay: Culture cells in media with either glucose or galactose as the primary energy source. Cells are more reliant on oxidative phosphorylation in galactose media, making them more sensitive to mitochondrial toxicants.[7]
2. BSEP Inhibition Assay:
-
Sandwich-Cultured Human Hepatocytes: This model allows for the formation of bile canaliculi, enabling the assessment of biliary efflux.
-
Culture primary human hepatocytes between two layers of collagen.
-
Treat the cells with this compound.
-
Use a fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein) to measure its accumulation within the cells, which is indicative of BSEP inhibition.
-
-
Vesicular Transport Assay:
-
Use membrane vesicles isolated from cells overexpressing human BSEP.
-
Measure the uptake of a radiolabeled BSEP substrate (e.g., [3H]-taurocholate) in the presence and absence of this compound.
-
Visualizing the Impact of this compound
Signaling Pathway of this compound-Induced Hepatotoxicity
Caption: Proposed mechanism of this compound-induced liver injury.
Experimental Workflow for Assessing Hepatotoxicity
Caption: A streamlined workflow for evaluating this compound hepatotoxicity.
References
- 1. Phase I study of PF‐04895162, a Kv7 channel opener, reveals unexpected hepatotoxicity in healthy subjects, but not rats or monkeys: clinical evidence of disrupted bile acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICA-105665 / Pfizer [delta.larvol.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emulatebio.com [emulatebio.com]
- 11. preprints.org [preprints.org]
- 12. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Platforms for Evaluating Liver Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Design to Minimize Ica 105665 Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine experimental designs and minimize the known toxicities of Ica 105665 (also known as PF-04895162).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and orally active opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1][2] This action helps to reduce neuronal excitability, which is the basis for its investigation as an anti-seizure medication.[1][2]
Q2: What are the known toxicities associated with this compound?
A2: The clinical development of this compound was halted due to observations of hepatotoxicity in healthy volunteers, specifically dose-dependent elevations in alanine (B10760859) aminotransferase (ALT), which can be indicative of liver damage.[1][3] Mechanistic studies have pointed to two primary causes for this liver injury: the inhibition of liver mitochondrial function and the inhibition of the bile salt export pump (BSEP).[1][3]
Q3: What were the clinical signs of toxicity observed with this compound?
A3: In a Phase 1 clinical trial, transaminase elevations of grade 1 or higher were seen in six out of eight healthy subjects who were treated with 300 mg of this compound twice a day for two weeks.[3] The most frequently reported adverse events in clinical studies were related to the nervous system and included dizziness, somnolence, ataxia, and tremor.[2][4][5] At a 600 mg dose, one patient experienced a brief generalized seizure.[2][4][5]
Q4: Are there any strategies to mitigate drug-induced toxicity in general?
A4: Yes, several strategies can be employed. These include designing drugs to minimize the formation of reactive metabolites, targeting specific enzymes to reduce off-target effects, and improving a drug's pharmacokinetic properties to lower the risk of toxicity.[6] Thorough preclinical testing using in vitro assays and animal models is also crucial for identifying potential toxicity issues early on.[6]
Troubleshooting Guide
This guide provides specific troubleshooting advice for researchers encountering issues related to this compound toxicity in their experiments.
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity observed in cell-based assays. | The concentration of this compound may be too high, leading to off-target effects. | Conduct a dose-response study to determine the optimal concentration that elicits the desired effect on Kv7 channels while minimizing cytotoxicity. Consider using a lower concentration for a longer duration. |
| Signs of mitochondrial dysfunction (e.g., decreased ATP production, increased reactive oxygen species). | This compound is known to inhibit mitochondrial respiratory function.[1] | Lower the concentration of this compound. Co-treat with a cytoprotective agent that supports mitochondrial function, such as an antioxidant. Use cell lines with varying mitochondrial sensitivities to assess the effect. |
| Evidence of cholestasis in in vitro models (e.g., bile acid accumulation). | This compound inhibits the bile salt export pump (BSEP).[1] | Reduce the concentration of this compound. Utilize sandwich-cultured hepatocytes or other advanced in vitro systems that can better model bile acid transport to assess cholestatic liability. |
| Inconsistent results between different cell lines. | Cell lines can have varying expression levels of Kv7 channels, metabolic enzymes, and transporters like BSEP. | Use a well-characterized cell line with known expression levels of the target channels and relevant liver proteins. Consider using primary human hepatocytes for the most clinically relevant data. |
| Difficulty translating in vitro findings to in vivo models. | Differences in metabolism and pharmacokinetics between species can lead to discrepancies. | Use a relevant animal model and conduct thorough pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure that the exposure levels in the animal model are comparable to those desired in a clinical setting. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and mitigate this compound toxicity.
Protocol 1: In Vitro Cytotoxicity Assessment
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2, primary human hepatocytes) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be wide enough to capture a full dose-response curve. Replace the existing medium with the medium containing this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: Perform a cytotoxicity assay to measure cell viability. Common assays include:
-
MTT Assay: Measures mitochondrial reductase activity.
-
LDH Release Assay: Measures lactate (B86563) dehydrogenase released from damaged cells.[7]
-
Real-Time Cell Analysis: Monitors cell proliferation and viability in real-time.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for cytotoxicity.
Protocol 2: Assessment of Mitochondrial Toxicity
Objective: To evaluate the effect of this compound on mitochondrial function.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with non-toxic concentrations of this compound as determined in Protocol 1.
-
Mitochondrial Function Assays:
-
Mitochondrial Membrane Potential: Use a fluorescent dye (e.g., JC-1, TMRE) to measure changes in the mitochondrial membrane potential. A decrease in potential is an indicator of mitochondrial dysfunction.
-
ATP Production: Measure cellular ATP levels using a luciferase-based assay. A reduction in ATP indicates impaired mitochondrial respiration.
-
Reactive Oxygen Species (ROS) Production: Use a fluorescent probe (e.g., DCFDA) to measure the generation of ROS. An increase in ROS suggests oxidative stress.
-
-
Data Analysis: Quantify the changes in mitochondrial parameters relative to the vehicle control.
Protocol 3: Evaluation of BSEP Inhibition
Objective: To assess the inhibitory effect of this compound on the bile salt export pump (BSEP).
Methodology:
-
Model System: Use a model system that expresses BSEP, such as sandwich-cultured human hepatocytes or membrane vesicles from cells overexpressing BSEP.
-
BSEP Substrate: Use a known fluorescent or radiolabeled BSEP substrate (e.g., taurocholate).
-
Inhibition Assay:
-
Pre-incubate the model system with various concentrations of this compound.
-
Add the BSEP substrate and measure its transport into or out of the cells/vesicles over time.
-
-
Data Analysis: Determine the IC50 value for BSEP inhibition by this compound.
Visualizations
Caption: Workflow for refining experimental design with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to Kv7 Channel Activators: Ica 105665 versus Retigabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Kv7 potassium channel activators: Ica 105665 (also known as PF-04895162) and retigabine (B32265) (ezogabine). Both compounds have been investigated for their therapeutic potential in neuronal hyperexcitability disorders, primarily epilepsy, by targeting the voltage-gated potassium channels of the Kv7 (KCNQ) family. Activation of these channels leads to neuronal hyperpolarization, thereby reducing the probability of action potential firing and suppressing abnormal neuronal activity.
While retigabine was approved for clinical use before its eventual withdrawal from the market due to side effects, this compound's clinical development was discontinued. This guide aims to provide a comprehensive overview of their respective pharmacological profiles based on available experimental data to inform future research and drug development efforts in this area.
Mechanism of Action and Selectivity
Both this compound and retigabine exert their primary pharmacological effect by acting as positive allosteric modulators of Kv7 channels. They bind to a hydrophobic pocket near the channel gate, stabilizing the open conformation and thereby increasing the potassium current.[1] This action effectively dampens neuronal excitability.
Retigabine is a broad-spectrum activator of neuronal Kv7 channels, showing activity on Kv7.2, Kv7.3, Kv7.4, and Kv7.5 subunits.[2][3] It is particularly potent on heteromeric Kv7.2/7.3 channels, which are the primary constituents of the M-current in neurons.[3] However, at higher concentrations (typically ≥10 μM), retigabine has been shown to modulate GABA-A receptors, which may contribute to its overall anticonvulsant effect but also represents a potential source of off-target effects.[4][5][6]
This compound is a potent activator of Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[7][8][9] Unlike retigabine, it has been suggested to have a more selective profile with no reported activity on GABA-A receptors.[10]
In Vitro Potency and Efficacy
The potency of these compounds has been evaluated using electrophysiological techniques, primarily whole-cell patch-clamp recordings in cell lines expressing specific Kv7 channel subtypes.
Table 1: Comparative In Vitro Potency (EC50) of this compound and Retigabine on Human Kv7 Channels
| Kv7 Channel Subtype | This compound EC50 | Retigabine EC50 |
| Kv7.2/7.3 | 0.3 µM[8][9] | 0.92 - 2 µM[11][12] |
| Kv7.3/7.5 | 1.5 µM[8] | Broadly active |
| Kv7.4 | 3.3 µM[8] | Broadly active |
Note: Data is compiled from multiple sources and direct head-to-head comparative studies under identical experimental conditions are limited.
Preclinical In Vivo Efficacy
Both compounds have demonstrated broad-spectrum anticonvulsant activity in various animal models of epilepsy. The maximal electroshock (MES) seizure model is a standard preclinical test indicative of efficacy against generalized tonic-clonic seizures.
Table 2: Comparative In Vivo Efficacy in the Maximal Electroshock (MES) Seizure Model
| Compound | Animal Model | ED50 |
| This compound | Rat | 0.9 mg/kg[13] |
| Retigabine | Mouse | ~9.81 mg/kg[14] |
| Retigabine | Rat | ~13.9 - 16.9 mg/kg[14] |
Note: ED50 values can vary based on the specific experimental protocol and animal strain used.
This compound has also shown efficacy in other preclinical models including the 6 Hz, pentylenetetrazole, and electrical kindling models at doses ranging from <1 to 5 mg/kg.[7] Retigabine has also demonstrated efficacy in a wide array of seizure models.[15]
Clinical Efficacy and Development Status
Retigabine underwent extensive clinical development and was approved as an adjunctive treatment for partial-onset seizures in adults.[16] Integrated analysis of pivotal clinical trials (RESTORE 1 and 2) demonstrated its efficacy in reducing seizure frequency.[16][17] For instance, responder rates (≥50% reduction in seizure frequency) were significantly higher for retigabine at doses of 600 mg/day (35%), 900 mg/day (45%), and 1200 mg/day (50%) compared to placebo (21-24%).[17] However, retigabine was later withdrawn from the market due to concerns about long-term side effects, including retinal abnormalities and skin discoloration.[2]
This compound showed promising early clinical results. In a Phase IIa proof-of-concept study in patients with photosensitive epilepsy, single doses of this compound (100, 400, and 500 mg) reduced the photoparoxysmal EEG response.[7][18][19][20] This provided evidence of its central nervous system penetration and engagement with neuronal Kv7 channels in humans.[7][19][20] However, the clinical development of this compound was ultimately discontinued.
Table 3: Summary of Clinical Trial Results
| Compound | Study Population | Key Findings |
| This compound | Patients with photosensitive epilepsy | Single doses of 100, 400, and 500 mg reduced the photoparoxysmal EEG response.[7][19][20] |
| Retigabine | Adults with drug-resistant partial-onset seizures | Significant reduction in seizure frequency and higher responder rates compared to placebo at doses of 600, 900, and 1200 mg/day.[16][17][21][22] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
A standard method to assess the potency and efficacy of Kv7 channel activators involves whole-cell patch-clamp recordings from cultured cells (e.g., CHO or HEK293 cells) stably expressing the Kv7 channel subunits of interest.
-
Cell Culture: Cells are cultured under standard conditions and transfected with the cDNAs encoding the desired Kv7 subunits.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular (pipette) solution typically contains (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.
-
Voltage Protocol: To elicit Kv7 currents, cells are held at a holding potential of -80 mV and then subjected to depolarizing voltage steps (e.g., to +40 mV).
-
Compound Application: The test compound (this compound or retigabine) is applied via a perfusion system at various concentrations to determine the dose-response relationship and calculate the EC50 value.[11][12]
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to evaluate the anticonvulsant efficacy of compounds against generalized tonic-clonic seizures.
-
Animals: Adult male mice or rats are typically used.
-
Drug Administration: The test compound is administered orally or intraperitoneally at various doses.
-
Seizure Induction: A brief electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration) is delivered through corneal or ear-clip electrodes to induce a seizure.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.[23][24][25][26]
Visualizations
Signaling Pathway of Kv7 Channel Activation
Caption: Mechanism of action of this compound and retigabine on Kv7 channels.
Experimental Workflow for In Vivo Anticonvulsant Testing
References
- 1. Synergy between retigabine and GABA in modulating the convulsant site of the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. new kv7 channel opener chemistry for treatment of seizures [aesnet.org]
- 11. benchchem.com [benchchem.com]
- 12. rupress.org [rupress.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. One man's side effect is another man's therapeutic opportunity: targeting Kv7 channels in smooth muscle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy-of-Retigabine-as-Adjunctive-Therapy-in-Two-Randomized-Trials-in-Adults-with-Drug-Resistant-Partial-Onset-Seizures--Completers-Population-Analysis [aesnet.org]
- 17. Retigabine as adjunctive therapy in adults with partial-onset seizures: integrated analysis of three pivotal controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Icagen, Inc. Reports Positive Results for ICA-105665 in Patients With Photosensitive Epilepsy - BioSpace [biospace.com]
- 19. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. neurology.org [neurology.org]
- 22. Efficacy and safety of retigabine/ezogabine as adjunctive therapy in adult Asian patients with drug-resistant partial-onset seizures: A randomized, placebo-controlled Phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. karger.com [karger.com]
- 25. Isobolographic characterization of interactions of retigabine with carbamazepine, lamotrigine, and valproate in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synergistic Interaction of Retigabine with Levetiracetam in the Mouse Maximal Electroshock-Induced Seizure Model: A Type II Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Preclinical Efficacy of Ica 105665 and Standard Anti-Seizure Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of the investigational compound Ica 105665 with established anti-seizure drugs (ASDs), including carbamazepine, lamotrigine, levetiracetam, and valproate. The following sections detail the pharmacological profiles, comparative efficacy in standardized seizure models, and the underlying mechanisms of action, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Ion Channels and Vesicles
The therapeutic effects of anti-seizure drugs are primarily mediated by their interaction with specific molecular targets within the central nervous system. This compound and the comparator drugs exhibit distinct mechanisms of action.
This compound is a potent activator of Kv7.2/7.3 and Kv7.3/7.5 voltage-gated potassium channels.[1][2] Activation of these channels leads to an increased potassium efflux, which hyperpolarizes the neuronal membrane, thereby reducing neuronal excitability and dampening the repetitive firing that characterizes seizure activity.
In contrast, many established ASDs target voltage-gated sodium channels. Carbamazepine and lamotrigine are classic examples, primarily acting by blocking these channels in a voltage- and use-dependent manner. This action stabilizes the inactivated state of the sodium channels, thereby limiting the sustained high-frequency firing of neurons.
Valproate exhibits a broader mechanism of action, which includes the blockade of voltage-gated sodium channels and T-type calcium channels. It is also known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Levetiracetam possesses a unique mechanism of action, binding to the synaptic vesicle protein 2A (SV2A). This interaction is thought to modulate the release of neurotransmitters from presynaptic terminals, although the precise downstream effects are still under investigation.
Comparative Preclinical Efficacy
The efficacy of this compound and standard ASDs has been evaluated in a battery of well-established preclinical seizure models in mice. These models are designed to mimic different types of human seizures and are crucial for the initial screening and characterization of potential new therapies. The median effective dose (ED50), the dose at which a drug is effective in 50% of the animals tested, is a key metric for comparing the potency of these compounds.
| Drug | MES (ED50 mg/kg) | 6 Hz (ED50 mg/kg) | s.c. PTZ (ED50 mg/kg) |
| This compound | <1 - 5 | <1 - 5 | <1 - 5 |
| Carbamazepine | 8.8 | 25.1 | >100 |
| Lamotrigine | 4.8 | 18.5 | 49.3 |
| Levetiracetam | >100 | 17.1 | 59.7 |
| Valproate | 272 | 473 | 149 |
Data for comparator drugs are derived from the NINDS Epilepsy Therapy Screening Program (ETSP) and are based on intraperitoneal administration in mice. The data for this compound is from published literature and may have been obtained under different experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key preclinical seizure models cited in this guide.
Maximal Electroshock (MES) Seizure Model
This model is used to screen for drugs that are effective against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice (e.g., CF-1 strain), weighing 18-25 grams.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
A drop of electrolyte solution (e.g., 0.9% saline) is applied to the corneal electrodes to ensure good electrical contact.
-
The electrodes are placed on the corneas of the mouse.
-
An alternating electrical current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure, which is the primary endpoint.
-
-
Data Analysis: The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension.
Hz Seizure Model
This model is considered to be more sensitive for detecting drugs with potential efficacy against therapy-resistant partial seizures.
-
Animal Model: Male albino mice (e.g., CF-1 strain), weighing 18-25 grams.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes, capable of delivering a 6 Hz stimulus.
-
Procedure:
-
Corneal electrodes are prepared and applied as in the MES model.
-
A constant current electrical stimulus (e.g., 32 mA or 44 mA) at a frequency of 6 Hz is delivered for a longer duration (e.g., 3 seconds).
-
The animal is observed for seizure activity, which typically includes a stun, forelimb clonus, and twitching of the vibrissae.
-
-
Data Analysis: Protection is defined as the absence of seizure activity. The ED50 is the dose that protects 50% of the animals.
Subcutaneous Pentylenetetrazole (s.c. PTZ) Seizure Model
This model is used to identify drugs that may be effective against myoclonic and absence seizures.
-
Animal Model: Male albino mice (e.g., CF-1 strain), weighing 18-25 grams.
-
Procedure:
-
The test compound or vehicle is administered to the animals.
-
After a predetermined time, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is injected subcutaneously.
-
Each animal is placed in an individual observation chamber and observed for the presence of clonic seizures (lasting for at least 5 seconds).
-
-
Data Analysis: The ED50 is the dose of the drug that protects 50% of the animals from clonic seizures.
Corneal Kindling Model
This model is used to study the process of epileptogenesis and to evaluate the efficacy of drugs against chronic epilepsy.
-
Animal Model: Male mice (e.g., C57BL/6 strain).
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animals receive repeated, initially subconvulsive, electrical stimulation through the corneal electrodes (e.g., twice daily).
-
The severity of the resulting seizures is scored using a standardized scale (e.g., Racine scale).
-
Stimulations are continued until the animals consistently exhibit a fully kindled seizure (e.g., a score of 5 on the Racine scale).
-
Once fully kindled, the animals can be used to test the efficacy of anti-seizure drugs.
-
-
Data Analysis: The ability of a drug to reduce the seizure score in fully kindled animals is used to determine its efficacy.
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
A simplified workflow for preclinical anti-seizure drug efficacy testing.
Signaling pathway for this compound's mechanism of action.
Simplified mechanisms of action for comparator anti-seizure drugs.
References
Validating the Mechanism of Action of Ica 105665: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ica 105665's performance with the well-established Kv7 channel opener, Retigabine. This document summarizes the available experimental data for this compound and presents detailed protocols for the key validation assays in relevant cell lines.
This compound (also known as PF-04895162) is a potent, orally active small molecule that functions as an opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] These channels are critical regulators of neuronal excitability, and their activation is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy. While extensive preclinical and clinical data exist for this compound, detailed in-vitro validation studies in various cell lines are not as widely published as those for the prototypical Kv7 activator, Retigabine. This guide aims to bridge this gap by presenting the available data for this compound alongside comparative data for Retigabine and providing standardized protocols for the key experiments used to validate the mechanism of action of such compounds.
Comparative Performance: this compound vs. Retigabine
The primary mechanism of action for this compound is the positive modulation of Kv7 channels, leading to a hyperpolarizing shift in the voltage-dependence of channel activation. This enhances the M-current, which helps to stabilize the neuronal membrane potential and reduce repetitive firing. The following table summarizes the available quantitative data for this compound in comparison to Retigabine.
| Compound | Target | Cell Line | Assay | Potency (EC50) | Reference |
| This compound | rat Kv7.2/7.3 | Not Specified | Not Specified | 160 nM | [2] |
| Retigabine | human Kv7.2/7.3 | HEK293 | Rubidium Efflux | ~1.9 µM | [3] |
| Retigabine | rat Kv7.2/7.3 | CHO | Electrophysiology | Not Specified | [4] |
Note: The available in-vitro data for this compound is limited in the public domain. The provided EC50 value is from a study that references a "manuscript in preparation."
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for validating its mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. It is crucial to ensure proper cell line authentication to maintain data reproducibility and integrity.
Cell Line Authentication
Prior to any experimentation, it is imperative to authenticate the cell lines to be used (e.g., HEK293, CHO). This can be achieved through methods such as Short Tandem Repeat (STR) profiling to confirm the cell line's identity and testing for mycoplasma contamination.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the effects of compounds on ion channel function with high resolution.
Objective: To measure the effect of this compound on the voltage-dependent activation of Kv7.2/7.3 or Kv7.3/7.5 channels expressed in a mammalian cell line.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the Kv7 channel subunits of interest.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
Patch pipettes (2-4 MΩ).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Culture the transfected cells on glass coverslips to a confluency of 50-70%.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with a fire-polished patch pipette filled with the internal solution.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit Kv7 currents.
-
Record baseline currents in the absence of the compound.
-
Perfuse the cell with the external solution containing various concentrations of this compound or the comparator compound.
-
Repeat the voltage-step protocol at each concentration to record the drug-induced effects.
-
Analyze the data to determine the concentration-response curve and the shift in the voltage of half-maximal activation (V₅₀).
Rubidium Efflux Assay
This is a higher-throughput functional assay to screen for and characterize ion channel modulators.
Objective: To measure the ability of this compound to increase the efflux of rubidium ions (a surrogate for potassium ions) through Kv7 channels.
Materials:
-
HEK293 or CHO cells stably expressing the Kv7 channel subunits of interest, plated in 96-well plates.
-
Loading buffer: Physiological salt solution containing rubidium chloride (RbCl).
-
Assay buffer: Physiological salt solution with a low potassium concentration.
-
Stimulation buffer: Assay buffer containing a high concentration of potassium to depolarize the cells and open voltage-gated channels.
-
Lysis buffer (e.g., 1% Triton X-100).
-
Atomic Absorption Spectrometer.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Aspirate the culture medium and incubate the cells with the loading buffer for 2-4 hours at 37°C to allow for rubidium uptake.
-
Wash the cells multiple times with the assay buffer to remove extracellular rubidium.
-
Add the assay buffer containing different concentrations of this compound or the comparator compound to the wells and incubate for a defined period.
-
Add the stimulation buffer to all wells to activate the Kv7 channels.
-
After a short incubation period, collect the supernatant (containing the effluxed rubidium).
-
Lyse the remaining cells in the wells with the lysis buffer (to measure the intracellular rubidium).
-
Determine the rubidium concentration in the supernatant and the cell lysate using an atomic absorption spectrometer.
-
Calculate the percentage of rubidium efflux for each condition and determine the EC₅₀ value for the compound.
Logical Comparison of Alternatives
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Cross-Species Comparative Analysis of Ica 105665: Efficacy, Pharmacokinetics, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the effects of Ica 105665, a potent neuronal Kv7 potassium channel opener. The information is intended to support research and drug development efforts by offering a consolidated view of its preclinical and clinical profile. The data presented is compiled from various studies and is supplemented with detailed experimental protocols and visual representations of its mechanism of action.
Efficacy in Preclinical and Clinical Models of Epilepsy
This compound has demonstrated broad-spectrum anti-seizure activity in multiple animal models and has shown target engagement in human studies.[1] A summary of its efficacy across different species is presented below.
Quantitative Efficacy Data
| Species | Model | Effective Dose | Endpoint |
| Rodent (Mouse/Rat) | Maximal Electroshock (MES) | <1 to 5 mg/kg | Protection from tonic hindlimb extension |
| Rodent (Mouse/Rat) | 6 Hz Seizure | <1 to 5 mg/kg | Protection from seizure activity |
| Rodent (Mouse/Rat) | Pentylenetetrazole (PTZ) | <1 to 5 mg/kg | Prevention of clonic and tonic-clonic seizures |
| Rodent (Rat) | Electrical Kindling | <1 to 5 mg/kg | Reduction of seizure severity and duration |
| Human | Photosensitivity Model | 100, 400, 500 mg (single doses) | Reduction of Standardized Photosensitivity Range (SPR) |
Cross-Species Pharmacokinetic Profile
Human Pharmacokinetic Parameters
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) |
| 100 | 3,318 | 2.20 | 4.26 |
| 200 | 6,228 | 3.38 | 4.03 |
| 400 | - | - | - |
| 500 | - | - | - |
Data for 400mg and 500mg doses were not explicitly found in the search results.
Comparison with an Alternative Kv7 Channel Opener: Retigabine (B32265)
Retigabine is another Kv7 channel opener that has been approved for the treatment of epilepsy. A comparison of its effective doses and pharmacokinetic profile with this compound can provide valuable context.
Efficacy and Pharmacokinetic Comparison
| Parameter | This compound | Retigabine |
| Effective Dose (Rodent) | <1 to 5 mg/kg (various models)[1] | 1.0 mg/kg (AMPH+CDP-induced hyperactivity, rat)[3], 5 mg/kg (MES, rat)[4] |
| Effective Dose (Human) | 100, 400, 500 mg (Photosensitivity model)[1][5] | 600, 900, 1200 mg/day (Adjunctive therapy for partial-onset seizures)[6] |
| Human Tmax | 2.20 - 3.38 hr[1] | 0.5 - 2.0 hr[7] |
| Human Half-life | 4.03 - 4.26 hr[1] | 6 - 8 hr[7] |
| Human Bioavailability | Not explicitly found | ~60%[7] |
Mechanism of Action: Kv7 Channel Modulation
This compound exerts its anti-seizure effects by opening neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] This leads to a hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability. The signaling pathway below illustrates the mechanism of action.
Caption: Signaling pathway of this compound's anti-seizure effect.
Experimental Protocols
Detailed methodologies for the key preclinical and clinical experiments cited are provided below to facilitate replication and further investigation.
Preclinical Seizure Models
1. Maximal Electroshock (MES) Seizure Test (Rodents)
-
Objective: To assess the ability of a compound to prevent the spread of seizures.
-
Procedure:
-
Administer this compound or vehicle to rodents (mice or rats) at various doses.
-
At the time of predicted peak effect, deliver an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) via corneal electrodes.[8]
-
Observe the animal for the presence or absence of a tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered a protective effect.[8]
-
Calculate the median effective dose (ED50) required to protect 50% of the animals.
-
2. Pentylenetetrazole (PTZ) Seizure Test (Rodents)
-
Objective: To evaluate the efficacy of a compound against chemically-induced clonic seizures.
-
Procedure:
-
Administer this compound or vehicle to rodents.
-
After a predetermined time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg subcutaneously in mice).
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of such seizures indicates a protective effect.
-
Determine the ED50 of the compound.
-
3. 6 Hz Seizure Test (Rodents)
-
Objective: To identify compounds effective against psychomotor seizures that are often resistant to standard antiepileptic drugs.
-
Procedure:
-
Administer this compound or vehicle to rodents.
-
At the time of peak effect, deliver a low-frequency electrical stimulus (6 Hz, 0.2 msec pulse width, 3 sec duration) via corneal electrodes.[9] A current intensity of 32 mA is typically used.[9]
-
Observe the animal for seizure activity, which is characterized by a stun posture, forelimb clonus, and twitching of the vibrissae.[9]
-
An animal is considered protected if it resumes normal exploratory behavior within 10 seconds.[9]
-
Calculate the ED50.
-
Clinical Photosensitivity Model
Human Photosensitivity Test
-
Objective: To assess the central nervous system activity of a compound by measuring its effect on photoparoxysmal responses (PPRs) in photosensitive individuals.
-
Study Design: A single-blind, single-dose, multiple-cohort study.[5]
-
Procedure:
-
Enroll male and female patients (18-60 years) with a history of reproducible PPRs.[5]
-
On day 1, administer a placebo and perform intermittent photic stimulation (IPS) to establish the baseline Standardized Photosensitivity Range (SPR).
-
On day 2, administer a single dose of this compound (e.g., 100, 200, 400, 500 mg).[5]
-
Perform IPS at multiple time points post-dose to assess changes in the SPR.
-
A reduction in the SPR is indicative of an anti-epileptic effect. A partial response is defined as a reduction in the SPR of at least three units at three separate time points compared to placebo.[5] Complete suppression is defined as no PPRs.[5]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical to clinical evaluation of an anti-seizure compound like this compound.
Caption: Preclinical to clinical workflow for an anti-seizure drug.
References
- 1. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the new antiepileptic drug retigabine in a rodent model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lamotrigine and retigabine increase motor threshold in transcranial magnetic stimulation at the dose required to produce an antiepileptic effect against maximal electroshock-induced seizure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Retigabine on Acute Limbic Seizures in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of retigabine/ezogabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Kv7 Channel Openers in Neuropathic Pain Treatment: Ica 105665 vs. Retigabine and Maxipost
For Researchers, Scientists, and Drug Development Professionals
The management of neuropathic pain remains a significant challenge in modern medicine, with a pressing need for novel therapeutic agents that offer improved efficacy and tolerability. Voltage-gated potassium channels of the Kv7 family (KCNQ) have emerged as a promising target for the treatment of neuronal hyperexcitability disorders, including epilepsy and neuropathic pain. This guide provides a detailed comparison of Ica 105665, a novel Kv7 channel opener, with other notable Kv7 modulators, Retigabine (B32265) and Maxipost, focusing on their performance in the context of neuropathic pain.
Mechanism of Action: Targeting Neuronal Hyperexcitability
Neuropathic pain is characterized by the hyperexcitability of sensory neurons. Kv7 channels, particularly Kv7.2, Kv7.3, and Kv7.5 subtypes, are crucial regulators of neuronal excitability. They generate the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing.[1] A reduction in M-current function is implicated in the pathophysiology of neuropathic pain.[2] Kv7 channel openers enhance the M-current, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing, thereby alleviating pain.
This compound is a potent opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[3] Retigabine (also known as ezogabine) is a non-selective Kv7 channel opener, activating Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels.[4] It has also been shown to modulate GABA-A receptors at higher concentrations.[5] Maxipost (BMS-204352) is a positive modulator of neuronal Kv7 channels and also acts on large-conductance calcium-activated potassium (BK) channels.[6][7]
Comparative In Vitro Profile
The in vitro potency and selectivity of Kv7 channel openers are critical determinants of their potential therapeutic window and side-effect profile. The following table summarizes the available half-maximal effective concentration (EC50) values for this compound, Retigabine, and Maxipost on various Kv7 channel subtypes.
| Compound | Kv7.2 (EC50) | Kv7.2/7.3 (EC50) | Kv7.3/7.5 (EC50) | Kv7.4 (EC50) | Kv7.5 (EC50) | Other Targets |
| This compound | - | 0.3 µM[2] | 1.5 µM[2] | 3.3 µM[2] | - | - |
| Retigabine | 2.6 µM[2] | 2.4 µM[2] | - | 22 µM[2] | 15 µM[2] | GABA-A receptors (at ≥10 µM)[8] |
| Maxipost | - | Positive Modulator[6] | Positive Modulator[6] | 2.4 µM[9] | 2.4 µM[9] | BK channels (positive modulator), Kv7.1 (negative modulator), GABAA receptors (negative modulator)[7] |
Preclinical Efficacy in Neuropathic Pain Models
The in vivo efficacy of these compounds has been evaluated in various animal models of neuropathic pain. While extensive data is available for Retigabine, preclinical data for this compound in neuropathic pain models is limited in the public domain. Maxipost has been primarily studied in models of anxiety, with some data supporting its action on Kv7 channels.
| Compound | Animal Model | Pain Type | Efficacy |
| This compound | - | - | A proof-of-mechanism study in pain was initiated, but specific preclinical efficacy data in neuropathic pain models is not publicly available.[5][10] |
| Retigabine | Streptozotocin (B1681764) (STZ)-induced diabetic neuropathy (Rat) | Mechanical Allodynia | Significant attenuation at 15 mg/kg (i.p.)[11] |
| Chronic Constriction Injury (CCI) (Rat) | Mechanical Hyperalgesia | Significant attenuation at 5 and 20 mg/kg (p.o.)[12] | |
| Spared Nerve Injury (SNI) (Rat) | Mechanical Hyperalgesia | Significant attenuation at 5 and 20 mg/kg (p.o.)[12] | |
| L5 Ligation (Rat) | Thermal Hyperalgesia & Tactile Allodynia | Dose-dependent elevation of pain threshold; 10 mg/kg (p.o.) as effective as 100 mg/kg gabapentin[13] | |
| Maxipost | Mouse models of anxiety (Zero Maze, Marble Burying) | Anxiety-like behavior | Anxiolytic effects at 3-30 mg/kg, mediated by Kv7 channel activation[4] |
Experimental Protocols
Standardized animal models and behavioral assays are essential for the preclinical evaluation of analgesics. Below are detailed methodologies for key experiments cited in the evaluation of Kv7 openers.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used method to induce peripheral neuropathic pain.[9]
-
Animal Model: Male Sprague-Dawley or Wistar rats (typically 200-250g).
-
Surgical Procedure:
-
Animals are anesthetized (e.g., with isoflurane).
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.
-
-
Post-operative Care: Animals are monitored for recovery and signs of infection.
-
Behavioral Testing: Typically commences 7-14 days post-surgery, once neuropathic pain behaviors have developed.
Spared Nerve Injury (SNI) Model
The SNI model produces a robust and long-lasting neuropathic pain state.[16]
-
Animal Model: Male Sprague-Dawley or Wistar rats or C57BL/6 mice.
-
Surgical Procedure:
-
Behavioral Testing: Behavioral hypersensitivity develops rapidly and is assessed on the lateral side of the paw, which is innervated by the spared sural nerve.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model is used to study painful diabetic neuropathy.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Induction of Diabetes:
-
A single intraperitoneal (i.p.) or intravenous (i.v.) injection of streptozotocin (STZ), typically 50-65 mg/kg, is administered.
-
Diabetes is confirmed by measuring blood glucose levels (typically >250 mg/dL) a few days after STZ injection.
-
-
Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over several weeks.
Behavioral Assays
-
Von Frey Test (Mechanical Allodynia): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold (PWT). A lower PWT in the injured paw compared to the contralateral or baseline indicates mechanical allodynia.
-
Hot Plate Test (Thermal Hyperalgesia): The latency to a nociceptive response (e.g., paw licking or jumping) when the animal is placed on a heated surface is measured. A shorter latency indicates thermal hyperalgesia.
Conclusion
The activation of Kv7 channels presents a compelling strategy for the treatment of neuropathic pain. Retigabine has demonstrated consistent efficacy in a variety of preclinical models, although its clinical use has been hampered by off-target effects. Maxipost also shows promise, though more research is needed to delineate its specific effects in neuropathic pain.
This compound, with its potent activity on specific neuronal Kv7 subtypes, represents a potentially more targeted therapeutic approach. However, the lack of publicly available, detailed preclinical efficacy data in neuropathic pain models makes a direct and comprehensive comparison with established compounds like Retigabine challenging at this time. Further research and publication of in vivo data for this compound are crucial to fully assess its potential as a novel analgesic for neuropathic pain. The data presented in this guide should serve as a valuable resource for researchers in the field to inform future studies and drug development efforts targeting Kv7 channels.
References
- 1. Neuropathic pain and Kv7 voltage-gated potassium channels: The potential role of Kv7 activators in the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 3. Anti-allodynic Efficacy of NMDA Antagonist Peptide and Noradrenaline Alone and in Combination in Rodent Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic effects of Maxipost (BMS-204352) and retigabine via activation of neuronal Kv7 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Effects of the potassium ion channel modulators BMS-204352 Maxipost and its R-enantiomer on salicylate-induced tinnitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. criver.com [criver.com]
- 10. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
- 16. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. mdbneuro.com [mdbneuro.com]
A Comparative Analysis of the Side Effect Profiles of Kv7 Modulators
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated potassium channel subfamily Q (Kv7) represents a clinically validated target for the treatment of neuronal hyperexcitability disorders, most notably epilepsy. Modulators of these channels, particularly Kv7.2/7.3 activators, have demonstrated efficacy in reducing seizure frequency. However, the therapeutic window of these agents is often limited by their side effect profiles. This guide provides a comparative analysis of the adverse effects associated with both approved and investigational Kv7 modulators, supported by available clinical trial data.
Comparative Analysis of Side Effect Profiles
The side effect profiles of Kv7 modulators vary, largely influenced by their selectivity for different Kv7 subtypes and potential off-target activities. The first-generation modulators, such as retigabine (B32265) (ezogabine) and flupirtine, exhibited a range of dose-limiting adverse events, primarily related to the central nervous system (CNS). Newer generation compounds, like XEN1101 and BHV-7000, have been designed for improved selectivity and tolerability.
Retigabine (Ezogabine): As the first-in-class Kv7 channel opener approved for adjunctive treatment of partial-onset seizures, retigabine's use was ultimately curtailed by long-term safety concerns, including blue-gray discoloration of the skin, nails, and retina, as well as urinary retention.[1][2] Its most common side effects were CNS-related, including dizziness, somnolence, and confusion, which were dose-dependent.[1][3][4]
Flupirtine: This non-opioid analgesic, also a Kv7 channel opener, was withdrawn from the market in Europe due to the risk of serious liver injury.[5] Its side effect profile was characterized by dizziness, drowsiness, and nausea.[6][7][8]
XEN1101 (Azetukalner): An investigational Kv7.2/7.3 opener, XEN1101 has shown a more favorable safety profile in clinical trials compared to first-generation modulators. While CNS effects such as dizziness and somnolence are still the most common treatment-emergent adverse events (TEAEs), they appear to be generally mild to moderate.[9][10] Importantly, the pigmentation issues associated with retigabine have not been reported with XEN1101.[11]
BHV-7000: Another selective Kv7.2/7.3 activator in clinical development, BHV-7000 has demonstrated a promising safety and tolerability profile in early-phase trials.[12][13] Notably, these studies have reported low rates of CNS-related adverse events, with no significant reports of somnolence or cognitive disturbances, which are typically associated with other anti-seizure medications.[12][14]
Data Presentation
The following table summarizes the incidence of common treatment-emergent adverse events for various Kv7 modulators based on published clinical trial data.
| Adverse Event | Retigabine (Ezogabine) (600-1200 mg/day) | XEN1101 (10-25 mg/day) | BHV-7000 (10-120 mg/day) | Flupirtine (300-400 mg/day) | Placebo |
| CNS-Related | |||||
| Dizziness | 23% - 40.5%[1][3][15] | 24.6%[9] | 16.7% (SAD)[16] | 11%[6][7] | 10%[3] |
| Somnolence/Drowsiness | 22% - 31.4%[1][3][15] | 15.6%[9] | Not Reported[12][13] | 9%[6][7] | 11%[3] |
| Confusion | 9% - 9.2%[1][3] | 4.7% (Confusional state)[10] | Not Reported | Present[8] | 4%[3] |
| Fatigue | 15%[17] | 10.9%[9] | Present (SAD)[16] | Present[6] | 7%[3] |
| Headache | 11%[3] | Present | 11.3% (MAD)[13] | Present[8] | 13%[3] |
| Tremor | 8%[1] | Present | Not Reported | 2%[6] | 4%[3] |
| Gastrointestinal | |||||
| Nausea | 10.5%[15] | Present | Not Reported | Present[6][8] | 6.6%[15] |
| Urinary | |||||
| Urinary Retention/Hesitation | 5.9% (1200 mg/day)[3] | 2 AEs reported[9] | Not Reported | Not Reported | 0.7%[3] |
| Dysuria | 5.2% (1200 mg/day)[3] | Not Reported | Not Reported | Not Reported | 1.3%[3] |
| Other | |||||
| Back Pain | Not Reported | Not Reported | 11.3% (MAD)[13] | Not Reported | Not Reported |
Note: The data presented is compiled from various clinical trials with different patient populations and study designs. Direct comparison should be made with caution.
Experimental Protocols
The assessment of side effects for Kv7 modulators in clinical trials follows standardized procedures for anti-seizure medications.
Preclinical Evaluation
-
Maximal Electroshock Seizure (MES) Test: This is a primary screening model to assess a compound's ability to prevent the tonic hindlimb extension phase of a seizure, indicative of efficacy against generalized tonic-clonic seizures.[18][19]
-
Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures.[18][20]
-
Neurotoxicity and Behavioral Assessments: Preclinical studies often include a battery of tests to evaluate potential CNS side effects. These can include observational assessments (e.g., Irwin test, Functional Observational Battery) and more specific tests for motor coordination (e.g., rotarod test) and cognitive function (e.g., Morris water maze for spatial memory).[21]
Clinical Evaluation
-
Add-on Clinical Trial Design: The standard for evaluating new anti-seizure drugs is the placebo-controlled, add-on trial.[2][21] In this design, patients with refractory epilepsy who are on a stable regimen of 1-3 existing anti-seizure medications are randomized to receive either the investigational drug or a placebo.
-
Adverse Event Monitoring: Treatment-emergent adverse events (TEAEs) are systematically recorded at each study visit. The severity and relationship to the study drug are assessed by the investigator.
-
Cognitive and Neurological Assessments: While specific protocols can vary between trials, assessments for CNS side effects often involve:
-
Standardized Questionnaires: Patients may complete questionnaires to self-report symptoms like dizziness, somnolence, and fatigue.
-
Cognitive Testing: Although not always a primary endpoint, some trials incorporate standardized cognitive tests to more objectively measure changes in attention, memory, and executive function. The Montreal Cognitive Assessment (MoCA) is one such tool that can be used.[22]
-
Electroencephalography (EEG): EEG can be used as a biomarker to assess the pharmacodynamic effects of the drug on brain activity and may help in understanding the neural basis of both efficacy and side effects.[23]
-
Mandatory Visualization
Signaling Pathways
Caption: Kv7 Channel Signaling Pathway.
Experimental Workflow
Caption: Drug Development and Side Effect Assessment Workflow.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. From clinical trials of antiepileptic drugs to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical utility, safety, and tolerability of ezogabine (retigabine) in the treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flupirtine: Clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the adverse reactions and efficacy of long-term treatment with flupirtine: preliminary results of an ongoing twelve-month study with 200 patients suffering from chronic pain states in arthrosis or arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Flupirtine in the Treatment of Pain - Chemistry and its Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xenon-pharma.com [xenon-pharma.com]
- 10. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. phase 1 multiple ascending dose studies demonstrate safety and tolerability of bhv-7000, a novel kv7 potassium channel activator [aesnet.org]
- 13. biohaven.b-cdn.net [biohaven.b-cdn.net]
- 14. Biohaven Presents Expanded EEG and Safety Data for BHV-7000 at the American Epilepsy Society Annual Meeting [prnewswire.com]
- 15. Profile of ezogabine (retigabine) and its potential as an adjunctive treatment for patients with partial-onset seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biohaven.com [biohaven.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. benchchem.com [benchchem.com]
- 19. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 20. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. openaccessjournals.com [openaccessjournals.com]
- 22. Comparison of screening tests in the evaluation of cognitive status of patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EEG Biomarker and Safety Data Reported for BHV-7000, A Potassium Ion Channel Activator Under Investigation for Epilepsy Treatment - - Practical Neurology [practicalneurology.com]
Independent Validation of Ica 105665 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings for the investigational Kv7 potassium channel agonist Ica 105665, with a focus on independent validation and comparison with the alternative compound, Retigabine (B32265). The development of this compound was discontinued, and this guide incorporates the findings that led to this decision.
Executive Summary
This compound (also known as PF-04895162) is a potent opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] Preclinical studies demonstrated its potential as a broad-spectrum anticonvulsant. A Phase IIa clinical trial in patients with photosensitive epilepsy suggested efficacy in reducing the photoparoxysmal response. However, the development of this compound was halted due to findings of hepatotoxicity in a Phase I study in healthy volunteers. This finding represents a critical piece of independent safety validation that ultimately led to the termination of the compound's development. Retigabine, another Kv7 channel agonist, reached the market for the treatment of partial-onset seizures but was later withdrawn due to long-term adverse effects, including skin and retinal discoloration. A direct, head-to-head independent validation of the efficacy of this compound has not been published.
Data Presentation
Preclinical Anticonvulsant Activity
Retigabine also showed a broad preclinical efficacy profile in various seizure models.[2][3][4][5][6]
| Seizure Model | This compound Reported Activity | Retigabine Reported Activity |
| Maximal Electroshock (MES) | Active[1] | Active[2] |
| Pentylenetetrazole (PTZ) | Active[1] | Active[2] |
| 6 Hz Psychomotor Seizure | Active[1] | Active |
| Amygdala Kindling | Active[1] | Active |
Clinical Efficacy in Epilepsy
The primary clinical efficacy data for this compound comes from a Phase IIa study in patients with photosensitive epilepsy (NCT00979004). The study evaluated the effect of single doses of this compound on the Standard Photosensitivity Range (SPR).
| Dose of this compound | Number of Responders / Total Subjects | Response Definition |
| 100 mg | 1 / 4 | Reduction in SPR of at least three units at three separate time points, or complete suppression of PPR.[1][7] |
| 200 mg | 0 / 4 | Reduction in SPR of at least three units at three separate time points, or complete suppression of PPR.[1][7] |
| 400 mg | 2 / 4 (one with complete suppression) | Reduction in SPR of at least three units at three separate time points, or complete suppression of PPR.[1][7] |
| 500 mg | 4 / 6 | Reduction in SPR of at least three units at three separate time points, or complete suppression of PPR.[1][7] |
Retigabine was approved for adjunctive treatment of partial-onset seizures. Data from a pivotal Phase III trial (RESTORE 1) is presented below. A direct comparison in a photosensitive epilepsy model is not available.
| Treatment Group | Median % Reduction in Seizure Frequency | Responder Rate (≥50% reduction) |
| Retigabine (1200 mg/day) | 44.3% | 44.4% |
| Placebo | 17.5% | 17.8% |
Safety and Tolerability
The most significant finding regarding the independent validation of this compound's safety profile was the observation of hepatotoxicity in a Phase I trial (NCT01691274) in healthy volunteers. This led to the discontinuation of its development.
| Compound | Common Adverse Events | Serious Adverse Events Leading to Discontinuation |
| This compound | Dizziness, somnolence, ataxia, tremor.[1] | Hepatotoxicity (Observed in a Phase I trial) |
| Retigabine | Dizziness, somnolence, fatigue, confusion, slurred speech, urinary retention.[8][9] | Retinal and skin discoloration, urinary retention.[10][11] |
Experimental Protocols
This compound Phase IIa Photosensitive Epilepsy Study (NCT00979004)
-
Study Design: A multi-center, single-blind, placebo-controlled, single-dose, dose-escalation study.
-
Participants: Patients with a stable history of photosensitive epilepsy.
-
Procedure:
-
Day 1 (Placebo): Patients received a single dose of placebo. The Standard Photosensitivity Range (SPR) was determined by intermittent photic stimulation (IPS) at various frequencies. The SPR is the range of frequencies that elicit a photoparoxysmal response (PPR) on electroencephalogram (EEG).
-
Day 2 (Active Treatment): Patients received a single dose of this compound (100, 200, 400, or 500 mg). SPR was assessed at multiple time points post-dose.
-
-
Primary Outcome: The change in SPR from baseline (placebo day) compared to the active treatment day. A response was defined as a reduction in the SPR of at least three units at three separate time points or complete suppression of the PPR.[7]
This compound Phase I Hepatotoxicity Study (NCT01691274)
-
Study Design: A randomized, parallel-assignment study in healthy volunteers.
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of PF-04895162 (this compound).
-
Key Finding: The study was terminated due to observations of liver toxicity.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow of the this compound Phase IIa photosensitive epilepsy trial.
Caption: this compound development and discontinuation logic.
References
- 1. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of retigabine (ezogabine), a first‐in‐class K+ channel opener for the treatment of epilepsy | Semantic Scholar [semanticscholar.org]
- 4. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijphs.org [ijphs.org]
- 6. [Retigabine - a new antiepileptic drug with a different mechanism of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
- 9. The possibility of adverse effect of Kv7-channel opener retigabine on memory processes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Ica 105665 and Novel Potassium Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ica 105665, a potent potassium channel opener, with the novel and clinically advanced Kv7.2/7.3 opener, XEN1101 (azetukalner). The information presented is intended to assist researchers and drug development professionals in evaluating these compounds for their potential therapeutic applications, particularly in the context of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
Introduction to Potassium Channel Openers
Voltage-gated potassium channels, particularly the Kv7 (KCNQ) family, are crucial regulators of neuronal excitability. The heteromeric Kv7.2/7.3 channels are predominantly responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and dampens repetitive firing. Openers of these channels enhance the M-current, leading to hyperpolarization and a reduction in neuronal firing, making them attractive therapeutic targets for conditions like epilepsy.
This compound and XEN1101 are two such potassium channel openers that have been evaluated for their anticonvulsant properties. This guide will delve into their comparative pharmacology, efficacy, and the experimental methodologies used to characterize them.
Quantitative Performance Comparison
The following tables summarize the available preclinical data for this compound and XEN1101, focusing on their potency and selectivity for Kv7 channels.
Table 1: In Vitro Potency (EC50) at Kv7.2/7.3 Channels
| Compound | EC50 (Kv7.2/7.3) | Species | Assay Method | Reference |
| This compound | 160 nM | Rat | Not Specified | [1] |
| 300 nM (0.3 µM) | Human | Not Specified | [2] | |
| XEN1101 | 27 nM | Not Specified | Not Specified | [3][4] |
| 42 nM | Not Specified | Patch Clamp | [3][5] | |
| 34 nM | Not Specified | K+ Flux Assay | [6] |
Table 2: In Vitro Selectivity Profile (EC50)
| Compound | Kv7.3/7.5 | Kv7.4 | Selectivity (Kv7.2/7.3 vs. others) | Reference |
| This compound | 1.5 µM | 3.3 µM | ~5-fold vs Kv7.3/7.5; ~11-fold vs Kv7.4 | [2] |
| XEN1101 | 94 nM | 113 nM | ~4-fold vs Kv7.3/7.5 and Kv7.4 | [3][4] |
Table 3: Clinical Efficacy in Epilepsy
| Compound | Study Phase | Patient Population | Key Efficacy Endpoint | Results | Reference |
| This compound | Phase IIa | Photosensitive Epilepsy | Reduction in Standard Photosensitivity Range (SPR) | Reduced SPR at single doses of 100mg, 400mg, and 500mg. | [7] |
| XEN1101 | Phase 2b | Focal Onset Seizures | Median Percent Reduction in Monthly Seizure Frequency | Dose-dependent reduction; 52.8% reduction at 25mg dose. | |
| Phase 3 (planned) | Primary Generalized Tonic-Clonic Seizures | Median Percent Change in Monthly PGTCS Frequency | Trial planned based on broad-spectrum potential. |
Signaling Pathway and Mechanism of Action
Both this compound and XEN1101 are positive allosteric modulators of Kv7.2/7.3 channels. They bind to a specific site on the channel, which is believed to involve a critical tryptophan residue (Trp236) in the pore domain.[6] This binding facilitates the opening of the channel at more hyperpolarized membrane potentials, thereby increasing the M-current and reducing neuronal excitability. This mechanism is central to their anticonvulsant effects.
Experimental Protocols
The characterization of potassium channel openers like this compound and XEN1101 relies on two key experimental techniques: the thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed biophysical characterization.
Thallium Flux Assay
This fluorescence-based assay is a high-throughput method to screen for potassium channel modulators. It utilizes the permeability of potassium channels to thallium ions (Tl⁺) and a Tl⁺-sensitive fluorescent dye.
Principle:
-
Cells expressing the target Kv7 channels are loaded with a Tl⁺-sensitive fluorescent dye.
-
A stimulus, typically a high concentration of extracellular potassium, is applied to depolarize the cell membrane and open the voltage-gated Kv7 channels.
-
In the presence of an extracellular Tl⁺-containing solution, Tl⁺ flows into the cells through the open channels.
-
The influx of Tl⁺ leads to an increase in the fluorescence of the intracellular dye, which is proportional to the channel activity.
-
Potassium channel openers enhance this fluorescence signal.
Detailed Protocol Outline: [8]
-
Cell Culture: Use a stable cell line (e.g., CHO or HEK293) heterologously expressing the human Kv7.2/7.3 channels.
-
Plating: Seed cells into black, clear-bottom 384-well microplates and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., from the FLIPR Potassium Assay Kit).
-
Incubate the cells with the loading buffer for approximately 60-90 minutes at room temperature in the dark.
-
-
Compound Application:
-
Prepare serial dilutions of the test compounds (this compound, XEN1101) and control compounds.
-
Add the compounds to the wells and incubate for a defined period (e.g., 10-30 minutes).
-
-
Thallium Stimulation and Measurement:
-
Prepare a stimulus buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄).
-
Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.
-
Inject the stimulus buffer into the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 60-180 seconds.
-
-
Data Analysis:
-
Calculate the rate or amplitude of the fluorescence increase.
-
Plot concentration-response curves to determine the EC50 values for the compounds.
-
Patch-Clamp Electrophysiology
Patch-clamp is the gold standard technique for studying ion channel biophysics, providing detailed information on channel gating and modulation by compounds. The whole-cell configuration is commonly used to measure the effect of potassium channel openers on the M-current.
Principle: A glass micropipette with a very small tip opening is sealed onto the membrane of a single cell. The membrane patch under the pipette tip is then ruptured, allowing electrical access to the entire cell. The voltage across the cell membrane can be clamped to a specific value, and the resulting ionic currents are measured.
Detailed Protocol Outline: [9][10]
-
Cell Preparation: Use cells expressing the target Kv7 channels plated on coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, and 10 HEPES, with pH adjusted to 7.2-7.3 and osmolarity adjusted to be slightly lower than the external solution.
-
-
Recording:
-
Place the coverslip in a recording chamber on a microscope stage, perfused with external solution.
-
Approach a cell with the micropipette while applying positive pressure.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit Kv7 currents.
-
-
Compound Application:
-
Record baseline currents.
-
Perfuse the recording chamber with the external solution containing the potassium channel opener at various concentrations.
-
Record currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the current amplitude at each voltage step.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Determine the half-maximal activation voltage (V₁/₂) and analyze the shift induced by the compound to quantify its potency (EC50).
-
Conclusion
Both this compound and XEN1101 are potent openers of Kv7.2/7.3 potassium channels with demonstrated anticonvulsant activity. Preclinical data suggests that XEN1101 exhibits higher potency than this compound. Clinical development of this compound was halted, while XEN1101 is progressing through late-stage clinical trials for epilepsy, showing promising efficacy and a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel potassium channel openers.
References
- 1. Potassium Channel Activator Attenuates Salicylate-Induced Cochlear Hearing Loss Potentially Ameliorating Tinnitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical-In-Vitro-and-In-Vivo-Comparison-of-the-Kv7-Activator-XEN1101-with-Ezogabine- [aesnet.org]
- 7. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. docs.axolbio.com [docs.axolbio.com]
Replicating key experiments on Ica 105665's anti-epileptic properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-epileptic properties of Ica 105665, a novel Kv7 potassium channel agonist, with established anti-epileptic drugs (AEDs). The information is intended to assist researchers in replicating key experiments and evaluating the therapeutic potential of this compound.
Executive Summary
This compound is a novel small molecule that has demonstrated broad-spectrum anti-seizure activity in multiple preclinical models and has shown target engagement in a clinical proof-of-concept study in patients with photosensitive epilepsy.[1] Its mechanism of action, the activation of Kv7.2/7.3 and Kv7.3/7.5 potassium channels, offers a distinct therapeutic approach compared to many existing AEDs. This guide presents a detailed comparison of this compound with Retigabine (B32265) (a clinically approved Kv7 channel opener), Lamotrigine (B1674446), Levetiracetam (B1674943), and Vigabatrin, focusing on their efficacy in key preclinical and clinical experimental models.
Data Presentation
Preclinical Efficacy in Animal Models of Epilepsy
The following table summarizes the median effective dose (ED50) of this compound and comparator drugs in standard preclinical models of epilepsy. These models are predictive of efficacy against different seizure types.
| Drug | Maximal Electroshock (MES) ED50 (mg/kg) | 6 Hz (44mA) Seizure Test ED50 (mg/kg) | Pentylenetetrazole (PTZ) ED50 (mg/kg) | Electrical Kindling Model |
| This compound | <1 - 5 | <1 - 5 | <1 - 5 | Effective at <1 - 5 mg/kg[1] |
| Retigabine | 7.05 (mice)[2] | - | Effective[3] | Dose-dependent anticonvulsant effect at 10, 20, and 40 mg/kg[4] |
| Lamotrigine | 9.67 (mice)[2] | - | Effective at 20 mg/kg[5] | Dose-dependently suppressed PTZ-induced seizures[5] |
| Levetiracetam | Inactive (up to 540 mg/kg)[6] | - | Inactive (up to 540 mg/kg)[6] | ED50 = 7 mg/kg (electrically kindled mice), 36 mg/kg (PTZ-kindled mice)[6] |
| Vigabatrin | - | - | - | - |
Clinical Efficacy in Photosensitive Epilepsy
The photosensitive epilepsy model in humans is a valuable tool for early proof-of-concept studies of new AEDs. The primary endpoint is the reduction of the photoparoxysmal response (PPR), often quantified as the change in the Standard Photosensitivity Range (SPR).
| Drug | Dose(s) | Key Findings |
| This compound | 100 mg, 400 mg, 500 mg | Reduced SPR in 1 of 4 patients (100 mg), 2 of 4 patients (400 mg), and 4 of 6 patients (500 mg). Complete abolishment of SPR in one patient at 400 mg.[1][7] |
| Lamotrigine | 120 mg, 240 mg | Reduction in photosensitivity in six patients, with abolition in two.[8] |
| Levetiracetam | 250 mg, 500 mg, 750 mg, 1000 mg | Dose-dependent suppression of PPR. Complete abolishment was observed at 750 mg and 1000 mg.[6] |
| Vigabatrin | Single dose | Significantly suppressed the photoconvulsive response in 3 out of 6 subjects. |
Experimental Protocols
Preclinical Models
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Procedure:
-
Administer the test compound or vehicle to rodents (mice or rats) via the desired route (e.g., oral gavage, intraperitoneal injection).
-
At the time of predicted peak effect, deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal or auricular electrodes.[9][10]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the abolition of the hindlimb tonic extension.
-
Calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.
Objective: To identify compounds effective against partial seizures, particularly those that may be resistant to other AEDs.
Procedure:
-
Administer the test compound or vehicle to rodents.
-
At the time of predicted peak effect, deliver a low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus of a specific current (e.g., 32 or 44 mA in mice) through corneal electrodes.[11][12]
-
Observe the animal for a characteristic seizure phenotype, which includes a stun posture, forelimb clonus, and twitching of the vibrissae.[13]
-
An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus.[12]
-
Determine the ED50 for protection against the seizure.
Objective: To evaluate a compound's ability to raise the seizure threshold, modeling myoclonic and absence seizures.
Procedure:
-
Administer the test compound or vehicle to rodents.
-
At the time of predicted peak effect, administer a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ (e.g., 35 mg/kg in rats for kindling).[5]
-
Observe the animals for a defined period (e.g., 30 minutes) for the presence and severity of seizures, typically scored on a scale (e.g., Racine scale).
-
The endpoint can be the absence of clonic seizures or an increase in the latency to the first seizure.
-
Calculate the ED50 for preventing PTZ-induced seizures.
Objective: To model the development and treatment of focal seizures that secondarily generalize, reflecting aspects of temporal lobe epilepsy.
Procedure:
-
Surgically implant an electrode into a specific brain region, commonly the amygdala or hippocampus, of a rodent.[14][15]
-
Deliver a brief, low-intensity electrical stimulus daily or on a set schedule.
-
Initially, this stimulus evokes a focal seizure (afterdischarge) with minimal or no behavioral signs.
-
With repeated stimulation, the seizure duration and behavioral severity progressively increase, eventually leading to generalized tonic-clonic seizures (a fully kindled state).
-
Once the animal is fully kindled, administer the test compound or vehicle before the electrical stimulation.
-
Assess the compound's ability to reduce the seizure severity score, decrease the afterdischarge duration, or increase the seizure threshold.
Clinical Model
Objective: To assess the acute anti-epileptic effect of a drug in humans with a known sensitivity to intermittent photic stimulation (IPS).
Procedure:
-
Patient Selection: Recruit patients with a history of a reproducible photoparoxysmal response (PPR) on electroencephalogram (EEG) upon exposure to IPS.
-
Baseline Assessment (Day 1):
-
Administer a placebo.
-
At standardized time points, expose the patient to a range of IPS frequencies (e.g., 1-60 Hz).
-
Record the EEG continuously to identify the range of frequencies that elicit a PPR. This determines the baseline Standard Photosensitivity Range (SPR).
-
-
Drug Administration (Day 2):
-
Administer a single dose of the investigational drug (e.g., this compound).
-
-
Post-Dose Assessment (Day 2):
-
Repeat the IPS procedure and EEG recordings at the same standardized time points as on Day 1.
-
Determine the SPR at each time point post-dosing.
-
-
Endpoint Analysis:
-
The primary endpoint is the change in the SPR from baseline. A reduction in the SPR indicates an anti-epileptic effect.
-
Secondary endpoints can include the number of patients with a complete abolition of the PPR and the duration of the effect.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Photosensitive Epilepsy Trial
Caption: Workflow for a photosensitive epilepsy clinical trial.
References
- 1. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 3. Antiepileptogenic and antiictogenic effects of retigabine under conditions of rapid kindling: an ontogenic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RETIGABINE-DECREASES-BEHAVIORAL-AND-ELECTROGRAPHIC-SEIZURES-IN-THE-LAMOTRIGINE--RESISTANT-AMYGDALA-KINDLED-RAT-MODEL-OF-PHARMACORESISTANT-EPILEPSY [aesnet.org]
- 5. Effect of lamotrigine on seizure development in a rat pentylenetetrazole kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for a unique profile of levetiracetam in rodent models of seizures and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kv7 potassium channel activation with ICA-105665 reduces photoparoxysmal EEG responses in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological studies on lamotrigine, a novel potential antiepileptic drug: I. Anticonvulsant profile in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]
- 15. Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG [synapcell.com]
A Head-to-Head Study of Ica 105665 and its Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Kv7 potassium channel opener Ica 105665 and its notable analogs, retigabine (B32265) and ICA-27243. This document synthesizes preclinical and clinical data to evaluate their performance, supported by detailed experimental methodologies.
This compound, developed by Icagen, Inc., is a potent opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.[1] These channels are critical in regulating neuronal excitability, and their activation is a key mechanism for controlling seizures.[2][3] This guide will delve into a comparative analysis of this compound with retigabine, a broader spectrum Kv7 channel activator, and ICA-27243, a highly selective Kv7.2/7.3 activator, to provide a comprehensive overview of their pharmacological profiles.
Quantitative Data Summary
The following tables summarize the in vitro potency and preclinical anticonvulsant efficacy of this compound and its analogs.
Table 1: In Vitro Potency on Kv7 Channel Subtypes
| Compound | Target Channel(s) | EC50 / IC50 | Assay Type | Reference |
| This compound | Kv7.2/7.3, Kv7.3/7.5 | Not specified in publicly available literature | Electrophysiology | [1] |
| Retigabine | Kv7.2 - Kv7.5 | IC50 ≈ 0.7 µM (inhibition of KCl-dependent dopamine (B1211576) release) | Dopamine Release Assay | [4][5] |
| Kv7.2/7.3 | EC50 < 1 µM | Electrophysiology | [6] | |
| Kv7.4, Kv7.5 | EC50 > 1 µM | Electrophysiology | [6] | |
| ICA-27243 | Kv7.2/7.3 | EC50 = 0.38 µM | 86Rb+ Efflux Assay | [7] |
| Kv7.4 | IC50 = 9.7 µM | Electrophysiology | [8] | |
| Kv7.3/7.5 | IC50 > 10 µM | Electrophysiology | [8] |
Table 2: Preclinical Anticonvulsant Efficacy
| Compound | Animal Model | Efficacy | Reference |
| This compound | Maximal Electroshock (MES), 6 Hz, Pentylenetetrazole (PTZ), Electrical Kindling | Active at doses from <1 to 5 mg/kg | [1] |
| Retigabine | Maximal Electroshock (MES), Pentylenetetrazole (PTZ), Picrotoxin, NMDA | Effective in reducing convulsions | [6] |
| Kainic Acid-induced seizures in Kcnq2 mutant mice | Significantly attenuated seizure activity | [9] | |
| ICA-27243 | Maximal Electroshock (MES) | ED50 = 8.4 mg/kg | [4] |
| Hippocampal Slice (seizure-like activity) | Reversibly suppressed activity at 1-10 µM | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Whole-Cell Patch Clamp Electrophysiology for Kv7 Channel Activity
This protocol is used to measure the effect of compounds on the electrical currents mediated by Kv7 channels expressed in a cellular model.
Objective: To determine the potency (EC50) and efficacy of a compound in activating specific Kv7 channel subtypes.
Materials:
-
Cell line expressing the Kv7 channel subtype of interest (e.g., CHO or HEK293 cells).
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.[10]
-
Internal solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH.[10]
-
Test compound and vehicle control.
Procedure:
-
Culture cells expressing the target Kv7 channel on coverslips.
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the recording pipette and apply light suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of depolarizing voltage steps to elicit Kv7 channel currents (e.g., from -110 mV to +50 mV in 10 mV increments).[11]
-
Record baseline currents.
-
Perfuse the cell with the test compound at various concentrations and record the resulting currents.
-
Analyze the data to determine the shift in the voltage-dependence of activation and the change in maximal current amplitude to calculate EC50 values.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures in humans.[12][13]
Objective: To determine the in vivo anticonvulsant efficacy (ED50) of a test compound.
Materials:
-
Electroconvulsive shock apparatus.
-
Corneal electrodes.
-
Rodents (mice or rats).
-
Test compound, vehicle control, and standard antiepileptic drug (e.g., Phenytoin).
-
Topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride).
-
Saline solution (0.9%).
Procedure:
-
Administer the test compound or vehicle to groups of animals at various doses.
-
At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas of each animal.
-
Apply a drop of saline to the corneas to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus through the corneal electrodes (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[13][14]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50).
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and its analogs is the positive allosteric modulation of Kv7 potassium channels. Activation of these channels leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane, making it less likely to fire action potentials. This stabilizing effect on the resting membrane potential acts as a brake on neuronal hyperexcitability, which is a hallmark of epilepsy.[2][15]
Caption: Mechanism of action of this compound and its analogs.
The selectivity profile of these compounds is a key differentiator. ICA-27243 is highly selective for Kv7.2/7.3 channels, which are predominantly expressed in neurons and are key components of the M-current that regulates neuronal excitability.[1][7] Retigabine has a broader spectrum, activating Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels.[6] this compound targets Kv7.2/7.3 and Kv7.3/7.5 heteromers.[1] This differential selectivity may translate to differences in efficacy and side effect profiles.
Caption: Experimental workflow for comparing Kv7 channel modulators.
Head-to-Head Comparison
Direct head-to-head preclinical studies comparing this compound, retigabine, and ICA-27243 are limited in the public domain. However, based on the available data, a comparative profile can be constructed.
This compound demonstrated broad-spectrum anticonvulsant activity in multiple preclinical models at low milligram per kilogram doses.[1] In a clinical setting, it was shown to reduce photoparoxysmal EEG responses in patients with epilepsy, providing evidence of central nervous system penetration and target engagement.[2] However, its development was discontinued.
Retigabine also shows broad efficacy in various preclinical seizure models.[6] Its ability to activate multiple Kv7 subtypes may contribute to its therapeutic effects but could also be associated with a broader range of side effects. Notably, retigabine has been shown to be effective in a genetic mouse model of epilepsy with Kcnq2 mutations.[9]
ICA-27243 stands out for its high selectivity for Kv7.2/7.3 channels.[7] This selectivity is thought to be advantageous, potentially offering a more targeted therapeutic effect with a reduced side-effect profile compared to broader spectrum activators. Its efficacy in the MES model confirms that selective activation of Kv7.2/7.3 is a viable antiseizure strategy.[4] A study comparing the effects of retigabine and ICA-27243 on dopamine release suggested that the KCNQ2/3 isoform is likely the dominant subtype mediating this effect, with both compounds showing similar potency in this assay.[5]
References
- 1. escholarship.org [escholarship.org]
- 2. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the mechanism of action of the Kv7 channel opener, retigabine in the treatment of epilepsy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. The pharmacological effect of positive KCNQ (Kv7) modulators on dopamine release from striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. One man's side effect is another man's therapeutic opportunity: targeting Kv7 channels in smooth muscle disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 15. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]
Safety Operating Guide
Essential Safety and Handling Protocols for Ica 105665
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Hazard Assessment and Toxicology Summary
Ica 105665 is an orally active compound with known effects on the nervous system. The primary hazards are associated with its pharmacological activity and potential for adverse neurological effects.
| Metric | Value | Species | Notes |
| IC50 (BSEP transport inhibition) | 311 μM | In vitro | Inhibition of liver bile salt export protein.[1] |
| IC50 (Cytotoxicity, THLE cells) | ~192 μM | In vitro (72 hrs) | [1] |
| IC50 (Cytotoxicity, HepG2 cells) | ~130 μM | In vitro (72 hrs) | [1] |
| AC50 (Cell loss, human hepatocytes) | >125 μM | In vitro (48 hrs) | [1] |
| Observed Adverse Events | Dizziness, somnolence, ataxia, tremor | Human | Most common treatment-emergent adverse events. |
| Serious Adverse Event | Brief generalized seizure | Human | Observed in one patient at a 600 mg dose.[2] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate safety measures are in place. The following PPE is recommended as a minimum standard:
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing, such as when preparing solutions or handling larger quantities.[1][3]
-
Skin and Body Protection: A standard laboratory coat should be worn at all times.[1][4][2] For procedures with a higher risk of contamination, a chemically resistant gown is recommended.
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[1][3] If prolonged contact is anticipated or when handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for tears or punctures before use and change them immediately if they become contaminated.
-
Respiratory Protection: While not generally required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of generating aerosols or dusts. The appropriate type of respirator will depend on the specific procedure and the outcome of the risk assessment.[4]
Operational Plan for Handling
Engineering Controls:
-
Handle this compound in a well-ventilated laboratory.
-
For procedures that may generate dust or aerosols, such as weighing the solid compound or preparing concentrated stock solutions, use a chemical fume hood.
Work Practices:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Minimize the creation of dust and aerosols.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
For long-term storage, refrigeration or freezing is recommended.
-
Stock solutions should be stored in tightly sealed vials at -20°C and are generally usable for up to one month.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), disposable labware, and any spilled solid material should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
Caption: Workflow for PPE selection and safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
